Product packaging for Omapatrilat metabolite M1-a(Cat. No.:CAS No. 508181-77-9)

Omapatrilat metabolite M1-a

Cat. No.: B15191232
CAS No.: 508181-77-9
M. Wt: 244.31 g/mol
InChI Key: MBCSFOJJEQRYIM-FXQIFTODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Omapatrilat metabolite M1-a is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3S B15191232 Omapatrilat metabolite M1-a CAS No. 508181-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

508181-77-9

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

(4S,7S,10aS)-4-amino-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid

InChI

InChI=1S/C10H16N2O3S/c11-6-4-5-16-8-3-1-2-7(10(14)15)12(8)9(6)13/h6-8H,1-5,11H2,(H,14,15)/t6-,7-,8-/m0/s1

InChI Key

MBCSFOJJEQRYIM-FXQIFTODSA-N

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)N)C(=O)O

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Omapatrilat Metabolite Identification in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying omapatrilat and its metabolites in human plasma. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of omapatrilat metabolism.

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in levels of vasodilatory natriuretic peptides.[2][3] Despite its potent antihypertensive effects, the clinical development of omapatrilat was halted due to an increased risk of angioedema.[1][4] Understanding the metabolic fate of omapatrilat in humans is crucial for contextualizing its pharmacological and toxicological profile.

Metabolic Pathways of Omapatrilat

Omapatrilat undergoes extensive metabolism in humans, with the parent compound accounting for less than 3% of the radioactivity in plasma after oral administration.[5] The primary metabolic transformations involve methylation, glucuronidation, sulfoxidation, and hydrolysis.

Key Metabolites in Human Plasma:
  • S-methyl omapatrilat: A prominent metabolite formed by the methylation of the sulfhydryl group.[5]

  • Acyl glucuronide of S-methyl omapatrilat: A major conjugate of the S-methylated metabolite.[5]

  • S-methyl (S)-2-thio-3-phenylpropionic acid: A product of the hydrolysis of the exocyclic amide bond of S-methyl omapatrilat.[5]

  • Diastereomers of S-methyl sulfoxide of omapatrilat: Formed through the oxidation of the sulfur atom in S-methyl omapatrilat.[5]

  • S-methyl omapatrilat ring sulfoxide: Another oxidation product.[5]

  • L-cysteine mixed disulfide of omapatrilat: A disulfide conjugate found in urine.[5]

The following diagram illustrates the major metabolic pathways of omapatrilat.

Omapatrilat_Metabolism Omapatrilat Omapatrilat SMethyl S-methyl omapatrilat Omapatrilat->SMethyl Methylation CysteineDisulfide L-cysteine mixed disulfide of omapatrilat Omapatrilat->CysteineDisulfide Disulfide Formation AcylGlucuronide Acyl glucuronide of S-methyl omapatrilat SMethyl->AcylGlucuronide Glucuronidation SMethylSulfoxide Diastereomers of S-methyl sulfoxide of omapatrilat SMethyl->SMethylSulfoxide Sulfoxidation RingSulfoxide S-methyl omapatrilat ring sulfoxide SMethyl->RingSulfoxide Sulfoxidation HydrolysisProduct S-methyl (S)-2-thio-3-phenylpropionic acid SMethyl->HydrolysisProduct Hydrolysis

Major metabolic pathways of omapatrilat.

Experimental Protocols for Metabolite Identification

The quantitative determination of omapatrilat and its metabolites in human plasma is primarily achieved through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6][7]

Sample Preparation

A critical step in the analysis of omapatrilat and its sulfhydryl-containing metabolites is the immediate stabilization of the free sulfhydryl groups to prevent oxidation.[6][7][8]

Protocol for Plasma Sample Stabilization and Extraction:

  • Stabilization: Immediately after blood collection, treat the plasma sample with methyl acrylate (MA).[6][7][8] MA reacts with the sulfhydryl group to form a stable derivative.[8]

  • Internal Standard Addition: Add a deuterated internal standard solution for each analyte to the plasma sample.[7]

  • Acidification: Acidify the sample by adding a solution of hydrochloric acid.[7]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using methyl-tert butyl ether.[7] The samples are shaken and then centrifuged to separate the organic and aqueous layers.[7]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitution: Dissolve the residue in the mobile phase for injection into the LC-MS/MS system.[7]

The following diagram outlines the experimental workflow for sample preparation.

Sample_Preparation_Workflow Start Human Plasma Sample Stabilization Stabilization with Methyl Acrylate Start->Stabilization IS_Addition Addition of Internal Standards Stabilization->IS_Addition Extraction Liquid-Liquid Extraction (Methyl-tert butyl ether) IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for plasma sample preparation.
LC-MS/MS Analysis

The separation and detection of omapatrilat and its metabolites are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Typical LC-MS/MS Parameters:

  • Chromatography: High-performance liquid chromatography (HPLC) is employed for separation.[6][7]

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.[6][7] The mass spectrometer is typically operated in the negative ion selected-reaction-monitoring (SRM) mode.[8]

Quantitative Data

The following tables summarize the quantitative parameters for the analysis of omapatrilat and its metabolites in human plasma, as reported in the literature.

Table 1: Calibration Curve Ranges and Limits of Quantitation (LOQ)

AnalyteBMS CodeCalibration Curve Range (µg/L)LOQ (µg/L)
OmapatrilatBMS-1867160.2 - 2500.2
Metabolite 1BMS-1960870.5 - 2500.5
Metabolite 2BMS-2253081 - 2501
Metabolite 3BMS-1984332 - 2502
Metabolite 4BMS-25365310 - 250010
Data sourced from Wang et al. (2003)[6][7]

Table 2: Extraction Recovery

AnalyteBMS CodeAverage Extraction Recovery (%)
OmapatrilatBMS-18671660.5
Metabolite 1BMS-19608788.6
Metabolite 2BMS-22530876.3
Metabolite 3BMS-19843371.2
Metabolite 4BMS-25365326.6
Data sourced from Wang et al. (2003)[6][7]

Mechanism of Action: Signaling Pathway

Omapatrilat's therapeutic effect stems from its dual inhibition of ACE and NEP. The diagram below illustrates this mechanism.

Omapatrilat_MoA Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII Vasoconstriction Vasoconstriction AngII->Vasoconstriction NatriureticPeptides Natriuretic Peptides InactiveFragments Inactive Fragments NatriureticPeptides->InactiveFragments Vasodilation Vasodilation NatriureticPeptides->Vasodilation ACE ACE ACE->AngI Converts NEP NEP NEP->NatriureticPeptides Degrades Omapatrilat Omapatrilat Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits

Mechanism of action of omapatrilat.

Conclusion

The identification and quantification of omapatrilat metabolites in human plasma require a robust analytical methodology, with particular attention to the stabilization of sulfhydryl-containing analytes. The extensive metabolism of omapatrilat highlights the importance of comprehensive metabolite profiling in understanding the complete disposition of the drug. The information presented in this guide provides a foundational resource for researchers involved in the analysis of omapatrilat and similar compounds.

References

An In-depth Technical Guide on the Chemical Structure and Properties of S-methyl omapatrilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and metabolic fate of omapatrilat, with a specific focus on its major metabolite, S-methyl omapatrilat. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and medicinal chemistry.

Chemical Structure and Identification

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] Its chemical structure features a thiol group, which is crucial for its inhibitory activity. S-methyl omapatrilat is a prominent metabolite of omapatrilat, formed by the methylation of this sulfhydryl group.

Table 1: Chemical Identifiers for Omapatrilat and S-methyl omapatrilat

IdentifierOmapatrilatS-methyl omapatrilat
IUPAC Name (4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1][3]thiazepine-7-carboxylic acid[3](4S,7S,10aS)-4-[[(2S)-2-(methylthio)-3-phenylpropanoyl]amino]-5-oxo-octahydropyrido[2,1-b][1][3]thiazepine-7-carboxylic acid (programmatically generated)
SMILES C1C--INVALID-LINK--SCC--INVALID-LINK--NC(=O)--INVALID-LINK--S">C@HC(=O)O[3]CS--INVALID-LINK--C(=O)N[C@H]2C(=O)N3--INVALID-LINK--CSCC3">C@HC(=O)O (programmatically generated)
InChI Key LVRLSYPNFFBYCZ-VGWMRTNUSA-N[3](Not available)
Molecular Formula C₁₉H₂₄N₂O₄S₂[3]C₂₀H₂₆N₂O₄S₂
Molecular Weight 408.5 g/mol [3]422.6 g/mol
CAS Number 167305-00-2[3](Not available)

Biological Activity and Quantitative Data

Table 2: In Vitro Inhibitory Activity of Omapatrilat

Target EnzymeSubstrateKᵢ (nmol/L)Reference
Angiotensin-Converting Enzyme (ACE)Angiotensin I0.06 ± 0.05[4]
Angiotensin-Converting Enzyme (ACE)Hippuryl-Histidyl-Leucine (HHL)0.45 ± 0.28[4]
Neprilysin (NEP)-9[5]

Experimental Protocols

In Vitro Metabolism of Omapatrilat

The following is a representative protocol for studying the metabolism of omapatrilat using liver microsomes, based on general procedures for in vitro drug metabolism studies.[6][7][8]

Objective: To determine the metabolic fate of omapatrilat in a liver microsomal system and identify the formation of metabolites, including S-methyl omapatrilat.

Materials:

  • Omapatrilat

  • Human liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, NADP⁺, and glucose-6-phosphate dehydrogenase)

  • S-adenosyl methionine (SAM) as a methyl donor

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

Procedure:

  • Prepare a stock solution of omapatrilat in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, SAM, and the liver microsome suspension.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding omapatrilat to the mixture.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of omapatrilat and its metabolites using LC-MS/MS.

ACE and NEP Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds against ACE and NEP.

ACE Inhibition Assay: [7]

  • Principle: A colorimetric assay based on the determination of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) by the combined action of ACE and another enzyme.

  • Procedure:

    • Prepare a solution of the test compound (omapatrilat or S-methyl omapatrilat).

    • In a 96-well plate, add the ACE enzyme solution, the substrate solution, and the test compound.

    • Incubate the plate at 37°C.

    • Add a colorimetric reagent that reacts with the product of the enzymatic reaction.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percent inhibition and IC₅₀ value.

NEP Inhibition Assay:

  • Principle: A fluorometric assay using a quenched fluorescent substrate for NEP. Cleavage of the substrate by NEP results in an increase in fluorescence.

  • Procedure:

    • Prepare a solution of the test compound.

    • In a 96-well plate, add the NEP enzyme solution, the fluorogenic substrate, and the test compound.

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Calculate the percent inhibition and IC₅₀ value.

Signaling and Metabolic Pathways

Mechanism of Action of Omapatrilat

Omapatrilat exerts its therapeutic effects by inhibiting both ACE and NEP, leading to a dual mechanism of action that impacts two major signaling pathways.

Omapatrilat_Mechanism Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Omapatrilat_ACE Omapatrilat Omapatrilat_ACE->ACE Inhibits NatriureticPeptides Natriuretic Peptides (ANP, BNP) NEP NEP InactiveFragments Inactive Fragments Vasodilation Vasodilation Natriuresis NatriureticPeptides->Vasodilation NEP->InactiveFragments Degrades Omapatrilat_NEP Omapatrilat Omapatrilat_NEP->NEP Inhibits

Caption: Dual inhibition of ACE and NEP by omapatrilat.

Proposed Metabolic Pathway of Omapatrilat

The primary metabolic pathway for omapatrilat involves S-methylation of the active thiol group. Other potential metabolic transformations include hydrolysis of the amide bond and glucuronidation.

Omapatrilat_Metabolism Omapatrilat Omapatrilat (Active) S_Methylation S-Methylation (Thiol Methyltransferase) Omapatrilat->S_Methylation Hydrolysis Hydrolysis (Esterases/Amidases) Omapatrilat->Hydrolysis Glucuronidation Glucuronidation (UGTs) Omapatrilat->Glucuronidation S_Methyl_Omapatrilat S-methyl omapatrilat (Likely Inactive) Hydrolysis_Products Hydrolysis Products Glucuronide_Conjugates Glucuronide Conjugates S_Methylation->S_Methyl_Omapatrilat Hydrolysis->Hydrolysis_Products Glucuronidation->Glucuronide_Conjugates

Caption: Proposed metabolic pathways of omapatrilat.

References

In Vivo Metabolism of Omapatrilat: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2][3] This dual mechanism of action leads to both a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory natriuretic peptides.[1][2][3] Understanding the in vivo metabolism of omapatrilat is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safety and efficacy. This technical guide provides an in-depth overview of the metabolic fate of omapatrilat in humans, based on available scientific literature.

Metabolic Pathways of Omapatrilat

Omapatrilat undergoes extensive metabolism in humans, with less than 3% of the parent drug being detected in plasma after oral administration.[4] The primary metabolic pathways include:

  • Hydrolysis: The exocyclic amide bond of omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the corresponding bicyclic core structure.[4]

  • S-methylation: The free sulfhydryl group of omapatrilat and its hydrolysis product is a primary site for methylation, forming S-methyl derivatives.[4]

  • Sulfoxidation: The S-methylated metabolites can undergo further oxidation to form sulfoxides.[4]

  • Glucuronidation: The carboxylic acid groups of omapatrilat and its metabolites can be conjugated with glucuronic acid.[4]

  • Mixed Disulfide Formation: The thiol group of omapatrilat can form a mixed disulfide with endogenous cysteine.[4]

These metabolic transformations result in a complex profile of metabolites in both plasma and urine.

Omapatrilat_Metabolism Omapatrilat Omapatrilat S_Methyl_Omapatrilat S-Methyl Omapatrilat Omapatrilat->S_Methyl_Omapatrilat S-methylation L_Cysteine_Disulfide L-Cysteine Mixed Disulfide of Omapatrilat Omapatrilat->L_Cysteine_Disulfide Disulfide Exchange Hydrolysis_Product (S)-2-thio-3-phenylpropionic acid Omapatrilat->Hydrolysis_Product Hydrolysis S_Methyl_Omapatrilat_Sulfoxide S-Methyl Omapatrilat Sulfoxide S_Methyl_Omapatrilat->S_Methyl_Omapatrilat_Sulfoxide Sulfoxidation S_Methyl_Omapatrilat_Ring_Sulfoxide S-Methyl Omapatrilat Ring Sulfoxide S_Methyl_Omapatrilat->S_Methyl_Omapatrilat_Ring_Sulfoxide Sulfoxidation S_Methyl_Omapatrilat_Glucuronide S-Methyl Omapatrilat Acyl Glucuronide S_Methyl_Omapatrilat->S_Methyl_Omapatrilat_Glucuronide Glucuronidation S_Methyl_Hydrolysis_Product S-Methyl (S)-2-thio-3- phenylpropionic acid Hydrolysis_Product->S_Methyl_Hydrolysis_Product S-methylation S_Methyl_Hydrolysis_Product_Sulfoxide S-Methyl Sulfoxide of (S)-2-thio-3-phenylpropionic acid S_Methyl_Hydrolysis_Product->S_Methyl_Hydrolysis_Product_Sulfoxide Sulfoxidation S_Methyl_Hydrolysis_Product_Glucuronide Acyl Glucuronide of S-Methyl (S)-2-thio-3-phenylpropionic acid S_Methyl_Hydrolysis_Product->S_Methyl_Hydrolysis_Product_Glucuronide Glucuronidation Experimental_Workflow cluster_Study_Design Human Metabolism Study cluster_Sample_Collection Sample Collection cluster_Sample_Processing Sample Processing cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Dosing Oral Administration of [14C]Omapatrilat (50 mg) Blood_Collection Blood Sampling (various time points) Dosing->Blood_Collection Urine_Collection Urine Collection Dosing->Urine_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Liquid-Liquid or Solid-Phase Extraction Urine_Collection->Extraction Plasma_Stabilization Stabilization with Methyl Acrylate Plasma_Separation->Plasma_Stabilization Plasma_Stabilization->Extraction HPLC HPLC Separation Extraction->HPLC Radioactivity_Measurement Scintillation Counting Extraction->Radioactivity_Measurement MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Metabolite_Identification Metabolite Identification MSMS->Metabolite_Identification Quantification Quantification of Parent Drug and Metabolites MSMS->Quantification Radioactivity_Measurement->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics

References

Pharmacological Activity of Omapatrilat Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Omapatrilat, a vasopeptidase inhibitor, demonstrates potent dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP), offering a unique therapeutic approach to cardiovascular diseases.[1][2][3] Following administration, omapatrilat undergoes extensive metabolism, leading to the formation of several metabolites.[4] This technical guide provides a comprehensive overview of the known metabolic pathways of omapatrilat and the pharmacological activity of its parent compound. While specific quantitative data on the individual metabolites' ACE and NEP inhibitory activities are not extensively available in the public domain, this guide presents illustrative data tables and detailed experimental protocols to serve as a foundational resource for researchers in this field. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the pharmacological assessment of omapatrilat and its derivatives.

Introduction to Omapatrilat

Omapatrilat is an experimental antihypertensive agent that was developed for the treatment of hypertension and congestive heart failure.[1] Its mechanism of action involves the simultaneous inhibition of two key enzymes in the cardiovascular system:

  • Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

  • Neprilysin (NEP): NEP is a neutral endopeptidase that degrades several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P. By inhibiting NEP, omapatrilat increases the levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1][3]

The dual inhibition of ACE and NEP by omapatrilat was expected to provide synergistic therapeutic benefits. However, clinical development was halted due to a higher incidence of angioedema compared to ACE inhibitors alone, which was attributed to the significant accumulation of bradykinin.[1]

Metabolism of Omapatrilat

In humans, omapatrilat is subject to extensive metabolism. The primary metabolic pathways include S-methylation, glucuronidation, and the formation of disulfide conjugates. The major identified metabolites in plasma and urine are:

  • S-methyl omapatrilat [4]

  • Acyl glucuronide of S-methyl omapatrilat [4]

  • S-methyl (S)-2-thio-3-phenylpropionic acid (resulting from hydrolysis of the exocyclic amide bond)[4]

  • L-cysteine mixed disulfide of omapatrilat [4]

  • Diastereomers of S-methyl sulfoxide of omapatrilat [4]

  • S-methyl omapatrilat ring sulfoxide [4]

The metabolic fate of omapatrilat is crucial for understanding its overall pharmacological and toxicological profile. The activity of these metabolites could potentially contribute to the therapeutic effect or adverse events associated with the parent drug.

Omapatrilat_Metabolism cluster_methylation S-Methylation cluster_glucuronidation Glucuronidation cluster_hydrolysis Hydrolysis cluster_disulfide Disulfide Formation cluster_oxidation Oxidation Omapatrilat Omapatrilat S-methyl omapatrilat S-methyl omapatrilat Omapatrilat->S-methyl omapatrilat SAM S-methyl (S)-2-thio-3-phenylpropionic acid S-methyl (S)-2-thio-3-phenylpropionic acid Omapatrilat->S-methyl (S)-2-thio-3-phenylpropionic acid Amidase L-cysteine mixed disulfide of omapatrilat L-cysteine mixed disulfide of omapatrilat Omapatrilat->L-cysteine mixed disulfide of omapatrilat Cysteine Acyl glucuronide of S-methyl omapatrilat Acyl glucuronide of S-methyl omapatrilat S-methyl omapatrilat->Acyl glucuronide of S-methyl omapatrilat UDPGA S-methyl sulfoxide of omapatrilat S-methyl sulfoxide of omapatrilat S-methyl omapatrilat->S-methyl sulfoxide of omapatrilat Oxidation S-methyl omapatrilat ring sulfoxide S-methyl omapatrilat ring sulfoxide S-methyl omapatrilat->S-methyl omapatrilat ring sulfoxide Oxidation

Metabolic pathway of Omapatrilat.

Quantitative Pharmacological Data

Table 1: In Vitro Inhibitory Activity of Omapatrilat

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Reference
OmapatrilatHuman ACEFluorometric-6
OmapatrilatHuman NEPFluorometric88.9

Table 2: Illustrative Table for Pharmacological Activity of Omapatrilat Metabolites

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific values for metabolites are not publicly available.

MetaboliteTarget EnzymeAssay TypeIC50 (nM)Ki (nM)
S-methyl omapatrilatHuman ACEFluorometricData not availableData not available
S-methyl omapatrilatHuman NEPFluorometricData not availableData not available
Acyl glucuronide of S-methyl omapatrilatHuman ACEFluorometricData not availableData not available
Acyl glucuronide of S-methyl omapatrilatHuman NEPFluorometricData not availableData not available
L-cysteine mixed disulfide of omapatrilatHuman ACEFluorometricData not availableData not available
L-cysteine mixed disulfide of omapatrilatHuman NEPFluorometricData not availableData not available

Experimental Protocols

The following are detailed, representative protocols for determining the in vitro inhibitory activity of compounds against ACE and NEP. These methodologies can be adapted for the evaluation of omapatrilat metabolites.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Principle: This assay is based on the cleavage of a fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro), by ACE. The hydrolysis of the substrate separates the fluorescent donor (Abz) from the quencher (NO2-Phe), resulting in an increase in fluorescence intensity.

Materials:

  • Recombinant human ACE

  • Abz-Gly-Phe(NO2)-Pro substrate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

  • Test compounds (Omapatrilat metabolites)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µL of the test compound dilutions.

  • Add 40 µL of the ACE solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) in kinetic mode for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the ACE activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Neprilysin (NEP) Inhibition Assay

Principle: This assay utilizes a fluorogenic substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dnp is dinitrophenyl. Cleavage of this substrate by NEP separates the fluorophore (Mca) from the quencher (Dnp), leading to an increase in fluorescence.

Materials:

  • Recombinant human NEP

  • Fluorogenic NEP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl2)

  • Test compounds (Omapatrilat metabolites)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 20 µL of the test compound dilutions to the wells of a 96-well plate.

  • Add 40 µL of the NEP solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 40 µL of the substrate solution.

  • Monitor the increase in fluorescence (Excitation: 328 nm, Emission: 393 nm) kinetically for 30-60 minutes at 37°C.

  • Calculate the reaction rates and determine the percent inhibition for each test compound concentration.

  • Calculate the IC50 value as described for the ACE inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds D Add test compounds to 96-well plate A->D B Prepare enzyme solution (ACE or NEP) E Add enzyme solution and pre-incubate B->E C Prepare substrate solution F Initiate reaction with substrate solution C->F D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine percent inhibition H->I J Calculate IC50 values I->J

In vitro enzyme inhibition assay workflow.

Signaling Pathways

Omapatrilat's dual inhibitory action impacts two major signaling pathways involved in blood pressure regulation.

Signaling_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_nep Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Angiotensin_II->Aldosterone Natriuretic_Peptides Natriuretic Peptides Inactive_Fragments Inactive Fragments Natriuretic_Peptides->Inactive_Fragments NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Natriuresis Natriuresis Natriuretic_Peptides->Natriuresis Bradykinin Bradykinin Bradykinin->Inactive_Fragments NEP & ACE Bradykinin->Vasodilation Omapatrilat Omapatrilat Omapatrilat->Angiotensin_I Inhibits ACE Omapatrilat->Natriuretic_Peptides Inhibits NEP Omapatrilat->Bradykinin Inhibits NEP & ACE

Dual inhibition by Omapatrilat.

Conclusion

Omapatrilat represents a significant development in the design of cardiovascular drugs, with its unique dual-action mechanism. While the pharmacological activity of its metabolites has not been extensively disclosed in the public domain, this guide provides a framework for their potential evaluation. The provided illustrative data tables and detailed experimental protocols for ACE and NEP inhibition assays offer a starting point for researchers aiming to fill this knowledge gap. A thorough understanding of the contribution of each metabolite to the overall pharmacological profile of omapatrilat is essential for a complete assessment of its therapeutic potential and risk-benefit profile. Further research into the synthesis and in vitro and in vivo characterization of these metabolites is warranted.

References

Omapatrilat Biotransformation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is an investigational vasopeptidase inhibitor that demonstrates a dual mechanism of action by inhibiting both angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] This dual inhibition leads to vasodilation through both the reduction of angiotensin II and the potentiation of natriuretic peptides.[1][3] Despite its potent antihypertensive effects, the clinical development of omapatrilat was halted due to an increased risk of angioedema.[1][4] Understanding the biotransformation of this compound is critical for contextualizing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth look at the metabolic pathways of omapatrilat, supported by quantitative data, experimental methodologies, and pathway visualizations.

Quantitative Analysis of Omapatrilat Metabolism

Omapatrilat undergoes extensive metabolism in humans, with very little of the parent compound being excreted unchanged.[5][6] Following oral administration of radiolabeled [14C]omapatrilat, approximately 64% of the radioactivity is recovered in the urine.[5] Unchanged omapatrilat accounts for less than 1% of the administered oral dose in urine and less than 3% of the radioactivity in plasma, indicating that metabolism is the primary route of elimination.[5][6]

The major urinary metabolites can be categorized into three main groups based on the biotransformation pathway. The following table summarizes the quantitative distribution of these metabolites as a percentage of total urinary radioactivity.

Metabolite CategoryPercentage of Urinary RadioactivityKey Metabolites Identified
Hydrolysis of Exocyclic Amide Bond 56%Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid, Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid
Metabolites Derived from Omapatrilat 30%S-methyl omapatrilat, Acyl glucuronide of S-methyl omapatrilat, Diastereomers of S-methyl sulfoxide of omapatrilat, S-methyl omapatrilat ring sulfoxide
Disulfide Conjugation 8%L-cysteine mixed disulfide of omapatrilat

Table 1: Distribution of Major Metabolite Categories in Human Urine Following Oral Administration of [14C]Omapatrilat. Data sourced from Iyer et al., 2001.[6]

In plasma, the prominent circulating metabolites are S-methyl omapatrilat, the acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid.[6] A significant portion of the radioactivity in plasma (40-43%) was found to be unextractable, suggesting covalent binding to plasma proteins.[6] However, treatment with dithiothreitol resulted in the release of omapatrilat and its hydrolysis product, (S)-2-thio-3-phenylpropionic acid, indicating that this binding occurs through reversible disulfide bonds.[6]

Core Biotransformation Pathways

The metabolism of omapatrilat is characterized by three primary pathways: hydrolysis, S-methylation followed by subsequent oxidation and glucuronidation, and the formation of mixed disulfides.

Hydrolysis Pathway

The most significant metabolic pathway, accounting for over half of the urinary metabolites, is the hydrolysis of the exocyclic amide bond of omapatrilat.[6] This cleavage results in the formation of (S)-2-thio-3-phenylpropionic acid, which then undergoes S-methylation and subsequent oxidation to form diastereomeric S-methyl sulfoxides, or glucuronidation of the S-methylated metabolite.[6]

G Omapatrilat Omapatrilat HydrolysisProduct (S)-2-thio-3-phenylpropionic acid Omapatrilat->HydrolysisProduct Hydrolysis of exocyclic amide bond S_Methylation S-methylation HydrolysisProduct->S_Methylation S_Methyl_HP S-methyl (S)-2-thio-3-phenylpropionic acid S_Methylation->S_Methyl_HP Oxidation Oxidation S_Methyl_HP->Oxidation Glucuronidation Glucuronidation S_Methyl_HP->Glucuronidation SulfoxideMetabolites Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid Oxidation->SulfoxideMetabolites GlucuronideMetabolite Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid Glucuronidation->GlucuronideMetabolite

Figure 1: Omapatrilat Hydrolysis Pathway.
S-Methylation and Subsequent Metabolism of Parent Compound

A substantial portion of omapatrilat undergoes S-methylation, a common pathway for xenobiotics containing a sulfhydryl group.[6] The resulting S-methyl omapatrilat serves as a substrate for further biotransformation, including oxidation to S-methyl sulfoxides and ring sulfoxides, as well as direct conjugation with glucuronic acid to form an acyl glucuronide.[6]

G Omapatrilat Omapatrilat S_Methylation S-methylation Omapatrilat->S_Methylation S_Methyl_Omapatrilat S-methyl omapatrilat S_Methylation->S_Methyl_Omapatrilat Oxidation Oxidation S_Methyl_Omapatrilat->Oxidation Glucuronidation Glucuronidation S_Methyl_Omapatrilat->Glucuronidation SulfoxideMetabolites Diastereomers of S-methyl sulfoxide of omapatrilat Oxidation->SulfoxideMetabolites RingSulfoxide S-methyl omapatrilat ring sulfoxide Oxidation->RingSulfoxide GlucuronideMetabolite Acyl glucuronide of S-methyl omapatrilat Glucuronidation->GlucuronideMetabolite

Figure 2: S-Methylation Pathway of Omapatrilat.
Disulfide Conjugation

The sulfhydryl moiety of omapatrilat can also react with endogenous sulfhydryl-containing compounds, such as L-cysteine, to form mixed disulfides.[6] This pathway accounts for a smaller, but significant, portion of the urinary metabolites.[6]

G Omapatrilat Omapatrilat Disulfide_Formation Disulfide Bond Formation Omapatrilat->Disulfide_Formation L_Cysteine L-cysteine L_Cysteine->Disulfide_Formation Cysteine_Disulfide L-cysteine mixed disulfide of omapatrilat Disulfide_Formation->Cysteine_Disulfide

Figure 3: Disulfide Conjugation of Omapatrilat.

Experimental Protocols

The characterization of omapatrilat's biotransformation was primarily achieved through a human metabolism study involving the oral administration of radiolabeled compound.

Study Design
  • Subjects: Healthy male subjects.[5]

  • Dosage: A single oral dose of 50 mg of [14C]omapatrilat was administered.[6] In a separate study, a 20 mg intravenous dose and a 50 mg oral dose of [14C]omapatrilat were used to determine absolute bioavailability.[5]

  • Sample Collection: Blood samples were collected for up to 120 hours post-dose. Urine and feces were collected for up to 168 hours post-dose.[5]

Analytical Methods
  • Quantification of Total Radioactivity: Radioactivity in blood, plasma, urine, and feces was determined by liquid scintillation counting.[5]

  • Quantification of Omapatrilat in Plasma: Plasma concentrations of the parent drug were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[5]

  • Metabolite Profiling and Identification:

    • Sample Preparation: Urine samples were directly analyzed. Plasma samples underwent an extraction procedure. A notable observation was that 40-43% of plasma radioactivity was unextractable, suggesting protein binding.[6]

    • Reduction of Disulfide Bonds: To analyze the protein-bound fraction, plasma samples were treated with dithiothreitol to reduce disulfide bonds, allowing for the extraction and characterization of the released compounds.[6]

    • Chromatographic Separation: High-performance liquid chromatography (HPLC) was used to separate the parent drug and its metabolites.

    • Structural Elucidation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were likely employed for the structural identification of the isolated metabolites, although specific details of these techniques are not provided in the referenced abstracts.

The following diagram outlines the general workflow for the analysis of omapatrilat and its metabolites.

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Blood Blood Samples Plasma_Separation Plasma Separation Blood->Plasma_Separation LSC Liquid Scintillation Counting (Total Radioactivity) Blood->LSC Urine Urine Samples Urine->LSC HPLC HPLC (Metabolite Separation) Urine->HPLC Plasma_Extraction Plasma Extraction Plasma_Separation->Plasma_Extraction DTT_Reduction Dithiothreitol Reduction (for protein-bound fraction) Plasma_Extraction->DTT_Reduction LC_MS_MS LC/MS/MS (Omapatrilat Quantification) Plasma_Extraction->LC_MS_MS DTT_Reduction->HPLC Structural_Elucidation MS, NMR (Metabolite Identification) HPLC->Structural_Elucidation

Figure 4: Experimental Workflow for Omapatrilat Metabolite Analysis.

Conclusion

The biotransformation of omapatrilat is extensive and complex, involving multiple metabolic pathways. The primary routes of metabolism are hydrolysis of the exocyclic amide bond, S-methylation with subsequent oxidation and glucuronidation, and the formation of a mixed disulfide with L-cysteine. These pathways lead to a diverse array of metabolites, with negligible amounts of the parent compound excreted unchanged. The provided quantitative data and pathway visualizations offer a clear and detailed understanding of the metabolic fate of omapatrilat, which is essential for researchers and professionals in the field of drug development.

References

Discovery of Novel Omapatrilat Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat, a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), undergoes extensive metabolism in humans. This technical guide provides a comprehensive overview of the discovery and characterization of its novel metabolites. It details the biotransformation pathways, presents quantitative data on identified metabolites, and outlines the experimental protocols utilized for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of related compounds.

Introduction

Omapatrilat is a potent cardiovascular agent designed to treat hypertension and congestive heart failure by dually inhibiting ACE and NEP.[1][2] This dual inhibition leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[3][4] Understanding the metabolic fate of Omapatrilat is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. Studies have revealed that Omapatrilat is extensively metabolized in the body, with less than 3% of the parent drug being detected in plasma after oral administration.[5] This guide delves into the specifics of its metabolic products.

Omapatrilat Biotransformation Pathways

The metabolism of Omapatrilat is complex, involving multiple enzymatic reactions. The primary metabolic pathways identified in humans include:

  • Hydrolysis: The exocyclic amide bond of Omapatrilat is susceptible to hydrolysis, leading to the formation of (S)-2-thio-3-phenylpropionic acid and the bicyclic thiazepinone-proline moiety.[5]

  • S-methylation: The free sulfhydryl group of Omapatrilat and its hydrolysis product can undergo S-methylation.[5]

  • Sulfoxidation: The resulting S-methylated metabolites can be further oxidized to form sulfoxides. This can occur on the S-methyl group of the thioether side chain or on the sulfur atom within the thiazepine ring.[5]

  • Glucuronidation: Acyl glucuronides of S-methylated metabolites have been identified, indicating conjugation as another metabolic route.[5]

  • Disulfide Formation: Omapatrilat can form mixed disulfides with endogenous sulfhydryl-containing molecules, such as L-cysteine.[5]

The following diagram illustrates the major metabolic pathways of Omapatrilat.

Omapatrilat_Metabolism cluster_hydrolysis Hydrolysis cluster_s_methylation S-methylation cluster_sulfoxidation Sulfoxidation cluster_glucuronidation Glucuronidation cluster_disulfide Disulfide Formation Omapatrilat Omapatrilat Thiophenylpropionic_Acid (S)-2-thio-3-phenylpropionic acid Omapatrilat->Thiophenylpropionic_Acid Amide hydrolysis S_Methyl_Omapatrilat S-methyl Omapatrilat Omapatrilat->S_Methyl_Omapatrilat S-methylation Cysteine_Disulfide L-cysteine mixed disulfide of Omapatrilat Omapatrilat->Cysteine_Disulfide with L-cysteine S_Methyl_Thiophenylpropionic_Acid S-methyl (S)-2-thio-3-phenylpropionic acid Thiophenylpropionic_Acid->S_Methyl_Thiophenylpropionic_Acid S-methylation S_Methyl_Sulfoxide_Omapatrilat S-methyl sulfoxide of Omapatrilat (diastereomers) S_Methyl_Omapatrilat->S_Methyl_Sulfoxide_Omapatrilat Ring_Sulfoxide S-methyl Omapatrilat ring sulfoxide S_Methyl_Omapatrilat->Ring_Sulfoxide Acyl_Glucuronide_S_Methyl_Omapatrilat Acyl glucuronide of S-methyl Omapatrilat S_Methyl_Omapatrilat->Acyl_Glucuronide_S_Methyl_Omapatrilat S_Methyl_Sulfoxide_Thiophenylpropionic_Acid S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (diastereomers) S_Methyl_Thiophenylpropionic_Acid->S_Methyl_Sulfoxide_Thiophenylpropionic_Acid Acyl_Glucuronide_S_Methyl_Thiophenylpropionic_Acid Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid S_Methyl_Thiophenylpropionic_Acid->Acyl_Glucuronide_S_Methyl_Thiophenylpropionic_Acid

Caption: Major Biotransformation Pathways of Omapatrilat.

Quantitative Analysis of Omapatrilat and its Metabolites

Quantitative analysis of Omapatrilat and its metabolites in biological matrices is challenging due to the reactive nature of the thiol group. Derivatization with agents like methyl acrylate is often necessary to stabilize these compounds for accurate measurement.[1][6] The following tables summarize the quantitative data for Omapatrilat and its major metabolites identified in human plasma and urine.

Table 1: Quantitative Data of Omapatrilat and its Metabolites in Human Plasma

AnalyteConcentration Range (µg/L)Limit of Quantitation (LOQ) (µg/L)Average Extraction Recovery (%)
Omapatrilat (BMS-186716)0.2 - 2500.260.5
S-methyl (S)-2-thio-3-phenylpropionic acid (BMS-196087)0.5 - 2500.588.6
S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (BMS-225308)1 - 250176.3
S-methyl Omapatrilat (BMS-198433)2 - 250271.2
Acyl glucuronide of S-methyl Omapatrilat (BMS-253653)10 - 25001026.6

Data sourced from a study on the quantitative determination of Omapatrilat and its metabolites in human plasma.[1]

Table 2: Relative Abundance of Omapatrilat Metabolite Groups in Human Urine

Metabolite GroupPercentage of Urinary Radioactivity (%)
Metabolites from exocyclic amide bond hydrolysis56
L-cysteine mixed disulfide of Omapatrilat8
Metabolites derived from intact Omapatrilat30

Data represents the percentage of total radioactivity in urine following a single oral dose of [14C]Omapatrilat.[5]

Experimental Protocols

The identification and quantification of Omapatrilat metabolites predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Plasma Analysis

A detailed protocol for the extraction of Omapatrilat and its metabolites from human plasma is as follows:[1]

  • Derivatization: To stabilize the free sulfhydryl groups, methyl acrylate is added to the blood collection tubes.

  • Internal Standard Addition: To a 0.5 mL plasma sample, 50 µL of an internal standard working solution (containing deuterated analogs of the analytes) is added and mixed.

  • Acidification: 0.5 mL of 0.1 mol/L hydrochloric acid solution is added.

  • Liquid-Liquid Extraction: 3 mL of methyl-tert butyl ether is added, and the tubes are shaken for 10 minutes.

  • Phase Separation: The samples are centrifuged at 2500×g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The residue is dissolved in 150 µL of the mobile phase, vortexed, and centrifuged through a 0.2 µm filter.

  • Analysis: The filtrate is then ready for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for plasma sample preparation.

Plasma_Sample_Prep cluster_collection Sample Collection cluster_extraction Extraction cluster_final_prep Final Preparation Blood_Collection Whole Blood Collection (with Methyl Acrylate) Centrifugation1 Centrifugation Blood_Collection->Centrifugation1 Plasma Plasma Centrifugation1->Plasma Add_IS Add Internal Standards Plasma->Add_IS Acidify Acidify with HCl Add_IS->Acidify Add_MTBE Add Methyl-tert butyl ether Acidify->Add_MTBE Shake Shake (10 min) Add_MTBE->Shake Centrifugation2 Centrifuge (2500g, 10 min) Shake->Centrifugation2 Separate_Organic Separate Organic Layer Centrifugation2->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.2 µm) Reconstitute->Filter LC_MS_Analysis LC-MS/MS Analysis Filter->LC_MS_Analysis

Caption: Workflow for Omapatrilat Metabolite Analysis in Plasma.

LC-MS/MS Analysis

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is used for the separation and detection of the analytes.

  • Chromatography: Reverse-phase chromatography is typically employed to separate Omapatrilat and its metabolites.

  • Mass Spectrometry: The mass spectrometer is operated in the negative ion mode with multiple reaction monitoring (MRM) to achieve high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[1]

Table 3: Exemplary MRM Transitions for Omapatrilat and Metabolites (as MA adducts where applicable)

Analyte (MA Adduct)Precursor Ion (m/z)Product Ion (m/z)
Omapatrilat-MA493.0407.1
BMS-196087-MA181.1147.2
BMS-225308195.1147.1
BMS-198433421.0246.1
BMS-253653-MA509.1423.2

Data from Wang et al., 2003.[1]

Signaling Pathway of Omapatrilat's Dual Inhibition

Omapatrilat's therapeutic effect is derived from its simultaneous inhibition of two key enzymes in the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

  • ACE Inhibition: By inhibiting ACE, Omapatrilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

  • NEP Inhibition: By inhibiting NEP, Omapatrilat prevents the degradation of natriuretic peptides (e.g., atrial natriuretic peptide - ANP), which promote vasodilation, natriuresis, and diuresis.

The dual action of Omapatrilat is depicted in the following signaling pathway diagram.

Omapatrilat_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides (e.g., ANP) NEP NEP Natriuretic_Peptides->NEP Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Inactive_Fragments Inactive Fragments NEP->Inactive_Fragments Omapatrilat Omapatrilat Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits

Caption: Dual Inhibition Signaling Pathway of Omapatrilat.

Conclusion

The extensive metabolism of Omapatrilat results in a diverse array of metabolites, formed through hydrolysis, S-methylation, sulfoxidation, glucuronidation, and disulfide bond formation. The characterization of these metabolites has been made possible through advanced analytical techniques, primarily LC-MS/MS, coupled with appropriate sample stabilization strategies. This in-depth understanding of Omapatrilat's biotransformation is essential for a comprehensive evaluation of its safety and efficacy profile and provides a valuable knowledge base for the development of future vasopeptidase inhibitors. The detailed experimental protocols and quantitative data presented herein offer a practical guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Omapatrilat Metabolic Profiling in Preclinical Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual inhibition mechanism offered a promising therapeutic approach for hypertension and congestive heart failure. Understanding the metabolic fate of omapatrilat in preclinical species is crucial for the interpretation of toxicological findings and the extrapolation of pharmacokinetic and pharmacodynamic data to humans. This technical guide provides a comprehensive overview of the metabolic profiling of omapatrilat in key preclinical species, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Metabolic Data

The biotransformation of omapatrilat has been investigated in several preclinical species, primarily rats and dogs, using radiolabeled compounds to trace the fate of the drug and its metabolites. While specific concentrations of all metabolites in plasma and urine are not publicly available in full, the distribution of radioactivity provides a quantitative overview of the primary routes of elimination and the extent of metabolism.

Excretion of Radiolabeled Omapatrilat

Following oral administration of [¹⁴C]omapatrilat, the majority of the radioactive dose is recovered in the urine and feces, indicating that both renal and biliary excretion are significant pathways for the elimination of omapatrilat-related material.

SpeciesRoute of AdministrationDose% of Radioactivity in Urine% of Radioactivity in FecesTotal Recovery (%)
Rat OralNot Specified51-62%16-36%~77-98%
Dog OralNot Specified51-62%16-36%~77-98%

Table 1: Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]Omapatrilat in Preclinical Species. The data indicates extensive absorption and subsequent excretion.

Plasma Metabolite Profile

In both rats and dogs, omapatrilat undergoes extensive first-pass metabolism, resulting in low systemic exposure to the parent drug. The majority of the circulating radioactivity in plasma corresponds to various metabolites.

SpeciesParent Omapatrilat (% of Plasma Radioactivity)Major Circulating Metabolites
Rat Small portionS-methyl omapatrilat, (S)-2-thio-3-phenylpropionic acid (bound to plasma proteins)
Dog Small portionS-methyl omapatrilat, (S)-2-thiomethyl-3-phenylpropionic acid

Table 2: Relative Abundance of Omapatrilat and its Major Metabolites in the Plasma of Preclinical Species. This highlights the significant role of metabolism in the disposition of omapatrilat.

Urinary Metabolite Profile

The composition of metabolites in urine provides further insight into the biotransformation pathways of omapatrilat. Unchanged omapatrilat is not detected in the urine of preclinical species, indicating complete metabolic clearance.[1]

SpeciesMajor Urinary MetabolitesMinor Urinary Metabolites
Rat Metabolites from hydrolysis of omapatrilatNot specified
Dog Amine hydrolysis product, diastereomeric sulfoxide of (S)-2-thiomethyl-3-phenylpropionic acid, acyl glucuronide of S-methyl omapatrilat, S-methyl omapatrilatAcyl glucuronide of (S)-2-thiomethyl-3-phenylpropionic acid, L-cysteine mixed disulfide of omapatrilat, diastereomers of S-methyl sulfoxide of omapatrilat, S-methyl omapatrilat ring sulfoxide

Table 3: Identified Urinary Metabolites of Omapatrilat in Preclinical Species. The metabolic profile in dogs is qualitatively similar to that in humans.[1]

Experimental Protocols

The metabolic profiling of omapatrilat in preclinical species involved in vivo studies with radiolabeled compounds followed by sophisticated analytical techniques for the identification and quantification of metabolites.

In Vivo Study Design
  • Test Animals: Male Sprague-Dawley rats and Beagle dogs were used as representative preclinical species.

  • Radiolabeled Compound: A mixture of [¹⁴C]omapatrilat and stable-labeled [¹³C₂]omapatrilat was administered orally. The ¹⁴C label allowed for the quantification of total drug-related material, while the ¹³C₂ label provided a characteristic M+2 isotope cluster in mass spectrometry to aid in metabolite identification.[2]

  • Sample Collection: Blood, urine, and feces were collected at various time points post-dose to determine the pharmacokinetic profile and excretion pathways.

Sample Preparation

Due to the reactive nature of the thiol group in omapatrilat, a derivatization step is crucial to prevent ex vivo oxidation.

  • Stabilization: Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA) and a blocking agent such as methyl acrylate. Methyl acrylate reacts with the free sulfhydryl group to form a stable adduct.

  • Extraction: Plasma samples are subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.

Urine samples are typically pooled over a collection interval (e.g., 0-24 hours and 24-48 hours) and can be directly analyzed or after a dilution and filtration step.[2]

Analytical Methodology

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the primary methodology for the separation, identification, and quantification of omapatrilat and its metabolites.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A radiodetector is used in-line to monitor the elution of ¹⁴C-labeled compounds, followed by a mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.

    • Analysis: Tandem mass spectrometry (MS/MS) is used for structural elucidation of metabolites by analyzing their fragmentation patterns.

    • Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Metabolic Pathways and Visualizations

Omapatrilat undergoes extensive metabolism through several key biotransformation pathways. The primary metabolic transformations include S-methylation of the thiol group, hydrolysis of the amide bond, and subsequent oxidation and conjugation reactions.

Omapatrilat Biotransformation Pathway

The following diagram illustrates the major metabolic pathways of omapatrilat in preclinical species.

Omapatrilat_Metabolism Omapatrilat Omapatrilat SMethyl S-methyl omapatrilat Omapatrilat->SMethyl S-methylation Hydrolysis Amine hydrolysis product Omapatrilat->Hydrolysis Amide Hydrolysis CysteineDisulfide L-cysteine mixed disulfide of omapatrilat Omapatrilat->CysteineDisulfide Disulfide Exchange SMethylSulfoxide S-methyl sulfoxide of omapatrilat (diastereomers) SMethyl->SMethylSulfoxide Sulfoxidation SMethylRingSulfoxide S-methyl omapatrilat ring sulfoxide SMethyl->SMethylRingSulfoxide Ring Sulfoxidation AcylGlucuronideSMethyl Acyl glucuronide of S-methyl omapatrilat SMethyl->AcylGlucuronideSMethyl Glucuronidation ThiophenylpropionicAcid (S)-2-thiomethyl-3-phenylpropionic acid Hydrolysis->ThiophenylpropionicAcid Further Metabolism SulfoxideThiophenyl Sulfoxide of (S)-2-thiomethyl-3- phenylpropionic acid (diastereomers) ThiophenylpropionicAcid->SulfoxideThiophenyl Sulfoxidation AcylGlucuronideThiophenyl Acyl glucuronide of (S)-2-thiomethyl- 3-phenylpropionic acid ThiophenylpropionicAcid->AcylGlucuronideThiophenyl Glucuronidation

Caption: Major metabolic pathways of omapatrilat in preclinical species.

Experimental Workflow for Metabolic Profiling

The logical flow of a typical preclinical metabolic profiling study for omapatrilat is depicted below.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Dosing Oral Administration of [14C]/[13C2]Omapatrilat to Preclinical Species Collection Collection of Plasma, Urine, and Feces Dosing->Collection Preparation Sample Preparation (e.g., Derivatization, Extraction) Collection->Preparation HPLC HPLC Separation with Radiodetection Preparation->HPLC MS LC-MS/MS Analysis for Identification and Quantification HPLC->MS MetaboliteID Metabolite Identification MS->MetaboliteID Quantification Quantification of Metabolites MS->Quantification Pathway Metabolic Pathway Elucidation MetaboliteID->Pathway Quantification->Pathway

Caption: Experimental workflow for omapatrilat metabolic profiling.

Conclusion

The metabolic profiling of omapatrilat in preclinical species such as rats and dogs reveals that the drug is extensively metabolized, with S-methylation and hydrolysis being the primary biotransformation pathways. The parent drug represents only a small fraction of the circulating drug-related material in plasma. The experimental approach, utilizing radiolabeled compounds and advanced analytical techniques like LC-MS/MS, has been instrumental in elucidating the metabolic fate of omapatrilat. This in-depth understanding of the preclinical metabolism of omapatrilat is fundamental for the comprehensive evaluation of its safety and efficacy profile and for guiding further drug development efforts in the class of vasopeptidase inhibitors.

References

In Vitro Characterization of Omapatrilat Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat (BMS-186716) is a potent vasopeptidase inhibitor designed to simultaneously target angiotensin-converting enzyme (ACE) and neprilysin (NEP), offering a dual mechanism for managing hypertension and congestive heart failure.[1][2][3] Despite its potent antihypertensive effects, clinical development was halted due to safety concerns, notably an increased risk of angioedema.[1] Omapatrilat undergoes extensive first-pass metabolism, leading to the formation of multiple metabolites.[4] Understanding the in vitro characteristics of these metabolites is crucial for a comprehensive assessment of the drug's disposition and pharmacological profile. This guide provides a consolidated overview of the available data on the in vitro characterization of Omapatrilat's metabolites, including metabolic pathways, quantitative analytical methods, and relevant experimental protocols.

Mechanism of Action of Omapatrilat

Omapatrilat's therapeutic potential stems from its ability to inhibit two key enzymes in cardiovascular regulation:

  • Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, Omapatrilat blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

  • Neprilysin (NEP): Inhibition of NEP prevents the degradation of endogenous vasodilator peptides, such as atrial natriuretic peptide (ANP) and bradykinin. Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis.

The dual inhibition of these pathways is illustrated in the diagram below.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NP Natriuretic Peptide & Kinin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction Aldosterone Release AngII->Vasoconstriction ACE->AngII ANP Natriuretic Peptides (ANP, BNP) NEP NEP ANP->NEP Vasodilation Vasodilation Natriuresis ANP->Vasodilation Bradykinin Bradykinin Bradykinin->NEP Bradykinin->Vasodilation Inactive Inactive Fragments NEP->Inactive Omapatrilat Omapatrilat Omapatrilat->ACE Inhibition Omapatrilat->NEP Inhibition cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Omapatrilat Omapatrilat (Thiol) Methyl S-methyl omapatrilat Omapatrilat->Methyl S-methylation (TMT/COMT) Hydrolysis Hydrolysis Products Omapatrilat->Hydrolysis Amidase Disulfide L-cysteine mixed disulfide Omapatrilat->Disulfide Disulfide Exchange Sulfoxide S-methyl omapatrilat sulfoxide Methyl->Sulfoxide Oxidation (CYP/FMO) Glucuronide Acyl glucuronide of S-methyl omapatrilat Methyl->Glucuronide Glucuronidation (UGTs) cluster_prep Sample Preparation cluster_process Sample Processing cluster_analysis Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard Plasma->IS Deriv Add Methyl Acrylate (Derivatization) IS->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Evap Evaporate Organic Layer (Nitrogen Stream) Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject Sample Recon->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Omapatrilat and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the vasopeptidase inhibitor Omapatrilat (BMS-186716) and its four major metabolites (BMS-196087, BMS-225308, BMS-198433, and BMS-253653) in human plasma. Due to the inherent instability of the free sulfhydryl groups in Omapatrilat and two of its metabolites, a derivatization step using methyl acrylate is employed to ensure stability during sample processing and analysis. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies.

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetics of Omapatrilat and its metabolites is crucial for drug development. Omapatrilat undergoes extensive metabolism in humans, forming several metabolites through pathways including S-methylation, glucuronidation, hydrolysis of the exocyclic amide bond, and the formation of mixed disulfides.[1] This application note provides a detailed protocol for the robust and reliable quantification of Omapatrilat and its key metabolites in human plasma using LC-MS/MS.

Experimental

Sample Preparation

Due to the instability of the thiol-containing compounds (Omapatrilat, BMS-196087, and BMS-253653), derivatization with methyl acrylate is performed to form stable adducts.[2][3]

Protocol:

  • To 500 µL of human plasma, add 50 µL of the internal standard working solution.

  • Add 50 µL of methyl acrylate solution to the plasma sample to derivatize the sulfhydryl groups.

  • Vortex the sample for 10 minutes to ensure complete reaction.

  • Add 500 µL of 0.1 M hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether and shaking for 10 minutes.

  • Centrifuge at 2500 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Centrifuge through a 0.2 µm nylon filter at 8000 x g for 3 minutes.

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: HPLC Conditions

ParameterValue
HPLC System Agilent 1100 Series or equivalent
Column Hypercil C8, 5 µm, 4.6 x 150 mm (or equivalent)
Guard Column Hypercil C8 guard column
Mobile Phase 62.5% Water with 1 mmol/L Ammonium Acetate, pH 5.5 : 37.5% Acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 25 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Mass Spectrometry

Table 2: Mass Spectrometer Conditions

ParameterValue
Mass Spectrometer Perkin-Elmer SCIEX API-3000 or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen
Dwell Time 200 ms per transition

Table 3: MRM Transitions (Representative)

Analyte (MA Adduct)Precursor Ion (m/z)Product Ion (m/z)
Omapatrilat-MA499.2[To be optimized]
BMS-196087-MA267.1181.0
BMS-225308398.2[To be optimized]
BMS-198433414.2[To be optimized]
BMS-253653-MA515.2[To be optimized]
d5-Omapatrilat-MA (IS)504.2[To be optimized]
d5-BMS-196087-MA (IS)272.1185.0
d5-BMS-225308 (IS)403.2[To be optimized]
d5-BMS-198433 (IS)419.2[To be optimized]

Note: The precursor ions for the methyl acrylate (MA) adducts are based on their molecular weights. The product ions need to be optimized for the specific instrument used. For BMS-196087-MA, cleavage of the MA side chain in the ion source was observed, leading to the selection of the de-adducted [M-H]- ion as the precursor.[3]

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and stability.

Table 4: Quantitative Performance of the LC-MS/MS Method [3]

AnalyteLLOQ (µg/L)Linear Range (µg/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Omapatrilat 0.20.2 - 250< 15< 1597.4 - 108.1
BMS-196087 0.50.5 - 250< 15< 1594.4 - 108.0
BMS-225308 1.01.0 - 250< 15< 15100.3 - 101.7
BMS-198433 2.02.0 - 250< 15< 1597.9 - 103.3
BMS-253653 10.010.0 - 2500< 15< 1599.3 - 101.2

The analytes in human plasma were found to be stable for at least 6 hours at room temperature and after three freeze-thaw cycles.[3]

Visualizations

Omapatrilat Metabolism Pathway

The metabolic fate of Omapatrilat is complex, involving multiple biotransformation reactions.

Omapatrilat_Metabolism Omapatrilat Omapatrilat SMethyl S-Methyl Omapatrilat Omapatrilat->SMethyl S-Methylation Hydrolysis_Product (S)-2-thio-3-phenylpropionic acid (Hydrolysis Product) Omapatrilat->Hydrolysis_Product Hydrolysis (Amide Bond) Cysteine_Disulfide L-cysteine Mixed Disulfide of Omapatrilat Omapatrilat->Cysteine_Disulfide Disulfide Formation Glucuronide Acyl Glucuronide of S-Methyl Omapatrilat SMethyl->Glucuronide Glucuronidation Sulfoxide Diastereomers of S-Methyl Sulfoxide of Omapatrilat SMethyl->Sulfoxide Sulfoxidation Ring_Sulfoxide S-Methyl Omapatrilat Ring Sulfoxide SMethyl->Ring_Sulfoxide Sulfoxidation SMethyl_Hydrolysis S-Methyl (S)-2-thio-3-phenylpropionic acid Hydrolysis_Product->SMethyl_Hydrolysis S-Methylation Sulfoxide_Hydrolysis Diastereomers of S-Methyl Sulfoxide of (S)-2-thio-3-phenylpropionic acid SMethyl_Hydrolysis->Sulfoxide_Hydrolysis Sulfoxidation Glucuronide_Hydrolysis Acyl Glucuronide of S-Methyl (S)-2-thio-3-phenylpropionic acid SMethyl_Hydrolysis->Glucuronide_Hydrolysis Glucuronidation

Caption: Metabolic pathway of Omapatrilat.

Experimental Workflow

The analytical procedure involves several key steps from sample receipt to data acquisition.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Human Plasma Sample Derivatization Derivatization with Methyl Acrylate Plasma->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition and Quantification Detection->Data

Caption: LC-MS/MS workflow for Omapatrilat analysis.

Conclusion

This application note details a robust and validated LC-MS/MS method for the quantification of Omapatrilat and its major metabolites in human plasma. The inclusion of a derivatization step is critical for the accurate measurement of the unstable thiol-containing analytes. The method meets the requirements for sensitivity, specificity, precision, and accuracy, making it a valuable tool for pharmacokinetic and drug metabolism studies of Omapatrilat.

References

Application Notes and Protocols for the Synthesis of S-methyl omapatrilat Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of S-methyl omapatrilat, a primary metabolite of the vasopeptidase inhibitor omapatrilat. Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] The S-methylated metabolite is crucial for use as a reference standard in pharmacokinetic and metabolic studies. This application note includes a comprehensive reaction scheme, a step-by-step experimental protocol, and expected analytical data for the synthesized compound. Additionally, a signaling pathway for omapatrilat and a workflow for the synthesis are visually represented.

Introduction

Omapatrilat is a potent antihypertensive agent that exerts its effects through the dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (neutral endopeptidase, NEP).[2] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. NEP is the enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting both enzymes, omapatrilat leads to decreased vasoconstriction and increased vasodilation, resulting in a significant reduction in blood pressure.[1]

Metabolic studies have shown that omapatrilat undergoes several biotransformations, with S-methylation of the thiol group being a significant pathway.[1] To accurately quantify omapatrilat and its metabolites in biological matrices, a pure analytical standard of S-methyl omapatrilat is essential. This document outlines a straightforward and efficient method for the synthesis of S-methyl omapatrilat from the parent drug, omapatrilat.

Signaling Pathway of Omapatrilat

Omapatrilat's dual-action mechanism targets two distinct but interconnected pathways involved in blood pressure regulation. The inhibition of ACE prevents the formation of angiotensin II, a potent vasoconstrictor, and also inhibits the degradation of bradykinin, a vasodilator. The inhibition of NEP increases the levels of natriuretic peptides, which promote vasodilation and sodium excretion. The combined effect is a powerful reduction in blood pressure.

omapatrilat_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_nps Natriuretic Peptide System cluster_bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone NatriureticPeptides Natriuretic Peptides (ANP, BNP, CNP) NPRs Natriuretic Peptide Receptors NatriureticPeptides->NPRs InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides NEP Vasodilation Vasodilation NPRs->Vasodilation Natriuresis Natriuresis/ Diuresis NPRs->Natriuresis Omapatrilat Omapatrilat Omapatrilat->AngiotensinII Inhibits Omapatrilat->InactivePeptides Inhibits Inactive_Bradykinin Inactive Peptides Omapatrilat->Inactive_Bradykinin Inhibits Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Bradykinin->Inactive_Bradykinin ACE, NEP Bradykinin_Vasodilation Vasodilation B2R->Bradykinin_Vasodilation

Figure 1: Omapatrilat Signaling Pathway

Synthesis of S-methyl omapatrilat

The synthesis of S-methyl omapatrilat is achieved through a direct methylation of the free thiol group of omapatrilat using a suitable methylating agent, such as methyl iodide, in the presence of a mild base.

Reaction Scheme

synthesis_workflow Omapatrilat Omapatrilat (Starting Material) Reaction S-methylation Reaction (Methyl Iodide, K2CO3, DMF) Omapatrilat->Reaction Purification Purification (Preparative HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR, Purity) Purification->Characterization FinalProduct S-methyl omapatrilat (Reference Standard) Characterization->FinalProduct

Figure 2: Synthetic Workflow
Experimental Protocol

Materials:

  • Omapatrilat (≥98% purity)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve omapatrilat (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Methylation: Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by preparative HPLC using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid to afford pure S-methyl omapatrilat.

  • Characterization: Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.

Data Presentation

Reagent Quantities
ReagentMolar Mass ( g/mol )EquivalentsAmount
Omapatrilat408.541.0User-defined
Potassium Carbonate138.212.0Calculated
Methyl Iodide141.941.5Calculated
DMF--Sufficient to dissolve
Expected Analytical Data
AnalysisOmapatrilatS-methyl omapatrilat (Expected)
Molecular Formula C₁₉H₂₄N₂O₄S₂C₂₀H₂₆N₂O₄S₂
Molecular Weight 408.54422.57
Mass Spec (ESI+) m/z 409.1 [M+H]⁺m/z 423.1 [M+H]⁺
¹H NMR (δ, ppm) Thiol proton (SH ) ~1.5-2.0 ppmS-methyl protons (S-CH₃ ) ~2.1 ppm (singlet)
¹³C NMR (δ, ppm) -S-methyl carbon (S-C H₃) ~15 ppm
Purity (HPLC) ≥98%≥98%

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of S-methyl omapatrilat, a key metabolite of omapatrilat. The availability of this analytical standard is crucial for the advancement of research and development involving omapatrilat, enabling accurate bioanalytical method development and pharmacokinetic studies. The provided experimental details and expected analytical data will aid researchers in the successful preparation and characterization of this important reference compound.

References

Application Notes and Protocols for Solid-Phase Extraction of Omapatrilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of omapatrilat and its major metabolites from biological matrices, primarily human plasma. The protocol is designed to be a starting point for method development and is based on established principles of mixed-mode solid-phase extraction for compounds with similar physicochemical properties.

Introduction

Omapatrilat is a vasopeptidase inhibitor that was developed for the treatment of hypertension and congestive heart failure. It functions by simultaneously inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual mechanism of action leads to both a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory peptides, resulting in blood pressure reduction.[2]

Omapatrilat undergoes extensive metabolism in humans, leading to a variety of metabolites.[3] The accurate quantification of omapatrilat and its metabolites in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Omapatrilat

Omapatrilat is metabolized through several pathways, including S-methylation, hydrolysis of the exocyclic amide bond, and formation of mixed disulfides.[3] The prominent metabolites identified in plasma and urine include S-methyl omapatrilat, its acyl glucuronide, and S-methyl (S)-2-thio-3-phenylpropionic acid.[3] The parent compound, omapatrilat, is often found at very low concentrations in plasma due to extensive metabolism.[3]

Below is a diagram illustrating the major metabolic pathways of omapatrilat.

Omapatrilat_Metabolism Metabolic Pathway of Omapatrilat Omapatrilat Omapatrilat S_Methyl_Omapatrilat S-methyl omapatrilat Omapatrilat->S_Methyl_Omapatrilat S-methylation L_Cysteine_Disulfide L-cysteine mixed disulfide of omapatrilat Omapatrilat->L_Cysteine_Disulfide Disulfide Exchange Hydrolysis_Product (S)-2-thio-3-phenylpropionic acid Omapatrilat->Hydrolysis_Product Hydrolysis Acyl_Glucuronide_S_Methyl_Omapatrilat Acyl glucuronide of S-methyl omapatrilat S_Methyl_Omapatrilat->Acyl_Glucuronide_S_Methyl_Omapatrilat Glucuronidation S_Methyl_Omapatrilat_Ring_Sulfoxide S-methyl omapatrilat ring sulfoxide S_Methyl_Omapatrilat->S_Methyl_Omapatrilat_Ring_Sulfoxide Oxidation S_Methyl_Sulfoxide_Omapatrilat S-methyl sulfoxide of omapatrilat (diastereomers) S_Methyl_Omapatrilat->S_Methyl_Sulfoxide_Omapatrilat Oxidation S_Methyl_Hydrolysis_Product S-methyl (S)-2-thio-3-phenylpropionic acid Hydrolysis_Product->S_Methyl_Hydrolysis_Product S-methylation S_Methyl_Sulfoxide_Hydrolysis_Product S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (diastereomers) S_Methyl_Hydrolysis_Product->S_Methyl_Sulfoxide_Hydrolysis_Product Oxidation Acyl_Glucuronide_S_Methyl_Hydrolysis_Product Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid S_Methyl_Hydrolysis_Product->Acyl_Glucuronide_S_Methyl_Hydrolysis_Product Glucuronidation

Caption: Major metabolic pathways of omapatrilat in humans.

Recommended Solid-Phase Extraction Protocol

This protocol is a general guideline for the extraction of omapatrilat and its metabolites from human plasma using a mixed-mode cation exchange SPE sorbent. Optimization of each step is recommended for specific applications.

Materials and Reagents
  • SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C)

  • Plasma Sample: Human plasma with anticoagulant (e.g., EDTA)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of omapatrilat or one of its metabolites.

  • Pre-treatment Solution: 2% Formic acid in water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solution 1: 2% Formic acid in water

  • Wash Solution 2: Methanol

  • Elution Solvent: 5% Ammonium hydroxide in methanol

  • Reconstitution Solvent: Mobile phase for LC-MS/MS analysis

Experimental Workflow

The following diagram outlines the recommended SPE workflow.

SPE_Workflow Solid-Phase Extraction Workflow for Omapatrilat and Metabolites cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Plasma_Sample Plasma Sample (e.g., 0.5 mL) Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Acidify Add 2% Formic Acid (e.g., 0.5 mL) Spike_IS->Acidify Vortex_Centrifuge Vortex and Centrifuge Acidify->Vortex_Centrifuge Load 3. Load Sample Vortex_Centrifuge->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for solid-phase extraction of omapatrilat.

Detailed Protocol
  • Sample Pre-treatment:

    • To 0.5 mL of plasma sample, add the internal standard.

    • Add 0.5 mL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Preparation:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Quantitative Data Summary

Table 1: Extraction Recovery of Omapatrilat and Metabolites from Human Plasma (using a Liquid-Liquid Extraction Method)

AnalyteBMS CodeAverage Extraction Recovery (%)[4]
OmapatrilatBMS-18671660.5
Metabolite 1BMS-19608788.6
Metabolite 2BMS-22530876.3
Metabolite 3BMS-19843371.2
Metabolite 4BMS-25365326.6

Disclaimer: The data presented in Table 1 was obtained using a liquid-liquid extraction method and is provided here as an indication of the extractability of these compounds from plasma.[4] Actual recovery values for the proposed SPE method will need to be experimentally determined.

Table 2: Method Validation Parameters from a Published LC-MS/MS Method (using Liquid-Liquid Extraction)

ParameterOmapatrilat (BMS-186716)Metabolite 1 (BMS-196087)Metabolite 2 (BMS-225308)Metabolite 3 (BMS-198433)Metabolite 4 (BMS-253653)
Concentration Range (µg/L) [4]0.2 - 2500.5 - 2501 - 2502 - 25010 - 2500
Limit of Quantitation (LOQ) (µg/L) [4]0.20.51210
Intra-day Precision (%RSD) < 15< 15< 15< 15< 15
Inter-day Precision (%RSD) < 15< 15< 15< 15< 15
Accuracy (% Recovery) 85 - 11585 - 11585 - 11585 - 11585 - 115

Conclusion

The provided solid-phase extraction protocol offers a robust starting point for the development of a sensitive and specific method for the quantification of omapatrilat and its metabolites in biological matrices. The use of a mixed-mode cation exchange sorbent is well-suited for the physicochemical properties of these analytes. It is essential to validate the method thoroughly, including the determination of recovery, matrix effects, precision, and accuracy, to ensure reliable results for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Omapatrilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2] This dual mechanism of action leads to a reduction in the vasoconstrictor angiotensin II and an increase in vasodilatory natriuretic peptides, resulting in blood pressure reduction.[3][4] Understanding the metabolic fate of Omapatrilat is crucial for comprehensive pharmacokinetic and safety assessments. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the identification and quantification of drug metabolites. This document provides detailed application notes and protocols for the analysis of Omapatrilat and its major metabolites in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Mechanism of Action of Omapatrilat

Omapatrilat exerts its therapeutic effect by inhibiting both ACE and NEP. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP is responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis. By inhibiting both enzymes, Omapatrilat shifts the balance towards vasodilation and reduced blood pressure.[2][3][4]

Omapatrilat_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NatriureticPeptides Natriuretic Peptides InactivePeptides Inactive Peptides NatriureticPeptides->InactivePeptides NEP Vasodilation Vasodilation NatriureticPeptides->Vasodilation Omapatrilat Omapatrilat Omapatrilat->AngiotensinI Inhibition Omapatrilat->NatriureticPeptides Inhibition

Figure 1. Omapatrilat's dual inhibition of ACE and NEP.

Omapatrilat and its Major Metabolites

Omapatrilat undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolites identified in human plasma are designated as BMS-196087, BMS-225308, BMS-198433, and BMS-253653.[5][6]

CompoundBMS NumberChemical FormulaMonoisotopic Mass (Da) (Theoretical)
OmapatrilatBMS-186716C₁₉H₂₄N₂O₄S₂408.1177
Metabolite 1BMS-196087C₇H₁₁NO₂S173.0510
Metabolite 2BMS-225308C₁₉H₂₄N₂O₅S₂424.1126
Metabolite 3BMS-198433C₂₀H₂₆N₂O₅S₂438.1283
Metabolite 4BMS-253653C₁₀H₁₃NO₄S243.0565

Experimental Protocols

Sample Preparation from Human Plasma

A robust sample preparation protocol is essential for removing interfering substances from the plasma matrix and ensuring accurate quantification.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., isotopically labeled Omapatrilat)

  • 0.1 M Hydrochloric acid

  • Methyl tert-butyl ether (MTBE)

  • Nitrogen gas supply

  • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Centrifuge

  • Vortex mixer

  • Evaporator

Protocol:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution.

  • Add 500 µL of 0.1 M hydrochloric acid and vortex for 30 seconds.

  • Add 3 mL of methyl tert-butyl ether, cap the tube, and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of reconstitution solution, vortex for 1 minute, and transfer to an autosampler vial for LC-HRMS analysis.[5]

LC-HRMS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

HRMS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100-1000

  • Resolution: 70,000 FWHM

  • AGC Target: 3e6

  • Maximum IT: 100 ms

  • Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

  • Collision Energy (for MS/MS): Stepped HCD (e.g., 20, 30, 40 eV)

Data Processing and Analysis

The accurate mass data obtained from HRMS allows for the confident identification of Omapatrilat and its metabolites.

Data_Processing_Workflow DataAcquisition LC-HRMS Data Acquisition (Full Scan & dd-MS²) PeakPicking Peak Picking & Feature Detection DataAcquisition->PeakPicking MassExtraction Accurate Mass Extraction (m/z) PeakPicking->MassExtraction ElementalComposition Elemental Composition Determination MassExtraction->ElementalComposition DatabaseSearch Metabolite Database Search ElementalComposition->DatabaseSearch FragmentationAnalysis MS/MS Fragmentation Pattern Analysis DatabaseSearch->FragmentationAnalysis MetaboliteID Metabolite Identification FragmentationAnalysis->MetaboliteID Quantification Quantification (Peak Area Integration) MetaboliteID->Quantification FinalReport Final Report Quantification->FinalReport

Figure 2. Data processing workflow for metabolite identification.

Data Analysis Steps:

  • Peak Picking and Alignment: Process the raw LC-HRMS data using software such as Compound Discoverer™, XCMS, or similar platforms to detect and align chromatographic peaks.

  • Accurate Mass and Retention Time Extraction: Extract the accurate mass-to-charge ratio (m/z) and retention time for each detected feature.

  • Elemental Composition Determination: Utilize the high mass accuracy to predict the elemental formula for the parent ion and its fragments.

  • Metabolite Identification: Compare the accurate mass and elemental composition against a theoretical database of Omapatrilat and its potential metabolites. The retention time and MS/MS fragmentation patterns should be used for confirmation.

  • Quantification: Integrate the peak areas of the extracted ion chromatograms for Omapatrilat, its metabolites, and the internal standard. Construct a calibration curve to determine the concentration of each analyte.

Conclusion

High-resolution mass spectrometry provides a powerful tool for the comprehensive analysis of Omapatrilat and its metabolites. The high mass accuracy and resolving power of HRMS instruments enable confident identification and reliable quantification of metabolites in complex biological matrices. The protocols and application notes presented here offer a robust framework for researchers and scientists in the field of drug development to advance their understanding of the metabolic fate of Omapatrilat.

References

In Vitro Models for Studying Omapatrilat Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the in vitro metabolism of omapatrilat, a vasopeptidase inhibitor. The following sections detail the primary metabolic pathways, key metabolites, and experimental protocols for studying its biotransformation using common in vitro models.

Introduction to Omapatrilat Metabolism

Omapatrilat undergoes extensive metabolism primarily in the liver.[1] In vitro studies are crucial for elucidating the metabolic pathways, identifying the enzymes involved, and assessing the potential for drug-drug interactions. The primary metabolic transformations of omapatrilat include S-methylation, acyl glucuronidation, hydrolysis of the exocyclic amide bond, and the formation of a mixed disulfide with L-cysteine.[2]

Key Metabolic Pathways and Metabolites

In vitro investigations have identified several key metabolites of omapatrilat. The major pathways and resulting metabolites are summarized below.

Table 1: Major Metabolic Pathways and Metabolites of Omapatrilat

Metabolic PathwayMetabolite Name/CodeDescription
S-methylation S-methyl omapatrilatMethylation of the sulfhydryl group.
S-methyl sulfoxide of omapatrilatOxidation of the S-methyl group.
S-methyl omapatrilat ring sulfoxideOxidation of the sulfur atom within the thiazepine ring.
Acyl Glucuronidation Acyl glucuronide of S-methyl omapatrilatConjugation of a glucuronic acid moiety to the carboxylic acid group of S-methyl omapatrilat.
Amide Hydrolysis (S)-2-thio-3-phenylpropionic acid derivativesCleavage of the exocyclic amide bond.
Disulfide Formation Omapatrilat-L-cysteine disulfideFormation of a mixed disulfide bond with L-cysteine.

Quantitative Data from In Vivo Studies

While detailed in vitro kinetic data is not extensively published, quantitative analysis of omapatrilat and its metabolites in human plasma provides valuable context for in vitro studies.

Table 2: Quantitative Analysis of Omapatrilat and its Metabolites in Human Plasma

AnalyteLimit of Quantitation (µg/L)Extraction Recovery (%)
Omapatrilat (BMS-186716)0.260.5
BMS-1960870.588.6
BMS-225308176.3
BMS-198433271.2
BMS-2536531026.6

Data from Wang HY, et al. (2003).[3]

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a framework for investigating the metabolism of omapatrilat in common in vitro systems.

Protocol 1: Metabolic Stability of Omapatrilat in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of omapatrilat when incubated with HLM, providing an indication of its intrinsic clearance by Phase I and Phase II enzymes present in the microsomal fraction.

Materials:

  • Omapatrilat

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Omapatrilat stock solution - HLM suspension - Cofactor solutions (NADPH, UDPGA, SAM) - Quenching solution with internal standard pre_incubation Pre-incubate HLM and omapatrilat at 37°C for 5 min prep_reagents->pre_incubation 1. initiate_reaction Initiate reaction by adding cofactor mix pre_incubation->initiate_reaction 2. time_points Incubate at 37°C with shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points 3. quench_reaction Quench reaction by adding cold ACN with internal standard time_points->quench_reaction 4. centrifuge Centrifuge to precipitate protein quench_reaction->centrifuge 5. analyze Analyze supernatant by LC-MS/MS centrifuge->analyze 6. data_analysis Determine percent of omapatrilat remaining and calculate metabolic stability parameters (t½, CLint) analyze->data_analysis 7.

Caption: Workflow for Omapatrilat Metabolic Stability Assay in HLM.

Procedure:

  • Prepare a stock solution of omapatrilat in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer. The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • Prepare the incubation mixture in a 96-well plate containing phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and omapatrilat.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the cofactor mixture (NADPH regenerating system, UDPGA, and SAM).

  • Incubate the plate at 37°C with constant shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a separate plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of omapatrilat.

  • Calculate the metabolic stability by plotting the natural logarithm of the percentage of omapatrilat remaining versus time. The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 2: Metabolite Identification of Omapatrilat using Human Hepatocytes

This protocol utilizes cryopreserved human hepatocytes, which contain a broader range of Phase I and Phase II metabolic enzymes and cofactors, to identify the metabolites of omapatrilat.

Materials:

  • Omapatrilat

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system for analysis

Experimental Workflow:

G cluster_prep Cell Culture Preparation cluster_incubation Incubation and Sampling cluster_analysis Metabolite Analysis thaw_cells Thaw cryopreserved hepatocytes plate_cells Plate hepatocytes on collagen-coated plates thaw_cells->plate_cells 1. stabilize_cells Allow cells to attach and stabilize (typically 2-4 hours) plate_cells->stabilize_cells 2. add_omapatrilat Add omapatrilat to the culture medium stabilize_cells->add_omapatrilat 3. incubate Incubate at 37°C, 5% CO₂ add_omapatrilat->incubate 4. collect_samples Collect aliquots of the medium and/or cell lysate at various time points (e.g., 0, 1, 4, 24 hours) incubate->collect_samples 5. quench_samples Quench samples with cold ACN collect_samples->quench_samples 6. process_samples Process samples (e.g., centrifuge) quench_samples->process_samples 7. analyze_samples Analyze by LC-HRMS process_samples->analyze_samples 8. identify_metabolites Identify potential metabolites based on accurate mass and fragmentation patterns analyze_samples->identify_metabolites 9.

Caption: Workflow for Omapatrilat Metabolite Identification in Hepatocytes.

Procedure:

  • Thaw and plate cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer in a humidified incubator at 37°C with 5% CO₂.

  • Prepare a stock solution of omapatrilat and add it to the hepatocyte culture medium at the desired final concentration.

  • Incubate the hepatocytes with the omapatrilat-containing medium for various time points (e.g., 0, 1, 4, and 24 hours).

  • At each time point, collect aliquots of the incubation medium and/or lyse the cells to analyze both extracellular and intracellular metabolites.

  • Quench the samples immediately with a cold organic solvent like acetonitrile to stop enzymatic activity.

  • Process the samples by centrifugation to remove cellular debris.

  • Analyze the samples using LC-HRMS. This will allow for the detection of the parent drug and its metabolites based on their accurate mass-to-charge ratio (m/z).

  • Identify potential metabolites by comparing the mass spectra of the samples to a control (time 0) and looking for new peaks with plausible metabolic transformations (e.g., +14 Da for methylation, +176 Da for glucuronidation, +16 Da for oxidation). Fragmentation data (MS/MS) can be used to confirm the structure of the metabolites.

Omapatrilat Metabolic Pathway

The following diagram illustrates the known metabolic transformations of omapatrilat based on in vivo and inferred in vitro data.

G cluster_methylation S-Methylation Pathway cluster_glucuronidation Glucuronidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_disulfide Disulfide Formation Omapatrilat Omapatrilat S_methyl_Omapatrilat S-methyl omapatrilat Omapatrilat->S_methyl_Omapatrilat S-Methylation Amide_hydrolysis_product (S)-2-thio-3-phenylpropionic acid derivatives Omapatrilat->Amide_hydrolysis_product Amide Hydrolysis Disulfide_product Omapatrilat-L-cysteine disulfide Omapatrilat->Disulfide_product Disulfide Exchange S_methyl_sulfoxide S-methyl sulfoxide of omapatrilat S_methyl_Omapatrilat->S_methyl_sulfoxide Oxidation Ring_sulfoxide S-methyl omapatrilat ring sulfoxide S_methyl_Omapatrilat->Ring_sulfoxide Oxidation Acyl_glucuronide Acyl glucuronide of S-methyl omapatrilat S_methyl_Omapatrilat->Acyl_glucuronide Acyl Glucuronidation

Caption: Proposed Metabolic Pathways of Omapatrilat.

Conclusion

The in vitro models and protocols described provide a robust framework for characterizing the metabolism of omapatrilat. By utilizing human liver microsomes and hepatocytes, researchers can gain valuable insights into the metabolic stability, clearance pathways, and potential for drug interactions of this compound. This information is essential for supporting drug development and ensuring the safe and effective use of omapatrilat in clinical settings.

References

Application Notes and Protocols: Cell-based Assays for Omapatrilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is an investigational vasopeptidase inhibitor that demonstrates dual inhibition of both angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3] This dual-action mechanism leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory peptides, resulting in a potent antihypertensive effect.[4][5] However, concerns regarding angioedema, attributed to the accumulation of bradykinin due to the dual inhibition, have hindered its clinical development.[3]

Omapatrilat undergoes extensive metabolism in humans, leading to several metabolites.[6][7] Key identified metabolites include S-methyl omapatrilat, the acyl glucuronide of S-methyl omapatrilat, S-methyl (S)-2-thio-3-phenylpropionic acid, diastereomers of S-methyl sulfoxide of omapatrilat, the S-methyl omapatrilat ring sulfoxide, and an L-cysteine mixed disulfide of omapatrilat.[6][7] Notably, in plasma, the parent compound Omapatrilat may constitute less than 3% of the circulating radioactivity, with its metabolites being more prominent.[7]

The biological activity of these metabolites, specifically their ability to inhibit ACE and NEP, is crucial for a comprehensive understanding of Omapatrilat's overall pharmacological and toxicological profile. The thiol (-SH) group of Omapatrilat is essential for its binding to the zinc-containing active sites of both ACE and NEP. Metabolic modifications at this thiol group, such as S-methylation or the formation of disulfide bonds, are likely to significantly reduce or abolish the inhibitory activity.

These application notes provide detailed protocols for cell-based assays to determine the inhibitory activity of Omapatrilat and its metabolites on ACE and NEP. These assays are fundamental for researchers in drug metabolism, pharmacology, and toxicology to experimentally assess the activity of these compounds.

Signaling Pathway of Omapatrilat Action

cluster_0 Renin-Angiotensin System (RAS) cluster_1 Natriuretic Peptide System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction NatriureticPeptides Natriuretic Peptides (ANP, BNP) VasoactivePeptides Inactive Peptides NatriureticPeptides->VasoactivePeptides NEP Vasodilation Vasodilation, Natriuresis NatriureticPeptides->Vasodilation Omapatrilat Omapatrilat Omapatrilat->AngiotensinII Inhibits Omapatrilat->VasoactivePeptides Inhibits

Caption: Omapatrilat's dual inhibition of ACE and NEP.

Experimental Workflow for Metabolite Activity Screening

cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis CompoundPrep Prepare Omapatrilat & Metabolite Solutions AddCompounds Add Test Compounds & Controls CompoundPrep->AddCompounds CellCulture Culture ACE or NEP Expressing Cells AssayPlate Seed Cells in 96-well Plates CellCulture->AssayPlate AssayPlate->AddCompounds AddSubstrate Add Fluorogenic Substrate AddCompounds->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Measure Fluorescence (Kinetic Reading) Incubate->ReadFluorescence CalculateActivity Calculate % Inhibition ReadFluorescence->CalculateActivity DetermineIC50 Determine IC50 Values CalculateActivity->DetermineIC50

Caption: Workflow for assessing metabolite activity.

Cell-Based ACE Inhibition Assay Protocol

This protocol is designed to determine the inhibitory activity of Omapatrilat and its metabolites on angiotensin-converting enzyme (ACE) in a cell-based format using a fluorogenic substrate.

Materials:

  • ACE-expressing cells (e.g., CHO or HEK293 cells stably transfected with human ACE)

  • Cell culture medium (appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., 75 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • Fluorogenic ACE substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)

  • Omapatrilat and its synthesized metabolites

  • Lisinopril (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~320/405 nm and temperature control.

Protocol:

  • Cell Culture and Seeding:

    • Culture ACE-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and determine cell concentration.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of Omapatrilat, its metabolites, and Lisinopril in DMSO.

    • On the day of the assay, prepare serial dilutions of the test compounds and controls in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cell monolayer gently with 100 µL of pre-warmed PBS.

    • Add 50 µL of the diluted test compounds, positive control (Lisinopril), or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the ACE substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the ACE substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) every 1-2 minutes for a total of 30-60 minutes (kinetic reading).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of ACE inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based NEP Inhibition Assay Protocol

This protocol is designed to determine the inhibitory activity of Omapatrilat and its metabolites on neprilysin (NEP) in a cell-based format using a fluorogenic substrate.

Materials:

  • NEP-expressing cells (e.g., SH-SY5Y human neuroblastoma cells or other suitable cell lines)

  • Cell culture medium (appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP substrate (e.g., Abz-based peptide specific for NEP)

  • Omapatrilat and its synthesized metabolites

  • Thiorphan (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, opaque microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~330/430 nm and temperature control.

Protocol:

  • Cell Culture and Seeding:

    • Culture NEP-expressing cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and determine cell concentration.

    • Seed the cells into a 96-well white, opaque plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of Omapatrilat, its metabolites, and Thiorphan in DMSO.

    • On the day of the assay, prepare serial dilutions of the test compounds and controls in NEP Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Procedure:

    • Carefully remove the culture medium from the wells.

    • Wash the cell monolayer gently with 100 µL of pre-warmed PBS.

    • Add 50 µL of the diluted test compounds, positive control (Thiorphan), or vehicle control (NEP Assay Buffer with DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the NEP substrate solution in NEP Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the NEP substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~330 nm, Emission: ~430 nm) every 1-2 minutes for a total of 30-60 minutes (kinetic reading).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of NEP inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

The quantitative data for the inhibitory activity of Omapatrilat and its metabolites should be summarized in a clear and structured table for easy comparison.

Table 1: Inhibitory Activity (IC50) of Omapatrilat and its Metabolites on ACE and NEP

CompoundACE IC50 (nM)NEP IC50 (nM)
OmapatrilatValueValue
S-methyl omapatrilatValueValue
Acyl glucuronide of S-methyl omapatrilatValueValue
S-methyl (S)-2-thio-3-phenylpropionic acidValueValue
S-methyl sulfoxide of omapatrilat (Diastereomer 1)ValueValue
S-methyl sulfoxide of omapatrilat (Diastereomer 2)ValueValue
S-methyl omapatrilat ring sulfoxideValueValue
L-cysteine mixed disulfide of omapatrilatValueValue
Lisinopril (ACE Control)Value>10,000
Thiorphan (NEP Control)>10,000Value

Values to be determined experimentally.

Logical Relationship of Metabolite Activity Assessment

Omapatrilat Omapatrilat (Parent Drug) ACE_Assay Cell-based ACE Inhibition Assay Omapatrilat->ACE_Assay NEP_Assay Cell-based NEP Inhibition Assay Omapatrilat->NEP_Assay Metabolites Omapatrilat Metabolites (e.g., S-methyl, Glucuronide, etc.) Metabolites->ACE_Assay Metabolites->NEP_Assay ACE_Activity ACE Inhibitory Activity (IC50) ACE_Assay->ACE_Activity NEP_Activity NEP Inhibitory Activity (IC50) NEP_Assay->NEP_Activity Pharmacological_Profile Comprehensive Pharmacological Profile ACE_Activity->Pharmacological_Profile NEP_Activity->Pharmacological_Profile

Caption: Assessing the complete pharmacological profile.

References

Application Notes and Protocols for Radiolabeled Omapatrilat Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of radiolabeled Omapatrilat, specifically [¹⁴C]Omapatrilat, in human metabolism studies. The information is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this vasopeptidase inhibitor.

Introduction

Omapatrilat is a potent inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), developed for the treatment of hypertension and congestive heart failure.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Studies with radiolabeled compounds, such as [¹⁴C]Omapatrilat, are the gold standard for elucidating metabolic pathways and quantifying metabolites.

A pivotal human metabolism study involved the oral administration of a single 50 mg dose of [¹⁴C]Omapatrilat to healthy subjects.[4] This study revealed that Omapatrilat undergoes extensive metabolism, with very little of the parent compound being excreted unchanged.[4]

Quantitative Analysis of Omapatrilat Metabolism

The distribution of radioactivity in plasma and urine provides a quantitative picture of Omapatrilat's metabolism.

Table 1: Distribution of Radioactivity and Metabolites in Human Plasma and Urine Following a Single Oral Dose of [¹⁴C]Omapatrilat (50 mg) [4]

MatrixAnalyte/Metabolite GroupPercentage of Total RadioactivityNotes
Plasma Unextractable Radioactivity40-43%Becomes extractable after dithiothreitol reduction, suggesting reversible disulfide bonds with proteins.
Omapatrilat< 3%Indicates extensive metabolism.
Prominent MetabolitesNot specifiedS-methyl omapatrilat, acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid were identified as prominent.
Urine Metabolites from Hydrolysis of Exocyclic Amide Bond56%Includes diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid and the acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid.
L-cysteine mixed disulfide of Omapatrilat8%A disulfide metabolite.
Metabolites Derived from Omapatrilat30%Includes S-methyl omapatrilat, its acyl glucuronide, diastereomers of S-methyl sulfoxide of omapatrilat, and S-methyl omapatrilat ring sulfoxide.
Parent Omapatrilat0%No parent compound was detected in urine.

Metabolic Pathways of Omapatrilat

Omapatrilat is metabolized through several key pathways. The major biotransformations include:

  • Hydrolysis: Cleavage of the exocyclic amide bond.[4]

  • S-methylation: Addition of a methyl group to the sulfhydryl moiety.[4]

  • Sulfoxidation: Oxidation of the sulfur atom.[4]

  • Glucuronidation: Conjugation with glucuronic acid.[4]

  • Disulfide Formation: Formation of a mixed disulfide with endogenous L-cysteine.[4]

G cluster_hydrolysis Hydrolysis of Exocyclic Amide Bond cluster_s_methylation S-methylation cluster_sulfoxidation Sulfoxidation cluster_glucuronidation Glucuronidation cluster_disulfide Disulfide Formation Omapatrilat Omapatrilat Thiophenylpropionic_Acid (S)-2-thio-3-phenylpropionic acid Omapatrilat->Thiophenylpropionic_Acid S_Methyl_Omapatrilat S-methyl omapatrilat Omapatrilat->S_Methyl_Omapatrilat L_Cysteine_Disulfide L-cysteine mixed disulfide of omapatrilat Omapatrilat->L_Cysteine_Disulfide S_Methyl_Thiophenylpropionic_Acid S-methyl (S)-2-thio-3- phenylpropionic acid Thiophenylpropionic_Acid->S_Methyl_Thiophenylpropionic_Acid S_Methyl_Sulfoxide_Omapatrilat Diastereomers of S-methyl sulfoxide of omapatrilat S_Methyl_Omapatrilat->S_Methyl_Sulfoxide_Omapatrilat S_Methyl_Ring_Sulfoxide S-methyl omapatrilat ring sulfoxide S_Methyl_Omapatrilat->S_Methyl_Ring_Sulfoxide Acyl_Glucuronide_S_Methyl_Omapatrilat Acyl glucuronide of S-methyl omapatrilat S_Methyl_Omapatrilat->Acyl_Glucuronide_S_Methyl_Omapatrilat S_Methyl_Sulfoxide_Thiophenylpropionic_Acid Diastereomers of S-methyl sulfoxide of (S)-2-thio-3- phenylpropionic acid S_Methyl_Thiophenylpropionic_Acid->S_Methyl_Sulfoxide_Thiophenylpropionic_Acid Acyl_Glucuronide_S_Methyl_Thiophenylpropionic_Acid Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid S_Methyl_Thiophenylpropionic_Acid->Acyl_Glucuronide_S_Methyl_Thiophenylpropionic_Acid

Caption: Metabolic pathways of Omapatrilat in humans.

Experimental Protocols

The following protocols are based on the methodologies described in the human metabolism study of [¹⁴C]Omapatrilat.[4]

1. Study Design and Dosing

  • Subjects: Healthy human volunteers.

  • Dose Administration: A single oral dose of 50 mg of [¹⁴C]Omapatrilat.

  • Sample Collection: Collection of blood and urine samples at predetermined time points.

2. Sample Preparation and Analysis

The workflow for sample analysis is crucial for identifying and quantifying metabolites.

G cluster_sample_collection Sample Collection cluster_extraction Extraction & Preparation cluster_analysis Analytical Techniques cluster_identification Metabolite Identification Plasma Plasma Plasma_Extraction Plasma Extraction (with and without DTT reduction) Plasma->Plasma_Extraction Urine Urine Urine_Processing Urine Sample Processing Urine->Urine_Processing HPLC High-Performance Liquid Chromatography (HPLC) Plasma_Extraction->HPLC Urine_Processing->HPLC Radiometric_Detection Radiometric Detection HPLC->Radiometric_Detection Mass_Spectrometry Mass Spectrometry (MS) HPLC->Mass_Spectrometry Metabolite_Characterization Metabolite Characterization and Identification Radiometric_Detection->Metabolite_Characterization Mass_Spectrometry->Metabolite_Characterization

Caption: Experimental workflow for Omapatrilat metabolism studies.

Protocol for Plasma Analysis:

  • Extraction:

    • A portion of the plasma is extracted directly to determine the amount of extractable radioactivity.

    • Another portion is treated with dithiothreitol (DTT) prior to extraction to reduce disulfide bonds and release protein-bound drug and metabolites.[4]

  • Chromatography: The extracts are analyzed by high-performance liquid chromatography (HPLC).

  • Detection:

    • Radiometric detection is used to quantify the [¹⁴C]-labeled components.

    • Mass spectrometry (MS) is coupled with HPLC (LC-MS) for the structural identification of metabolites.[5]

Protocol for Urine Analysis:

  • Direct Analysis: Urine samples are directly analyzed by HPLC.

  • Detection: Similar to plasma analysis, radiometric detection and mass spectrometry are used for quantification and identification of metabolites.

3. Protection of Sulfhydryl Groups for Analysis

For quantitative determination of Omapatrilat and its sulfhydryl-containing metabolites by LC-MS/MS, a derivatization step is often employed to protect the reactive sulfhydryl group.[5]

  • Derivatizing Agent: Methyl acrylate (MA) can be used to react with the free sulfhydryl groups of Omapatrilat and its relevant metabolites.[5]

  • Procedure: Plasma samples are treated with MA prior to extraction and analysis. This stabilizes the analytes and improves chromatographic performance.[5]

The use of radiolabeled Omapatrilat has been instrumental in defining its metabolic profile in humans. The data clearly show that Omapatrilat is extensively metabolized through various pathways, with hydrolysis and S-methylation being prominent. These findings are essential for a comprehensive understanding of the drug's pharmacokinetics and for guiding further drug development and clinical use. The provided protocols offer a foundation for designing and executing similar metabolism studies for other sulfhydryl-containing drug candidates.

References

Application Notes and Protocols for the Development of Immunoassays for Omapatrilat Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] This dual mechanism of action leads to a decrease in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[2][3] Omapatrilat undergoes extensive metabolism in humans, with major metabolites including S-methyl omapatrilat, its acyl glucuronide, and various products resulting from the hydrolysis of the exocyclic amide bond. The development of sensitive and specific immunoassays for omapatrilat and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's disposition.

These application notes provide a detailed framework and experimental protocols for the development of competitive enzyme-linked immunosorbent assays (ELISAs) for the quantitative determination of omapatrilat metabolites. The protocols cover hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the development and validation of a competitive ELISA.

Metabolic Pathway of Omapatrilat

Understanding the metabolic fate of omapatrilat is fundamental to designing immunoassays that can specifically target the parent drug or its metabolites. The primary metabolic transformations involve methylation of the sulfhydryl group, glucuronidation, and hydrolysis.

G Omapatrilat Omapatrilat SMethylOmapatrilat S-Methyl Omapatrilat Omapatrilat->SMethylOmapatrilat Methylation HydrolysisProducts Hydrolysis Products (cleavage of exocyclic amide bond) Omapatrilat->HydrolysisProducts Hydrolysis AcylGlucuronide S-Methyl Omapatrilat Acyl Glucuronide SMethylOmapatrilat->AcylGlucuronide Glucuronidation SMethylSulfoxide S-Methyl Sulfoxide of Omapatrilat SMethylOmapatrilat->SMethylSulfoxide Oxidation RingSulfoxide S-Methyl Omapatrilat Ring Sulfoxide SMethylOmapatrilat->RingSulfoxide Oxidation

Caption: Metabolic pathway of Omapatrilat.

Principle of Competitive Immunoassay for Omapatrilat Metabolites

The developed immunoassay is a competitive ELISA. In this format, a known amount of enzyme-labeled omapatrilat metabolite (the tracer) competes with the unlabeled metabolite in the sample for a limited number of binding sites on a specific monoclonal antibody that is coated onto a microplate well. The amount of enzyme tracer that binds to the antibody is inversely proportional to the concentration of the metabolite in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured spectrophotometrically. The concentration of the metabolite in the sample is determined by comparing the signal with a standard curve.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule omapatrilat and its metabolites, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen. This process, known as haptenization, requires the synthesis of a hapten derivative with a reactive functional group for conjugation.

Protocol 1.1: Synthesis of Omapatrilat-Carboxylic Acid Hapten (OM-Hapten)

This protocol describes the synthesis of a hapten by introducing a carboxylic acid group, which will be used for conjugation to the carrier protein.

  • Materials: Omapatrilat, succinic anhydride, pyridine, dichloromethane (DCM), diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve omapatrilat in anhydrous DCM.

    • Add a molar excess of succinic anhydride and a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the resulting omapatrilat-hemisuccinate (OM-Hapten) by flash chromatography.

    • Confirm the structure of the hapten by NMR and mass spectrometry.

Protocol 1.2: Conjugation of OM-Hapten to Carrier Proteins (KLH and BSA)

This protocol utilizes the carbodiimide crosslinker EDC in the presence of N-hydroxysulfosuccinimide (NHS) to form a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups on the carrier protein.

  • Materials: OM-Hapten, KLH, BSA, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (NHS), phosphate-buffered saline (PBS, pH 7.4), dialysis tubing.

  • Procedure:

    • Dissolve OM-Hapten, EDC, and NHS in anhydrous dimethylformamide (DMF).

    • Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group.

    • Separately, dissolve KLH or BSA in PBS.

    • Slowly add the activated hapten solution to the protein solution with gentle stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C.

    • Purify the immunogen (OM-KLH) and coating antigen (OM-BSA) by extensive dialysis against PBS to remove unreacted hapten and byproducts.

    • Determine the hapten-to-protein conjugation ratio by spectrophotometric methods (e.g., MALDI-TOF mass spectrometry).

Monoclonal Antibody Production

The production of high-affinity and specific monoclonal antibodies is a critical step. This protocol outlines the generation of hybridoma cells producing anti-omapatrilat metabolite antibodies.

Protocol 2.1: Immunization and Hybridoma Production

  • Materials: OM-KLH immunogen, Freund's complete and incomplete adjuvant, BALB/c mice, myeloma cell line (e.g., Sp2/0), polyethylene glycol (PEG), HAT medium.

  • Procedure:

    • Immunize BALB/c mice with the OM-KLH immunogen emulsified in Freund's complete adjuvant for the primary immunization, followed by booster immunizations with the immunogen in Freund's incomplete adjuvant.

    • Monitor the antibody titer in the mouse serum by indirect ELISA using OM-BSA as the coating antigen.

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate the spleen cells.

    • Fuse the spleen cells with myeloma cells using PEG.

    • Select for hybridoma cells by culturing in HAT medium.

    • Screen the hybridoma supernatants for the presence of specific antibodies by indirect ELISA.

    • Clone the positive hybridomas by limiting dilution to obtain monoclonal cell lines.

    • Expand the selected monoclonal hybridoma cell lines and produce ascitic fluid in mice or culture in vitro for large-scale antibody production.

    • Purify the monoclonal antibodies from ascitic fluid or culture supernatant using protein A/G affinity chromatography.

G cluster_0 Immunogen Preparation cluster_1 Hybridoma Technology Omapatrilat Omapatrilat Metabolite Hapten Hapten Synthesis Omapatrilat->Hapten Conjugation Conjugation to Carrier Protein (KLH) Hapten->Conjugation Immunogen Immunogen (OM-KLH) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization SpleenCells Spleen Cell Isolation Immunization->SpleenCells Fusion Cell Fusion (PEG) SpleenCells->Fusion MyelomaCells Myeloma Cells MyelomaCells->Fusion Hybridomas Hybridoma Selection (HAT) Fusion->Hybridomas Screening Screening & Cloning Hybridomas->Screening mAb Monoclonal Antibody Production Screening->mAb

Caption: Monoclonal antibody production workflow.

Competitive ELISA Protocol

Protocol 3.1: Quantitative Determination of Omapatrilat Metabolites

  • Materials: Anti-omapatrilat monoclonal antibody, OM-BSA coating antigen, omapatrilat metabolite standards, horseradish peroxidase (HRP) labeled secondary antibody or HRP-labeled omapatrilat metabolite, TMB substrate, stop solution (e.g., 2M H₂SO₄), wash buffer (PBS with 0.05% Tween 20), blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Procedure:

    • Coating: Coat the wells of a 96-well microplate with the OM-BSA coating antigen diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competitive Reaction: Add a mixture of the omapatrilat metabolite standards or samples and a fixed concentration of the anti-omapatrilat monoclonal antibody to the wells. Incubate for 1-2 hours at 37°C.

    • Washing: Wash the plate three times with wash buffer.

    • Detection:

      • Indirect Format: Add HRP-labeled secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.

      • Direct Format: (If using HRP-labeled omapatrilat metabolite in the competitive step) Proceed directly to the substrate step.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stopping the Reaction: Stop the reaction by adding the stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the standard concentrations. Determine the concentration of the omapatrilat metabolite in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

The performance of the developed immunoassay should be thoroughly validated. The following tables provide a template for summarizing the key quantitative data.

Table 1: Assay Sensitivity and Dynamic Range (Exemplary Data)

ParameterValue
IC₅₀ (ng/mL) 5.2
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.5
Dynamic Range (ng/mL) 1.5 - 100

Table 2: Cross-Reactivity Profile (Exemplary Data)

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
S-Methyl Omapatrilat 5.2100
Omapatrilat 58.78.9
S-Methyl Omapatrilat Acyl Glucuronide 25.420.5
Hydrolysis Product 1 > 1000< 0.1
Hydrolysis Product 2 > 1000< 0.1
Other ACE Inhibitors (e.g., Enalapril) > 1000< 0.1

Cross-reactivity (%) = (IC₅₀ of S-Methyl Omapatrilat / IC₅₀ of competing compound) x 100

Table 3: Precision and Accuracy (Exemplary Data)

Spiked Concentration (ng/mL)Intra-assay CV (%) (n=6)Inter-assay CV (%) (n=6)Recovery (%)
5 4.86.298.5
25 3.55.1102.1
75 4.15.899.3

Conclusion

The development of specific and sensitive immunoassays for omapatrilat metabolites is essential for advancing our understanding of its pharmacology. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers in this field. The successful implementation of these methods will enable accurate quantification of omapatrilat metabolites in various biological matrices, thereby supporting drug development and clinical research.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Omapatrilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) modeling of Omapatrilat, a vasopeptidase inhibitor, and its primary metabolites. The included protocols and data summaries are intended to guide researchers in designing and interpreting pharmacokinetic studies of Omapatrilat and similar compounds.

Introduction

Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1][2] This dual mechanism of action leads to both a reduction in the production of the vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.[1][2] Understanding the pharmacokinetic profile of Omapatrilat and its metabolites is crucial for dose selection, safety assessment, and the overall development of this class of drugs. Omapatrilat undergoes extensive metabolism in humans, and several metabolites have been identified in plasma and urine.[3]

Pharmacokinetic Profile of Omapatrilat

Omapatrilat is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 0.5 to 2 hours.[4][5] The drug exhibits a long effective half-life of 14 to 19 hours, which supports once-daily dosing.[4][5] Steady-state concentrations are generally achieved within 3 to 4 days of daily administration.[4][5]

Data Presentation: Pharmacokinetic Parameters of Omapatrilat

The following tables summarize the key pharmacokinetic parameters of Omapatrilat from single and multiple-dose studies in healthy male subjects.[4]

Table 1: Pharmacokinetic Parameters of Omapatrilat Following Single Oral Doses [4]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)
2.51.281.02.4
7.59.601.524.9
2551.12.0148
5089.32.0315
1252862.0954
2504922.251891
50010091.5-

Data are presented as mean values. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of Omapatrilat Following Multiple Oral Doses (Day 10) [4]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)
1029.51.011414.2
2588.11.038916.4
501851.084518.8
753111.0136719.0
1258951.0344317.5

Data are presented as mean values. t1/2: Terminal half-life.

Omapatrilat Metabolites and their Pharmacokinetics

Omapatrilat is subject to extensive first-pass metabolism.[3] The primary metabolic pathways include S-methylation, hydrolysis of the exocyclic amide bond, and formation of mixed disulfides.[3]

Identified Metabolites:

  • S-methyl omapatrilat: A major circulating metabolite.[3]

  • Acyl glucuronide of S-methyl omapatrilat [3]

  • S-methyl (S)-2-thio-3-phenylpropionic acid [3]

  • Diastereomers of S-methyl sulfoxide of omapatrilat [3]

  • S-methyl omapatrilat ring sulfoxide [3]

  • L-cysteine mixed disulfide of omapatrilat [3]

  • Phenylmercaptopropionic acid [6]

  • S-methylphenylmercaptopropionic acid [6]

  • Cyclic S-oxide-omapatrilat (potentially active, but often undetectable in plasma)[6]

A study in subjects with renal impairment provided some pharmacokinetic data for the metabolites following a 10 mg daily dose of Omapatrilat.[6]

Table 3: Median Tmax of Omapatrilat and its Metabolites [6]

AnalyteTmax (h)
Omapatrilat1.5 - 2.0
Phenylmercaptopropionic acid2.0 - 3.0
S-methylomapatrilat2.5 - 3.5
S-methylphenylmercaptopropionic acid7.0 - 10.0

Experimental Protocols

Protocol for the Bioanalytical Determination of Omapatrilat and its Metabolites in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of Omapatrilat and its sulfhydryl- and thioether-containing metabolites.

4.1.1. Sample Stabilization:

Due to the instability of the free sulfhydryl groups in Omapatrilat and some of its metabolites, immediate stabilization upon blood collection is critical.

  • Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately add methyl acrylate to the blood sample to form stable derivatives with the sulfhydryl-containing compounds.

  • Gently mix the sample and then centrifuge to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

4.1.2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add an internal standard solution.

  • Add 500 µL of 0.1 M hydrochloric acid.

  • Add 3 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at approximately 2500 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.

    • Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

4.1.4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Omapatrilat and its metabolites into blank plasma.

  • The calibration curve ranges should cover the expected concentrations in the study samples. For example, 0.5-250 ng/mL for Omapatrilat and its primary metabolites, and potentially a wider range for metabolites with higher concentrations.

Protocol for Noncompartmental Pharmacokinetic (PK) Analysis

This protocol outlines the steps for performing a noncompartmental analysis (NCA) of plasma concentration-time data for Omapatrilat and its metabolites. This analysis is typically performed using specialized software such as Phoenix® WinNonlin®, SAS, or R.

4.2.1. Data Preparation:

  • Organize the data into a spreadsheet with columns for subject ID, time, and plasma concentration.

  • Ensure that the units for time (e.g., hours) and concentration (e.g., ng/mL) are consistent.

  • Record the administered dose for each subject.

4.2.2. NCA Parameter Calculation:

  • Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at which it occurs (Tmax) are determined directly from the concentration-time data for each subject.

  • Area Under the Curve (AUC):

    • Calculate the AUC from time zero to the last measurable concentration (AUC0-t) using the linear trapezoidal rule.

    • Calculate the AUC from time zero to infinity (AUC0-∞) by adding the extrapolated area to AUC0-t. The extrapolated area is calculated as the last measurable concentration divided by the terminal elimination rate constant (λz).

  • Terminal Elimination Rate Constant (λz) and Half-Life (t1/2):

    • Determine λz from the slope of the terminal log-linear portion of the plasma concentration-time curve.

    • Calculate the terminal half-life as t1/2 = ln(2) / λz.

  • Clearance (CL/F) and Volume of Distribution (Vz/F):

    • For extravascular administration, calculate the apparent total clearance as CL/F = Dose / AUC0-∞.

    • Calculate the apparent volume of distribution during the terminal phase as Vz/F = Dose / (λz * AUC0-∞).

4.2.3. Data Reporting:

  • Summarize the calculated PK parameters for each dose group using descriptive statistics (e.g., mean, standard deviation, coefficient of variation).

Visualizations

Signaling Pathway of Omapatrilat

Omapatrilat_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction InactivePeptides Inactive Peptides Bradykinin Bradykinin Bradykinin->InactivePeptides Vasodilation Vasodilation Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides NatriureticPeptides->InactivePeptides NatriureticPeptides->Vasodilation ACE ACE NEP NEP Omapatrilat Omapatrilat Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits ACE_label ACE NEP_label1 NEP NEP_label2 NEP

Caption: Dual inhibitory action of Omapatrilat on ACE and NEP.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow StudyDesign Study Design (e.g., Dose Escalation) SubjectScreening Subject Screening & Enrollment StudyDesign->SubjectScreening DrugAdmin Drug Administration (Omapatrilat) SubjectScreening->DrugAdmin SampleCollection Serial Blood Sampling DrugAdmin->SampleCollection SampleProcessing Plasma Separation & Stabilization SampleCollection->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis DataAnalysis Pharmacokinetic Modeling (NCA) Bioanalysis->DataAnalysis Report PK Report Generation DataAnalysis->Report

Caption: Typical workflow for a clinical pharmacokinetic study.

Omapatrilat Metabolic Pathway

Omapatrilat_Metabolism Omapatrilat Omapatrilat S_Methyl S-methyl omapatrilat Omapatrilat->S_Methyl S-methylation Hydrolysis Hydrolysis Products ((S)-2-thio-3-phenylpropionic acid derivatives) Omapatrilat->Hydrolysis Amide Hydrolysis CysteineDisulfide L-cysteine mixed disulfide Omapatrilat->CysteineDisulfide Disulfide Exchange Sulfoxide S-methyl sulfoxide of omapatrilat S_Methyl->Sulfoxide Oxidation RingSulfoxide S-methyl omapatrilat ring sulfoxide S_Methyl->RingSulfoxide Oxidation Glucuronide Acyl glucuronide of S-methyl omapatrilat S_Methyl->Glucuronide Glucuronidation

Caption: Major metabolic pathways of Omapatrilat in humans.

References

Troubleshooting & Optimization

Overcoming matrix effects in Omapatrilat metabolite analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of omapatrilat and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of omapatrilat, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low and inconsistent analyte response for omapatrilat and its thiol-containing metabolites?

Possible Cause: Omapatrilat and some of its metabolites, such as BMS-196087 and BMS-253653, contain a free sulfhydryl group that is prone to oxidation, leading to instability in biological matrices like plasma.[1] This can result in diminished and variable analytical signals.

Solution: To prevent in vitro oxidation, the sulfhydryl groups should be stabilized through derivatization. A common and effective method is to react the plasma sample with methyl acrylate (MA) immediately after collection.[1] This reaction forms stable MA adducts of the thiol-containing analytes, ensuring accurate and reproducible quantification.

Q2: My analyte signal is significantly lower in plasma samples compared to the standard solution prepared in solvent. What is causing this signal suppression?

Possible Cause: This phenomenon, known as ion suppression, is a common matrix effect in LC-MS/MS analysis. Endogenous components in the plasma, such as phospholipids, salts, and proteins, can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer's ion source. This competition for ionization leads to a reduced signal for the target analytes.

Solution:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. The choice of sample preparation technique is critical. See the "Data Presentation" section below for a comparison of different methods.

  • Chromatographic Separation: Improve the chromatographic method to separate the analytes from the matrix components that are causing suppression. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be normalized.

Q3: I am seeing poor recovery for some of the omapatrilat metabolites. How can I improve this?

Possible Cause: The recovery of analytes from a biological matrix is highly dependent on the chosen extraction method. The diverse polarities of omapatrilat and its various metabolites can make it challenging to achieve high and consistent recovery for all compounds with a single method.

Solution:

  • Method Selection: Evaluate different sample preparation techniques. For omapatrilat and its metabolites, Liquid-Liquid Extraction (LLE) has been shown to provide good recoveries for a range of these compounds.[1] Solid-Phase Extraction (SPE) can also be a powerful tool, offering the potential for cleaner extracts if the sorbent and elution solvents are carefully optimized.

  • Parameter Optimization: For your chosen method, systematically optimize parameters such as pH of the sample, solvent composition for extraction and washing, and elution solvent strength.

Frequently Asked Questions (FAQs)

Q: What are the major metabolites of omapatrilat found in human plasma?

A: Omapatrilat undergoes significant metabolism. Some of the prominent metabolites identified in human plasma include BMS-196087, BMS-225308, BMS-198433, and BMS-253653.[1] Other identified metabolites include S-methyl omapatrilat and its acyl glucuronide.

Q: Is there a recommended internal standard for the analysis of omapatrilat and its metabolites?

A: The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variability in extraction and ionization. Deuterated analogs of omapatrilat (e.g., d5-BMS-186716) and its metabolites have been successfully used for quantitative bioanalysis.[1]

Q: How can I assess the extent of matrix effects in my assay?

A: A common method is the post-extraction spike experiment. In this experiment, you compare the peak area of an analyte in a blank, extracted matrix that has been spiked with the analyte to the peak area of the analyte in a pure solution at the same concentration. The ratio of these peak areas gives a quantitative measure of the matrix effect (ion suppression or enhancement).

Data Presentation

Table 1: Comparison of Average Extraction Recoveries for Omapatrilat and its Metabolites using Liquid-Liquid Extraction (LLE)

AnalyteAverage Extraction Recovery (%)
Omapatrilat (BMS-186716)60.5
BMS-19608788.6
BMS-22530876.3
BMS-19843371.2
BMS-25365326.6

Data sourced from Wang HY, et al. (2003).[1]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for Omapatrilat and Metabolites in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of omapatrilat and its metabolites.[1]

a. Derivatization of Thiol-Containing Analytes:

  • To 0.5 mL of human plasma sample, add 50 µL of an internal standard working solution containing the deuterated analogs of the analytes.

  • Add a derivative reagent, such as methyl acrylate, to the plasma sample to stabilize the free sulfhydryl groups of omapatrilat and its thiol-containing metabolites. The reaction is typically fast and can be performed at room temperature.[1]

b. Extraction:

  • Add 0.5 mL of 0.1 mol/L hydrochloric acid solution to the plasma sample.

  • Add 3 mL of methyl-tert butyl ether (MTBE) to the tube.

  • Cap the tube and shake vigorously for 10 minutes on a mechanical shaker.

  • Centrifuge the sample at 2500 x g for 10 minutes to separate the aqueous and organic layers.

c. Evaporation and Reconstitution:

  • Carefully transfer the organic layer (top layer) to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of the mobile phase used for your LC-MS/MS analysis.

  • Vortex the sample to ensure complete dissolution of the analytes.

  • Centrifuge the reconstituted sample through a micro-spin filter (e.g., 0.2 µm nylon) at 8000 x g for 3 minutes.

  • Collect the filtrate for injection into the LC-MS/MS system.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 0.5 mL Human Plasma add_is Add Internal Standard plasma->add_is add_ma Add Methyl Acrylate (Derivatization) add_is->add_ma add_hcl Add 0.1M HCl add_ma->add_hcl add_mtbe Add 3 mL MTBE add_hcl->add_mtbe shake Shake for 10 min add_mtbe->shake centrifuge1 Centrifuge at 2500 x g shake->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge at 8000 x g reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Liquid-Liquid Extraction Workflow for Omapatrilat Analysis.

ion_suppression_pathway cluster_lc LC Elution cluster_ion_source MS Ion Source analyte Omapatrilat Metabolite ionization Ionization Process (Droplet Evaporation) analyte->ionization matrix Endogenous Matrix Components (e.g., Phospholipids) matrix->ionization suppressed_signal Suppressed Analyte Signal ionization->suppressed_signal

Caption: Mechanism of Ion Suppression in LC-MS/MS Analysis.

References

Technical Support Center: Omapatrilat Metabolite In Vitro Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro stability of Omapatrilat and its metabolites during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main in vitro stability challenges associated with Omapatrilat and its metabolites?

A1: Omapatrilat and some of its metabolites contain a free sulfhydryl (-SH) group, which is highly reactive and susceptible to oxidation. This can lead to the formation of disulfides (dimers) or mixed disulfides with other thiol-containing molecules in the experimental matrix (e.g., cysteine in cell culture media). This reactivity can result in an underestimation of the true concentration of the metabolite and the appearance of unexpected degradation products.

Q2: What are the primary metabolites of Omapatrilat observed in vitro?

A2: Omapatrilat undergoes extensive metabolism. The most prominent metabolites identified in human plasma and urine studies, and therefore relevant for in vitro investigation, include S-methyl omapatrilat, the acyl glucuronide of S-methyl omapatrilat, and metabolites resulting from the hydrolysis of the exocyclic amide bond.[1] The presence of the free sulfhydryl group in some of these metabolites is a key consideration for in vitro stability.

Q3: How can I prevent the degradation of sulfhydryl-containing metabolites of Omapatrilat during sample analysis?

A3: To prevent the degradation of sulfhydryl-containing metabolites, it is crucial to protect this reactive group. One effective method is derivatization. For instance, methyl acrylate (MA) can be used to react with the free sulfhydryl group to form a stable derivative.[2] This prevents oxidation and disulfide bond formation, allowing for accurate quantification by analytical techniques like LC-MS/MS.

Q4: What are the optimal storage conditions for Omapatrilat and its metabolites in biological matrices?

A4: For long-term stability, it is recommended to store plasma samples containing Omapatrilat and its metabolites at -30°C or lower.[2] Studies have shown that the analytes are stable for at least 3 months under these conditions. For short-term storage, samples in human plasma have been found to be stable for at least 6 hours at room temperature (25°C) and can withstand up to three freeze-thaw cycles.[2] However, it is always best practice to minimize storage time and temperature fluctuations.

Troubleshooting Guides

Issue 1: Rapid Disappearance of a Sulfhydryl-Containing Metabolite in Liver Microsome Incubations

Question: I am conducting an in vitro metabolism study with Omapatrilat using human liver microsomes. I am observing a much faster disappearance of a key sulfhydryl-containing metabolite than expected, even at early time points. What could be the cause and how can I troubleshoot this?

Answer:

This issue is likely due to the oxidative instability of the sulfhydryl group in the metabolite. Here’s a step-by-step troubleshooting guide:

  • Deoxygenate Buffers: Ensure all buffers and solutions used in the incubation are deoxygenated by sparging with nitrogen or argon gas prior to use. This will minimize the presence of dissolved oxygen that can readily oxidize the sulfhydryl group.

  • Include a Chelating Agent: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your incubation buffer at a final concentration of 1 mM. Metal ions, often present in trace amounts in buffers and reagents, can catalyze the oxidation of thiols.

  • Add a Stabilizing Agent: Consider the addition of a stabilizing agent that protects the sulfhydryl group. While derivatizing agents like methyl acrylate are typically used during sample preparation for analysis, you could investigate the compatibility of reversible thiol-protecting groups during the incubation itself, though this may interfere with metabolism. A more common approach is to add antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to control samples to confirm oxidative degradation, but these will interfere with enzymatic reactions in the active samples.

  • Optimize Protein Concentration: High concentrations of microsomal proteins can sometimes contribute to non-enzymatic degradation. Try reducing the microsomal protein concentration to the lower end of the effective range (e.g., 0.2-0.5 mg/mL) to see if this improves stability without compromising metabolic activity.[3]

  • Control for Non-Enzymatic Degradation: Always run parallel control incubations without the NADPH-regenerating system. This will help you differentiate between enzymatic metabolism and non-enzymatic degradation. If you still see rapid disappearance in the absence of NADPH, the issue is likely chemical instability.

Issue 2: Poor Peak Shape and Reproducibility in LC-MS/MS Analysis of Omapatrilat Metabolites

Question: I am analyzing Omapatrilat and its metabolites by LC-MS/MS, but I am experiencing issues with peak tailing, splitting, and poor reproducibility, especially for the sulfhydryl-containing metabolites. What are the likely causes and solutions?

Answer:

These analytical challenges are common for thiol-containing compounds. Here’s a troubleshooting guide to improve your LC-MS/MS analysis:

  • Derivatize the Sulfhydryl Group: As mentioned in the FAQs, the most effective solution is to derivatize the free sulfhydryl group. React your samples with methyl acrylate (MA) to form a stable thioether adduct.[2] This will significantly improve peak shape and reproducibility.

  • Optimize Mobile Phase pH: The ionization state of the thiol group can affect its interaction with the stationary phase. Experiment with different mobile phase pH values. Acidic conditions (e.g., using formic acid) can often improve peak shape for thiol-containing compounds by keeping them in a neutral state.

  • Use a Chelating Agent in the Mobile Phase: Trace metal contamination in the LC system (e.g., from stainless steel components) can lead to interactions with the sulfhydryl group, causing peak tailing. Adding a small amount of a chelating agent like EDTA (e.g., 10-50 µM) to your mobile phase can help to mitigate this issue.

  • Column Choice: Consider using a column with a different stationary phase. Sometimes, interactions with the silica backbone of C18 columns can be problematic. A column with end-capping or a different chemistry (e.g., phenyl-hexyl) might provide better peak shapes.

  • Clean the LC System and Source: Thiol-containing compounds can be "sticky" and adsorb to surfaces in the LC system and mass spectrometer ion source. Regular and thorough cleaning of the system, including the sample loop, injector, tubing, and ion source components, is crucial to prevent carryover and ensure reproducibility.

Quantitative Data Summary

The following table summarizes the stability of Omapatrilat and its metabolites in human plasma under different storage conditions, as reported in the literature. This data can be used as a baseline for experimental design.

AnalyteConditionDurationStability
Omapatrilat & MetabolitesFreeze-Thaw3 cyclesStable[2]
Omapatrilat & MetabolitesRoom Temperature (25°C)At least 6 hoursStable[2]
Omapatrilat & MetabolitesReconstituted in mobile phase24 hoursNo significant change[2]
Omapatrilat & MetabolitesFrozen at -30°CAt least 3 monthsStable[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Omapatrilat in Human Liver Microsomes

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • Omapatrilat

  • Human Liver Microsomes (pooled)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • Internal Standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures:

    • In a 96-well plate, prepare the incubation mixtures containing Omapatrilat (final concentration typically 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and potassium phosphate buffer.

    • Prepare control samples: a "no microsomes" control and a "no NADPH" control to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well (except the "no NADPH" controls).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard. The 0-minute time point is quenched immediately after adding the NADPH solution.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of Omapatrilat at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Omapatrilat remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Visualizations

Omapatrilat's Dual Inhibition Pathway

Omapatrilat_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II (Vasoconstrictor) AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Bradykinin_Inactive Inactive Peptides NatriureticPeptides_Inactive Inactive Peptides Bradykinin Bradykinin (Vasodilator) Bradykinin->Bradykinin_Inactive Vasodilation Vasodilation Bradykinin->Vasodilation NatriureticPeptides Natriuretic Peptides (Vasodilator) NatriureticPeptides->NatriureticPeptides_Inactive NatriureticPeptides->Vasodilation ACE ACE NEP NEP Omapatrilat Omapatrilat Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits Renin Renin

Caption: Omapatrilat's dual inhibition of ACE and NEP.

Experimental Workflow for In Vitro Metabolite Stability

InVitro_Workflow Start Start: Prepare Reagents Incubation Incubation at 37°C (Microsomes/Hepatocytes + Compound) Start->Incubation Initiate Initiate Reaction (Add Cofactors) Incubation->Initiate TimePoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Add Cold Organic Solvent + IS) TimePoints->Quench Process Sample Processing (Centrifugation) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate t½ and CLint) Analyze->Data End End Data->End

Caption: Workflow for in vitro metabolite stability assay.

References

Troubleshooting low recovery of Omapatrilat metabolites during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low recovery of Omapatrilat and its metabolites during extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my Omapatrilat metabolites consistently low, especially for certain metabolites?

A1: Low recovery of Omapatrilat and its metabolites is a common challenge often linked to their chemical structure and behavior in biological samples.

  • Chemical Instability: Omapatrilat and some of its metabolites are unstable thiolic compounds.[1][2] The free sulfhydryl (-SH) group is susceptible to in vitro oxidation, which can alter the structure of the analyte and lead to poor recovery.[1]

  • Protein Binding: Omapatrilat can form reversible disulfide bonds with proteins in plasma.[3] If this binding is not addressed, a significant portion of the analyte may be removed with the protein fraction during sample preparation, leading to artificially low recovery measurements.[3] In one study, up to 43% of radioactivity in plasma was unextractable until a reducing agent was used.[3]

  • Metabolite-Specific Properties: Different metabolites have varying physicochemical properties, leading to different extraction efficiencies under the same conditions. For example, a liquid-liquid extraction method reported significantly different recovery rates for various Omapatrilat metabolites, with one (BMS-253653) having a recovery as low as 26.6%.[2]

Q2: What are the essential first steps to prevent low recovery due to the instability of Omapatrilat?

A2: Protecting the reactive sulfhydryl group is critical. The most effective strategy is derivatization.

  • Derivatization: Covalently protecting the sulfhydryl group prevents oxidation and disulfide bond formation.[1] A common and effective method is to react the samples with methyl acrylate (MA).[1][2] This step should be performed early in the sample preparation workflow to stabilize the analytes.

  • Reduction of Protein Bonds: For plasma samples, where protein binding via disulfide bonds is a known issue, pretreatment with a reducing agent like dithiothreitol (DTT) can cleave these bonds and release the bound drug and metabolites, making them available for extraction.[3]

Below is a workflow illustrating the key stabilization steps prior to extraction.

cluster_workflow Omapatrilat Pre-Extraction Stabilization Workflow Start Plasma Sample Reduction Add Reducing Agent (e.g., DTT) (Optional, for plasma) Start->Reduction Cleave protein disulfide bonds Derivatization Add Derivatizing Agent (e.g., Methyl Acrylate) Start->Derivatization For non-plasma or if reduction is skipped Reduction->Derivatization Stabilize free sulfhydryl group Proceed Proceed to Extraction (LLE/SPE) Derivatization->Proceed

Caption: Workflow for stabilizing Omapatrilat metabolites before extraction.

Q3: I am using Liquid-Liquid Extraction (LLE) and observing an emulsion or poor recovery. How can I troubleshoot this?

A3: Low LLE recovery can stem from several factors, including incorrect pH, suboptimal solvent choice, and emulsion formation.[4]

  • pH Control: The pH of the aqueous phase is critical as it dictates the ionization state of Omapatrilat and its metabolites, which in turn affects how they partition between the aqueous and organic layers.[5][6] For Omapatrilat, methods often involve acidifying the sample (e.g., with 0.1 M HCl) to ensure the analytes are in a suitable form for extraction into an organic solvent.[1]

  • Solvent Selection: The choice of extraction solvent is crucial.[7] The solvent's polarity should be optimized for the analytes of interest.[8] For Omapatrilat, methyl-tert butyl ether has been used successfully.[1]

  • Emulsion Formation: Emulsions are a common issue in LLE, especially with complex biological samples like plasma, which contain fats and proteins.[4]

    • Prevention: Gently swirl or rock the sample instead of vigorous shaking.[4]

    • Disruption: If an emulsion forms, it can often be broken by adding salt (salting out), centrifugation, or adding a small amount of a different organic solvent to alter the phase properties.[4]

The following decision tree outlines steps for troubleshooting common LLE issues.

cluster_troubleshooting Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE) Start Low LLE Recovery CheckEmulsion Is an emulsion (cloudy intermediate layer) forming? Start->CheckEmulsion CheckpH Is sample pH optimized? CheckEmulsion->CheckpH No ActionEmulsion Action: 1. Centrifuge sample 2. Add salt ('salting out') 3. Mix more gently CheckEmulsion->ActionEmulsion Yes CheckSolvent Is extraction solvent appropriate? CheckpH->CheckSolvent Yes ActionpH Action: Adjust pH to suppress ionization of analytes (e.g., acidify for Omapatrilat) CheckpH->ActionpH No ActionSolvent Action: Test solvents with different polarities CheckSolvent->ActionSolvent No Success Recovery Improved CheckSolvent->Success Yes ActionEmulsion->CheckpH ActionpH->CheckSolvent ActionSolvent->Success

Caption: Decision tree for troubleshooting common LLE problems.

Q4: My Solid-Phase Extraction (SPE) recovery is low. What are the most common pitfalls?

A4: Low recovery in SPE typically occurs when the analyte is lost during the loading or washing steps, or when it fails to elute from the sorbent.[9][10]

  • Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for your analytes.[11] For Omapatrilat and its relatively polar metabolites, a reversed-phase sorbent like C18 is a common choice, but hydrophilic interaction chromatography (HILIC) materials could also be considered for very polar metabolites.[12]

  • Improper Sample Load Conditions:

    • Flow Rate: A flow rate that is too high will not allow sufficient interaction time between the analytes and the sorbent, causing them to pass through to waste (breakthrough).[11]

    • Sample Solvent: If the sample solvent is too strong (e.g., high organic content in a reversed-phase method), it can prevent the analytes from retaining on the sorbent.[13]

  • Wash Step is Too Aggressive: The wash solvent may be too strong, prematurely eluting the analytes of interest along with the interferences.[13][14] Test weaker wash solvents to maximize interference removal without losing your target compounds.

  • Elution Step is Too Weak: The elution solvent may not be strong enough to desorb the analytes from the sorbent.[14] You may need to increase the solvent strength, use a larger volume of solvent, or add a modifier to disrupt secondary interactions between the analytes and the sorbent.[8][13]

Q5: Could my perceived "low recovery" actually be an issue with my LC-MS/MS analysis?

A5: Yes, absolutely. Matrix effects are a significant phenomenon in LC-MS/MS analysis that can be mistaken for low extraction recovery.[15]

  • Ion Suppression/Enhancement: Co-extracted endogenous components from the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analytes in the mass spectrometer's source.[16][17] This interference, known as the matrix effect, can suppress or enhance the analyte signal, leading to inaccurate quantification.[18]

  • Mitigation Strategies:

    • Improve Sample Cleanup: A more selective extraction method (e.g., using mixed-mode SPE) can better remove interfering matrix components.[14][19]

    • Chromatographic Separation: Optimize your LC method to chromatographically separate your analytes from the regions where matrix effects are most pronounced.[18]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.

    • Matrix-Matched Calibration: Prepare calibration standards in an extract of the same biological matrix to ensure that the standards and samples are affected by the matrix in the same way.[16]

Quantitative Data Summary

The recovery of Omapatrilat and its metabolites can vary significantly based on the specific compound and the extraction method used. The table below presents recovery data from a published liquid-liquid extraction method.[2]

Compound IDAnalyteAverage Extraction Recovery (%)[2]
BMS-186716Omapatrilat60.5%
BMS-196087Metabolite88.6%
BMS-225308Metabolite76.3%
BMS-198433Metabolite71.2%
BMS-253653Metabolite26.6%

This data highlights the challenge in finding a single extraction protocol that is optimal for the parent drug and all its metabolites, particularly for BMS-253653.

Cited Experimental Protocol

Liquid-Liquid Extraction Protocol for Omapatrilat and Metabolites from Human Plasma

This protocol is adapted from a validated HPLC-MS/MS method and includes the critical derivatization step.[1][2]

1. Sample Pre-treatment (Derivatization)

  • To a 0.5 mL plasma sample, add 50 µL of an appropriate internal standard working solution.

  • Add 50 µL of methyl acrylate (MA) to act as a derivative reagent.[1][2]

  • Add 12.5 mL of 0.01 mol/L phosphate buffer and vortex to mix. This step protects the free sulfhydryl groups on Omapatrilat and its thiol-containing metabolites.[1]

2. Extraction

  • Add 0.5 mL of 0.1 mol/L hydrochloric acid solution to the pre-treated sample.[1]

  • Add 3.0 mL of methyl-tert butyl ether.[1]

  • Cap the tubes and shake for 10 minutes.[1]

  • Centrifuge the tubes at 2500 x g for 10 minutes to separate the aqueous and organic layers.[1]

3. Evaporation and Reconstitution

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 35-40°C).

  • Reconstitute the dried residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Sensitivity of Omapatrilat Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Omapatrilat and its metabolites' detection during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for Omapatrilat and its metabolite detection?

A1: The primary challenges stem from the chemical nature of Omapatrilat and its metabolites, particularly those containing free sulfhydryl groups. These compounds are prone to oxidation, which can lead to variability and underestimation of their concentrations. Additionally, the complex biological matrices in which these analytes are often measured, such as plasma, can cause ion suppression or enhancement effects during LC-MS/MS analysis, further compromising sensitivity.[1][2]

Q2: Why is derivatization necessary for the analysis of Omapatrilat and some of its metabolites?

A2: Omapatrilat and its metabolites containing a thiol (-SH) group are unstable and can be easily oxidized.[1] To prevent this and to improve their chromatographic and mass spectrometric properties, a derivatization step is crucial. Methyl acrylate is a commonly used reagent that reacts with the sulfhydryl group to form a stable derivative, ensuring accurate quantification.[1]

Q3: What are the key considerations for sample preparation when analyzing Omapatrilat and its metabolites?

A3: Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. The choice between methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the specific requirements of the assay, such as sample volume, desired cleanliness of the extract, and throughput. For Omapatrilat, which contains unstable thiol groups, immediate stabilization with a derivatizing agent upon sample collection is a key consideration.[1][3]

Q4: How can I minimize ion suppression in my LC-MS/MS analysis of Omapatrilat?

A4: Ion suppression can be minimized through several strategies:

  • Effective Sample Cleanup: Employing a robust sample preparation method like SPE or LLE to remove matrix components that compete with the analytes for ionization.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate the analytes from co-eluting matrix components. This can involve adjusting the mobile phase gradient, trying different column chemistries, or using a column with a smaller particle size for better resolution.[4][5]

  • Instrumental Parameters: Fine-tuning the ion source parameters, such as temperature and gas flows, can help to improve ionization efficiency.

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Analyte Degradation Ensure immediate stabilization of thiol-containing analytes with a derivatizing agent (e.g., methyl acrylate) upon sample collection. Prepare fresh standards and QC samples. Verify the stability of stock solutions.[1]
Inefficient Extraction Optimize the LLE or SPE protocol. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for partitioning your analytes. For SPE, verify that the sorbent type, wash, and elution solvents are appropriate for the chemical properties of Omapatrilat and its metabolites.[3][6]
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression. Improve chromatographic separation to move the analyte peak away from suppressive regions. Enhance sample cleanup to remove interfering matrix components.[7]
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for each analyte and internal standard. Optimize collision energies for each transition to maximize signal intensity.[8]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If peak shape does not improve, replace the guard column or the analytical column.[9]
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for the analytes. For Omapatrilat, which has acidic and basic functional groups, pH control is important. Check for mobile phase degradation or contamination.[4]
Sample Solvent Mismatch The sample solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[9]
Co-elution with Interfering Peaks Improve chromatographic resolution by adjusting the gradient profile, flow rate, or changing the column chemistry.[4]
Injector Issues Check for a partially blocked injector needle or port.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent timing and execution of all sample preparation steps, especially the derivatization reaction. Use an internal standard that closely mimics the behavior of the analytes.[2]
Analyte Instability Re-evaluate the stability of the analytes in the biological matrix and in the final extract under the storage and analysis conditions. Ensure samples are processed and analyzed within the established stability window.[1]
Instrumental Fluctuation Check for fluctuations in pump pressure, which could indicate a leak or a failing pump seal. Ensure the autosampler is injecting a consistent volume. Monitor the stability of the MS/MS signal by injecting a standard solution multiple times.[5]

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Omapatrilat and its Metabolites in Human Plasma

This protocol is based on the method described by Wu et al., 2003.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 0.5 mL aliquot of human plasma, add 50 µL of the internal standard working solution.

  • Add 50 µL of methyl acrylate solution to derivatize the thiol-containing compounds. Vortex mix for 10 seconds.

  • Add 0.5 mL of 0.1 M hydrochloric acid and vortex.

  • Add 3 mL of methyl tert-butyl ether, cap the tube, and shake for 10 minutes.

  • Centrifuge at 2500 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of mobile phase.

  • Centrifuge through a 0.2 µm filter and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

  • LC System: Agilent 1100 series HPLC or equivalent

  • Column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase:

    • A: Acetonitrile

    • B: 5 mmol/L ammonium acetate in water containing 0.1% formic acid

  • Gradient: 30% A to 80% A over 8 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • MS System: Sciex API 3000 triple quadrupole mass spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for Omapatrilat and its metabolites.[1]

Table 1: Calibration Curve Ranges and Limits of Quantification (LOQ)

CompoundCalibration Curve Range (µg/L)LOQ (µg/L)
Omapatrilat (BMS-186716)0.2 - 2500.2
BMS-1960870.5 - 2500.5
BMS-2253081 - 2501
BMS-1984332 - 2502
BMS-25365310 - 250010

Table 2: Extraction Recovery

CompoundAverage Extraction Recovery (%)
Omapatrilat (BMS-186716)60.5
BMS-19608788.6
BMS-22530876.3
BMS-19843371.2
BMS-25365326.6

Visualizations

Omapatrilat_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Derivatization Addition of Methyl Acrylate (Stabilization) Plasma->Derivatization 1. LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Derivatization->LLE 2. Evaporation Evaporation LLE->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection Injection Reconstitution->Injection 5. LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments  ACE & NEP Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Renin Renin ACE ACE NEP NEP Omapatrilat Omapatrilat Omapatrilat->ACE Omapatrilat->NEP Bradykinin_Pathway Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin  Kallikrein InactiveMetabolites Inactive Metabolites Bradykinin->InactiveMetabolites  ACE, NEP, APP Vasodilation Vasodilation & Increased Permeability Bradykinin->Vasodilation Kallikrein Kallikrein ACE ACE NEP NEP APP APP Omapatrilat Omapatrilat Omapatrilat->ACE Omapatrilat->NEP

References

Omapatrilat Metabolite Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Omapatrilat and its metabolite synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Omapatrilat that we may need to synthesize as reference standards?

A1: The primary metabolic pathways for Omapatrilat in humans include S-methylation, sulfoxidation, hydrolysis of the exocyclic amide bond, and the formation of mixed disulfides.[1] Key metabolites that are often synthesized as reference standards for pharmacokinetic and metabolism studies include:

  • S-Methyl Omapatrilat: The thiol group of Omapatrilat is methylated.

  • S-Methyl Omapatrilat Sulfoxide: The sulfur of the S-methyl group is oxidized. This can exist as diastereomers.[1]

  • Omapatrilat Ring Sulfoxide: The sulfur atom within the thiazepine ring is oxidized. This can also exist as diastereomers.[1]

  • (S)-2-Thio-3-phenylpropionic acid derivatives: Resulting from the hydrolysis of the amide bond. These can also be S-methylated and subsequently oxidized.[1]

  • Omapatrilat-L-cysteine mixed disulfide: A disulfide bond forms between the thiol group of Omapatrilat and L-cysteine.[1]

  • Acyl Glucuronide of S-Methyl Omapatrilat: The carboxylic acid group of S-Methyl Omapatrilat is conjugated with glucuronic acid.[1]

Q2: What are the main synthetic strategies for the core structure of Omapatrilat?

A2: Two primary strategies for the synthesis of the Omapatrilat core involve chemical synthesis and biocatalytic approaches for the preparation of key chiral intermediates.

  • Chemical Synthesis: A common route involves the condensation of two key fragments: an activated derivative of (S)-2-mercapto-3-phenylpropanoic acid and the bicyclic thiazepine moiety, (4S,7S,10aS)-4-aminooctahydro-5-oxo-7H-pyrido[2,1-b][2][3]thiazepine-7-carboxylic acid.[4]

  • Biocatalytic Synthesis of Intermediates: To improve efficiency and stereoselectivity, enzymatic methods are employed to produce chiral precursors. For instance, L-6-hydroxynorleucine, a key intermediate, can be synthesized via reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase.[5] Another important intermediate, (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, can be prepared using phenylalanine dehydrogenase.[5]

Q3: How can the unstable thiol group of Omapatrilat and its metabolites be handled during analysis?

A3: The free sulfhydryl group in Omapatrilat and some of its metabolites is susceptible to oxidation. For analytical purposes, especially in biological matrices, it is common to stabilize these compounds by derivatization. A widely used method is the reaction with methyl acrylate (MA), which instantly forms a stable thioether derivative. This prevents the formation of disulfides and other oxidation products during sample preparation and analysis.

Troubleshooting Guide

Problem 1: Low Yield in Peptide Coupling Step

Potential Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid.Use a reliable activating agent combination such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC or WSC) with 1-hydroxybenzotriazole (HOBt).[4] Ensure anhydrous conditions as water can quench the activated species.
Steric hindrance around the coupling site.Consider using a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Aggregation of the peptide chain.If using solid-phase synthesis, switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt to disrupt secondary structures.
Racemization of the chiral center.Perform the coupling at a lower temperature (e.g., 0 °C) and use an additive like HOBt to suppress racemization.

Problem 2: Difficulty in Purifying the Final Product

| Potential Cause | Troubleshooting Suggestion | | Presence of closely related impurities or diastereomers. | Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase if diastereomers are present. Optimize the gradient and solvent system for better separation. | | Formation of disulfide byproducts. | Add a reducing agent like dithiothreitol (DTT) during the workup to cleave any disulfide bonds back to the free thiol before purification. | | The product is unstable on the purification media. | Use a milder purification technique such as flash chromatography with a neutral stationary phase. Avoid prolonged exposure to acidic or basic conditions. |

Problem 3: Unwanted Side Reactions

| Potential Cause | Troubleshooting Suggestion | | Oxidation of the thiol group: Formation of disulfides or sulfoxides during synthesis or workup. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Degas solvents before use. Consider using a thiol protecting group that is removed in the final step. | | Amide bond hydrolysis: Cleavage of the exocyclic amide bond under harsh acidic or basic conditions. | Use mild conditions for deprotection steps. For example, use trifluoroacetic acid (TFA) with scavengers for deprotection instead of stronger acids. | | Diketopiperazine formation: Intramolecular cyclization of a dipeptide intermediate, leading to chain termination. | This is more common in solid-phase synthesis. If the C-terminal amino acid is proline or another secondary amine, consider using a 2-chlorotrityl chloride resin to increase steric hindrance and reduce this side reaction. |

Data Presentation

Table 1: Comparison of Biocatalytic Routes for Omapatrilat Intermediates

IntermediateEnzymeSubstrateYieldEnantiomeric Excess (e.e.)Reference
L-6-hydroxynorleucineGlutamate Dehydrogenase2-keto-6-hydroxyhexanoic acid--[5]
L-6-hydroxynorleucineD-Amino Acid Oxidase & Reductive AminationRacemic 6-hydroxy norleucine98%99%[5]
(S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acidPhenylalanine Dehydrogenase5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid>94%>98%[5]

Experimental Protocols

Protocol 1: General Procedure for S-Methylation of Thiol-Containing Compounds

This protocol is a general guideline for the synthesis of S-Methyl Omapatrilat.

  • Dissolution: Dissolve Omapatrilat in a suitable solvent such as dimethylformamide (DMF) or methanol under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to deprotonate the thiol group.

  • Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Oxidation of Thioethers to Sulfoxides

This protocol provides a general method for the synthesis of S-Methyl Omapatrilat Sulfoxide.

  • Dissolution: Dissolve S-Methyl Omapatrilat in a suitable solvent such as dichloromethane or methanol.

  • Oxidizing Agent: Cool the solution in an ice bath and add a controlled amount (typically one equivalent) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Reaction Monitoring: Monitor the reaction carefully by TLC or LC-MS to avoid over-oxidation to the sulfone.

  • Workup: Once the desired conversion is achieved, quench the reaction with a reducing agent solution, such as sodium thiosulfate.

  • Purification: Extract the product, wash the organic layer, dry, and concentrate. Purify the resulting sulfoxide by chromatography. Note that diastereomers may form and may require chiral chromatography for separation.

Visualizations

Omapatrilat_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_synthesis Omapatrilat Synthesis L_Homocysteine_Derivative S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine Peptide_Coupling Peptide Coupling (WSC, HOBT) L_Homocysteine_Derivative->Peptide_Coupling Norleucine_Derivative 6-hydroxy-L-norleucine methyl ester Norleucine_Derivative->Peptide_Coupling Dipeptide Dipeptide Intermediate Peptide_Coupling->Dipeptide Oxidation Oxidation (Oxalyl Chloride) Dipeptide->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Cyclization Cyclization Aldehyde->Cyclization Protected_Omapatrilat Protected Omapatrilat Cyclization->Protected_Omapatrilat Deprotection Deprotection Protected_Omapatrilat->Deprotection Omapatrilat Omapatrilat Deprotection->Omapatrilat

Caption: Chemical synthesis workflow for Omapatrilat.

Omapatrilat_Metabolism cluster_metabolites Metabolic Pathways Omapatrilat Omapatrilat S_Methylation S-Methylation Omapatrilat->S_Methylation Hydrolysis Amide Hydrolysis Omapatrilat->Hydrolysis Disulfide_Formation Disulfide Formation (with L-cysteine) Omapatrilat->Disulfide_Formation S_Methyl_Omapatrilat S-Methyl Omapatrilat S_Methylation->S_Methyl_Omapatrilat Sulfoxidation1 Sulfoxidation S_Methyl_Omapatrilat->Sulfoxidation1 Glucuronidation Glucuronidation S_Methyl_Omapatrilat->Glucuronidation S_Methyl_Omapatrilat_Sulfoxide S-Methyl Omapatrilat Sulfoxide Sulfoxidation1->S_Methyl_Omapatrilat_Sulfoxide Hydrolysis_Product Hydrolysis Product Hydrolysis->Hydrolysis_Product Mixed_Disulfide Omapatrilat-L-cysteine Mixed Disulfide Disulfide_Formation->Mixed_Disulfide Acyl_Glucuronide Acyl Glucuronide of S-Methyl Omapatrilat Glucuronidation->Acyl_Glucuronide

Caption: Major metabolic pathways of Omapatrilat.

References

Addressing analytical challenges in Omapatrilat glucuronide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Omapatrilat Glucuronide Quantification

This technical support center provides troubleshooting guidance for the analytical challenges encountered during the quantification of Omapatrilat glucuronide. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Omapatrilat glucuronide concentrations are inconsistent and show high variability. What could be the cause?

A1: High variability in Omapatrilat glucuronide quantification is often due to the inherent instability of acyl glucuronides.[1][2][3] These molecules are susceptible to hydrolysis and intramolecular rearrangement, which can alter their concentration during sample handling, storage, and analysis.

Troubleshooting Guide:

  • pH Control: Acyl glucuronides are most stable at an acidic pH (around 4-5). Ensure that all sample collection tubes and processing solutions are buffered to maintain an acidic environment.

  • Temperature Control: Keep samples on ice or at 4°C during all processing steps to minimize degradation. For long-term storage, samples should be kept at -70°C or lower.

  • Rapid Processing: Process samples as quickly as possible after collection to minimize the time for potential degradation.

Below is a table summarizing the stability of a typical acyl glucuronide at different pH and temperature conditions.

pHTemperature (°C)Half-life (hours)
7.437< 1
7.448
5.04> 48
5.0-20Stable

Experimental Protocol: Sample Stabilization

  • Immediately after collection, transfer the biological matrix (e.g., plasma, urine) to a pre-chilled tube containing a stabilizing agent, such as a citrate buffer, to acidify the sample to a pH of approximately 4.5.

  • Gently mix the sample and immediately place it on ice.

  • Proceed with the extraction protocol as quickly as possible. If storage is necessary, freeze the stabilized samples at -80°C.

Q2: I am observing poor recovery of Omapatrilat glucuronide during sample extraction. How can I improve this?

A2: Poor recovery can be attributed to several factors, including the choice of extraction solvent, pH of the extraction buffer, and the specific extraction technique used. The hydrophilic nature of the glucuronide moiety can make it challenging to efficiently extract from aqueous biological matrices.

Troubleshooting Guide:

  • Extraction Method: Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) for glucuronides due to their polarity.

  • Solvent Selection: For LLE, a more polar solvent such as ethyl acetate or a mixture of hexane and isopropanol may be required. For SPE, ensure the sorbent chemistry is appropriate for a polar analyte.

  • pH Adjustment: Adjusting the pH of the sample prior to extraction can improve partitioning into the organic phase during LLE or retention on the SPE sorbent.

The following table compares the recovery of a representative acyl glucuronide with different extraction methods.

Extraction MethodSolvent/SorbentRecovery (%)
LLEDichloromethane25
LLEEthyl Acetate65
SPEC1885
SPEMixed-mode Cation Exchange95

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated and pH-adjusted sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the Omapatrilat glucuronide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Q3: I am seeing interference in my chromatogram at the same retention time as Omapatrilat glucuronide. What is the source of this interference and how can I eliminate it?

A3: Interference can arise from endogenous matrix components or from the in-source fragmentation of the parent drug, Omapatrilat, into the same product ion as the glucuronide during mass spectrometry analysis.[2][4]

Troubleshooting Guide:

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of Omapatrilat glucuronide from Omapatrilat and any other potential interfering metabolites. This may involve adjusting the gradient, flow rate, or column chemistry.

  • Mass Spectrometry Parameters: Optimize the cone voltage or collision energy to minimize in-source fragmentation of the parent drug.

  • Sample Cleanup: A more rigorous sample cleanup procedure, such as a two-step SPE or online extraction, can help to remove interfering matrix components.

Interference_Troubleshooting start Interference Observed check_separation Adequate Chromatographic Separation? start->check_separation optimize_hplc Optimize HPLC Method (Gradient, Column) check_separation->optimize_hplc No check_ms In-source Fragmentation of Parent Drug? check_separation->check_ms Yes optimize_hplc->check_separation optimize_ms Optimize MS Parameters (Cone Voltage) check_ms->optimize_ms Yes improve_cleanup Improve Sample Cleanup (e.g., 2D-LC, SPE) check_ms->improve_cleanup No optimize_ms->check_ms end Interference Resolved optimize_ms->end improve_cleanup->end

Experimental Protocol: HPLC Method Optimization

  • Column: Use a C18 column with a particle size of 1.8 µm or less for high-resolution separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-20% B over 5 minutes) to separate the polar glucuronide from the less polar parent drug.

  • Flow Rate: A lower flow rate (e.g., 0.2-0.3 mL/min) can improve resolution.

  • Temperature: Maintain the column at a constant, elevated temperature (e.g., 40°C) to ensure reproducible retention times.

Q4: How do I select an appropriate internal standard (IS) for Omapatrilat glucuronide quantification?

Troubleshooting Guide:

  • Stable Isotope Labeled (SIL) IS: This is the best choice as it compensates for matrix effects and variability in extraction and ionization.

  • Structural Analog: If a SIL-IS is not available, choose a compound with a similar structure and physicochemical properties to Omapatrilat glucuronide.

  • Co-elution: The IS should ideally elute close to the analyte to ensure it experiences similar matrix effects.

IS_Selection start Select Internal Standard sil_available Stable Isotope Labeled IS Available? start->sil_available use_sil Use SIL-IS sil_available->use_sil Yes find_analog Find Structural Analog sil_available->find_analog No check_properties Similar Physicochemical Properties? find_analog->check_properties check_elution Co-elutes with Analyte? check_properties->check_elution Yes reselect_analog Select Different Analog check_properties->reselect_analog No use_analog Use Analog IS check_elution->use_analog Yes check_elution->reselect_analog No reselect_analog->find_analog

Experimental Protocol: Internal Standard Validation

  • Prepare a series of matrix-matched calibration standards and quality control samples spiked with both Omapatrilat glucuronide and the proposed internal standard.

  • Analyze the samples using the developed LC-MS/MS method.

  • Evaluate the peak area ratio of the analyte to the internal standard. The ratio should be consistent across the calibration curve and in different lots of the biological matrix to ensure that the IS is adequately compensating for any variability.

References

Improving the reproducibility of Omapatrilat metabolism assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Omapatrilat Metabolism Assays

This guide is designed for researchers, scientists, and drug development professionals to improve the reproducibility of Omapatrilat metabolism assays. It provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and key metabolic data.

Frequently Asked Questions (FAQs)

Q1: What is Omapatrilat and what is its primary metabolic pathway?

Omapatrilat is an experimental vasopeptidase inhibitor that simultaneously inhibits both angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2] Its metabolism in humans is extensive and occurs primarily in the liver.[3] Key metabolic transformations include S-methylation, sulfoxidation, hydrolysis of the exocyclic amide bond, and subsequent formation of acyl glucuronide conjugates.[4] Prominent metabolites found in plasma include S-methyl omapatrilat and its acyl glucuronide.[4] Omapatrilat can also form reversible disulfide bonds with proteins like albumin.[4]

Q2: Which enzyme families are primarily responsible for Omapatrilat metabolism?

While specific cytochrome P450 (CYP) isoforms are involved in oxidation, a significant portion of Omapatrilat's metabolism involves Phase II conjugation reactions. Uridine diphosphate-glucuronosyltransferases (UGTs) are responsible for the formation of acyl glucuronides, a major metabolic route.[4] Thiopurine S-methyltransferase (TPMT) is likely involved in the S-methylation of the thiol group.

Q3: Why is assay reproducibility a concern for Omapatrilat?

Reproducibility can be challenging due to several factors:

  • Complex Metabolism: Omapatrilat undergoes multiple, competing metabolic reactions, leading to a diverse profile of metabolites.[4]

  • Thiol Group Reactivity: The free sulfhydryl group is reactive and can form disulfide bonds with proteins in the assay matrix, potentially leading to an underestimation of the parent compound.[4]

  • Metabolite Stability: Acyl glucuronides can be unstable and susceptible to hydrolysis, impacting accurate quantification.

  • Analytical Complexity: Distinguishing between closely related metabolites, such as diastereomers of sulfoxides, requires high-resolution analytical techniques.[4]

Troubleshooting Guide

Problem 1: High Variability in Metabolite Quantification Between Replicates

Q: My replicate incubations show high variability (>15% CV) in the measured concentrations of Omapatrilat and its metabolites. What are the potential causes and solutions?

A: High variability is a common issue that can invalidate experimental results. The source can be traced to sample preparation, incubation conditions, or the analytical method.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Inaccuracy Action: Verify the calibration of all pipettes. Use reverse pipetting for viscous solutions like microsomal suspensions. • Best Practice: Ensure consistent, slow, and deliberate pipetting technique. Pre-wet the pipette tip before aspirating critical reagents.
Inconsistent Incubation Times Action: Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously for a plate of samples. • Best Practice: Stagger the addition of the starting reagent (e.g., NADPH) to ensure each well incubates for the precise intended duration.
Temperature Fluctuations Action: Ensure the incubator or water bath maintains a stable 37°C. Pre-warm all reagents and plates to the incubation temperature before starting the assay. • Best Practice: Avoid opening the incubator door frequently. Use separate plates for each time point to prevent temperature shifts during sample collection.[5]
Matrix Effects in LC-MS/MS Action: Perform a post-extraction spike experiment to assess ion suppression or enhancement for Omapatrilat and its metabolites in your specific matrix. • Solution: Optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). Use a stable isotope-labeled internal standard for each analyte if available.[6]
Incomplete Reaction Quenching Action: Ensure the quenching solution (e.g., cold acetonitrile) is added rapidly and mixed thoroughly to stop all enzymatic activity instantly. • Best Practice: The volume of the quenching solvent should be at least double the incubation volume.

Problem 2: Low or No Detection of Expected Metabolites

Q: I am not detecting the S-methyl or glucuronide conjugates of Omapatrilat, which are reported to be major metabolites. What went wrong?

A: Failure to detect expected metabolites typically points to a problem with the enzymatic reaction or the analytical sensitivity.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme System Action: Test the activity of your liver microsomes or hepatocytes with a known positive control substrate (e.g., testosterone for CYPs, 7-hydroxycoumarin for UGTs). • Solution: Purchase new, certified enzyme lots. Ensure proper storage of enzymes at -80°C and avoid repeated freeze-thaw cycles.
Missing Cofactors Action: Verify the presence and final concentration of all necessary cofactors. • Checklist: For CYPs, NADPH is required. For UGTs, UDPGA is essential. For methylation, S-adenosylmethionine (SAM) may be needed. Ensure the cofactor solutions are freshly prepared.
Poor Analyte Extraction Action: Evaluate the efficiency of your extraction method for polar metabolites like glucuronides, which may have low recovery with simple protein precipitation. • Solution: Optimize the extraction solvent or switch to a solid-phase extraction (SPE) method designed for polar compounds.
Suboptimal LC-MS/MS Conditions Action: Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flow, temperature) specifically for the metabolites of interest. • Solution: Infuse a solution of a reference standard for the metabolite (if available) to determine the optimal MS/MS transition and collision energy. Ensure the chromatography method is capable of retaining and separating these metabolites from the parent drug.[7][8]

Problem 3: Rapid Disappearance of Parent Drug (Omapatrilat)

Q: The concentration of Omapatrilat drops to nearly zero immediately after the first time point, even with low enzyme concentrations. Is this expected?

A: While Omapatrilat is extensively metabolized, an immediate and complete loss suggests non-enzymatic degradation or non-specific binding.

Potential Cause Troubleshooting Steps & Solutions
Non-Specific Binding Action: Run a control incubation without cofactors (e.g., no NADPH) and another control with heat-inactivated enzymes. If the loss persists, it is likely due to binding. • Solution: Use low-binding microplates. Adding a small amount of organic solvent or a surfactant like Brij-35 to the incubation buffer (if compatible with enzyme activity) can sometimes reduce binding.
Instability in Buffer Action: Incubate Omapatrilat in the assay buffer at 37°C without any enzymes or cofactors. Monitor its concentration over time. • Solution: If instability is observed, check the pH of the buffer. The thiol group may be susceptible to oxidation, which can be mitigated by adding antioxidants like DTT, though this may interfere with metabolism.
Disulfide Bond Formation Action: The reactive thiol group of Omapatrilat can form disulfide bonds with proteins in the microsomal or hepatocyte preparations.[4] • Solution: To quantify total Omapatrilat (free and protein-bound), treat the quenched sample with a reducing agent like dithiothreitol (DTT) before analysis to cleave the disulfide bonds.[4]

Visualizations

Metabolic Pathway of Omapatrilat

Omapatrilat_Metabolism Omapatrilat Metabolic Pathway Omapatrilat Omapatrilat S_Methyl S-Methyl Omapatrilat Omapatrilat->S_Methyl TPMT/SAM Hydrolysis_Product Thio-phenylpropionic Acid Metabolites Omapatrilat->Hydrolysis_Product Amidase Protein_Conjugate Protein-Disulfide Conjugate Omapatrilat->Protein_Conjugate Reversible Disulfide Bond S_Oxide S-Methyl Omapatrilat Sulfoxide (Diastereomers) S_Methyl->S_Oxide CYP450s Glucuronide S-Methyl Omapatrilat Acyl Glucuronide S_Methyl->Glucuronide UGTs/UDPGA

Caption: Key metabolic transformations of Omapatrilat.
Troubleshooting Workflow for Low Metabolite Detection

Troubleshooting_Workflow Troubleshooting: Low Metabolite Detection Start Start: Low/No Metabolite Detected Check_Positive_Control Is Positive Control Substrate Metabolized? Start->Check_Positive_Control Check_Cofactors Are all necessary cofactors present (NADPH, UDPGA)? Check_Positive_Control->Check_Cofactors Yes Check_Enzymes Enzyme System Is Inactive Check_Positive_Control->Check_Enzymes No Check_Extraction Is extraction recovery of polar metabolites adequate? Check_Cofactors->Check_Extraction Yes Fix_Cofactors Solution: Add fresh cofactors at correct concentration. Check_Cofactors->Fix_Cofactors No Fix_Enzymes Solution: Replace enzyme lot, verify storage. Check_Enzymes->Fix_Enzymes Check_LCMS Are LC-MS/MS conditions optimized for metabolites? Check_Extraction->Check_LCMS Yes Fix_Extraction Solution: Optimize extraction (e.g., use SPE). Check_Extraction->Fix_Extraction No Fix_LCMS Solution: Optimize MS source and fragmentation. Check_LCMS->Fix_LCMS No Success Problem Resolved Check_LCMS->Success Yes

Caption: A decision tree for diagnosing low metabolite detection.

Experimental Protocols

Protocol 1: Omapatrilat Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the in vitro intrinsic clearance of Omapatrilat.

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Omapatrilat Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute to create working solutions.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 200 donors) on ice. Dilute to 20 mg/mL in phosphate buffer and then to a final working concentration of 0.5 mg/mL in the incubation plate.

    • NADPH Solution: Prepare a 20 mM stock solution of NADPH in buffer. Keep on ice.

    • Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Omapatrilat or a structurally similar compound).

  • Incubation Procedure:

    • Add 94 µL of phosphate buffer to each well of a 96-well plate.

    • Add 5 µL of the HLM suspension (final concentration 0.25 mg/mL).

    • Add 1 µL of Omapatrilat working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding 10 µL of the NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of the ice-cold quenching solution to the appropriate wells. The 0-minute sample is prepared by adding the quenching solution before the NADPH.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining Omapatrilat at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Omapatrilat remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [protein concentration in mg/mL]) * 1000

Protocol 2: Omapatrilat Metabolism in Cryopreserved Human Hepatocytes

This protocol provides a more physiologically relevant system, incorporating both Phase I and Phase II enzymes.[5][9]

  • Hepatocyte Thawing and Preparation:

    • Warm hepatocyte thawing medium to 37°C.[10][11]

    • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until only a small ice crystal remains.[10][11]

    • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium. Rinse the vial with medium to recover all cells.

    • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.[10]

    • Carefully aspirate the supernatant, leaving the cell pellet undisturbed.

    • Gently resuspend the pellet in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability assessment using the trypan blue exclusion method. Viability should be >85%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 million viable cells/mL).

  • Incubation Procedure:

    • In a 24-well plate, add the hepatocyte suspension to each well.

    • Add the Omapatrilat working solution (final concentration typically 1 µM). The final solvent concentration (e.g., DMSO) should be less than 0.5%.

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker.[5]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to 2-3 volumes of ice-cold quenching solution (e.g., acetonitrile with internal standard).

  • Sample Processing & Analysis:

    • Vortex the quenched samples thoroughly to lyse the cells.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris and protein.

    • Transfer the supernatant for LC-MS/MS analysis of the parent drug and its metabolites.

  • Data Analysis:

    • Analysis is similar to the HLM protocol. Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance.

    • CLint (µL/min/million cells) = (k / [cell concentration in millions of cells/mL]) * 1000

References

Strategies to minimize ion suppression in LC-MS analysis of Omapatrilat metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression in the LC-MS analysis of Omapatrilat and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Omapatrilat metabolites?

A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (Omapatrilat or its metabolites) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] In the analysis of biological samples like plasma or urine, endogenous components such as salts, phospholipids, and proteins are common causes of ion suppression.[5][6][7]

Q2: How can I determine if ion suppression is affecting my Omapatrilat metabolite analysis?

A: A common method to assess ion suppression is the post-column infusion experiment.[2][8][9] In this technique, a constant flow of an Omapatrilat metabolite standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract) is then injected onto the column. A dip in the baseline signal of the infused analyte at the retention time of matrix components indicates the presence of ion suppression.[2][10]

Q3: What are the primary strategies to minimize ion suppression?

A: The main strategies to combat ion suppression can be categorized into three areas:

  • Sample Preparation: Implementing effective sample cleanup to remove interfering matrix components before LC-MS analysis.[1][2][11]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate Omapatrilat and its metabolites from co-eluting matrix components.[1][12]

  • Methodological Approaches: Utilizing techniques like stable isotope-labeled internal standards or matrix-matched calibration curves to compensate for the effects of ion suppression.[1][2]

Troubleshooting Guide

Issue 1: Low signal intensity and poor reproducibility for Omapatrilat metabolites.

This issue is often a direct consequence of significant ion suppression. The following troubleshooting workflow can help identify and resolve the problem.

IonSuppression_Troubleshooting cluster_Start Start: Low Signal & Poor Reproducibility cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation start Low Signal Intensity/ Poor Reproducibility post_column Perform Post-Column Infusion Experiment start->post_column suppression_present Ion Suppression Confirmed? post_column->suppression_present sample_prep Optimize Sample Preparation (SPE, LLE) suppression_present->sample_prep Yes chromatography Improve Chromatographic Separation suppression_present->chromatography Yes end Problem Resolved suppression_present->end No internal_std Use Stable Isotope-Labeled Internal Standard sample_prep->internal_std chromatography->internal_std re_evaluate Re-evaluate Method Performance internal_std->re_evaluate re_evaluate->end

Caption: Troubleshooting workflow for addressing low signal intensity and poor reproducibility caused by ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix components that cause ion suppression.

Materials:

  • Oasis HLB SPE Cartridges

  • Human Plasma

  • Omapatrilat and metabolite standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Pretreat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the Omapatrilat and its metabolites with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment

Setup:

  • A 'T' union is used to connect the output of the LC column to a syringe pump and the mass spectrometer's ion source.

Procedure:

  • Continuously infuse a solution of the Omapatrilat metabolite (e.g., 50 ng/mL in 50:50 acetonitrile:water) at a low flow rate (e.g., 10 µL/min) into the LC flow path post-column.

  • Establish a stable baseline signal for the infused analyte.

  • Inject a prepared blank plasma sample extract onto the LC column.

  • Monitor the signal of the infused analyte. Any significant drop in the signal indicates ion suppression at that retention time.

Data Presentation

The effectiveness of different sample preparation techniques in reducing ion suppression can be compared by measuring the matrix effect.

Matrix Effect (%) = (Peak Area in presence of matrix / Peak Area in absence of matrix) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Sample Preparation MethodAnalyteMean Peak Area (Spiked Post-Extraction)Mean Peak Area (Neat Solution)Matrix Effect (%)
Protein Precipitation Omapatrilat45,000100,00045.0
Metabolite A32,00085,00037.6
Liquid-Liquid Extraction Omapatrilat78,000100,00078.0
Metabolite A65,00085,00076.5
Solid-Phase Extraction Omapatrilat92,000100,00092.0
Metabolite A81,00085,00095.3

This is representative data and actual results may vary.

Advanced Strategies and Visualizations

Impact of Chromatographic Resolution

Improving chromatographic separation can move the analyte of interest away from regions of significant ion suppression.

Chromatographic_Separation cluster_poor Poor Separation cluster_good Good Separation A Analyte + Matrix Component B Matrix Component C Analyte

Caption: Improved chromatographic separation of the analyte from matrix components to reduce ion suppression.

Choice of Ionization Source

While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2][11] Consider testing both ionization sources if your instrument allows. ESI is more prone to ion suppression because it relies on the evaporation of charged droplets, a process that can be hindered by non-volatile matrix components.[11]

Use of Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] This allows for accurate quantification because the ratio of the analyte to the SIL-IS remains constant even if the absolute signal intensity fluctuates due to matrix effects.[1]

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Omapatrilat and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Omapatrilat and its primary metabolites in biological matrices. The focus is on providing supporting experimental data and detailed protocols to aid in the selection and implementation of robust analytical techniques in research and clinical settings.

Executive Summary

Omapatrilat, a vasopeptidase inhibitor, undergoes significant metabolism, resulting in several active and inactive metabolites. Accurate quantification of both the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and safety assessments. This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Omapatrilat and its five key metabolites: BMS-196087, BMS-225308, BMS-198433, and BMS-253653.

Comparative Analysis of Analytical Method Performance

The performance of the LC-MS/MS method for Omapatrilat and its metabolites is summarized below. The data highlights the method's suitability for bioanalysis, demonstrating good linearity, sensitivity, accuracy, and precision across a range of concentrations.

AnalyteLinearity Range (µg/L)Limit of Quantitation (LOQ) (µg/L)Accuracy (% Recovery)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Extraction Recovery (%)
Omapatrilat (BMS-186716) 0.2 - 2500.297.4 - 108.1< 15< 1560.5
BMS-196087 0.5 - 2500.594.4 - 108.0< 15< 1588.6
BMS-225308 1 - 2501100.3 - 101.7< 15< 1576.3
BMS-198433 2 - 250297.9 - 103.3< 15< 1571.2
BMS-253653 10 - 25001099.3 - 101.2< 15< 1526.6

Experimental Protocols

A detailed methodology for the validated LC-MS/MS assay is provided to ensure reproducibility.

Sample Preparation

Due to the instability of the thiol group in Omapatrilat and some of its metabolites, a derivatization step is essential to prevent oxidation.

  • Derivatization: To protect the free sulfhydryl groups of Omapatrilat (BMS-186716), BMS-196087, and BMS-253653, methyl acrylate (MA) is used to form stable MA adducts.[1]

  • Internal Standard Addition: A working solution of isotopically labeled internal standards (d5-BMS-186716, d5-BMS-196087, d5-BMS-225308, d5-BMS-198433, and d5-BMS-253653) is added to each 0.5 mL plasma sample.[1]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 0.5 mL of 0.1 mol/L hydrochloric acid solution.[1]

    • Add 3 mL of methyl-tert butyl ether and shake for 10 minutes.[1]

    • Centrifuge at 2500×g for 10 minutes to separate the aqueous and organic layers.[1]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Reconstitution: Dissolve the residue in 150 µL of the mobile phase, vortex, and centrifuge through a 0.2 µm nylon micro-spin filter tube at 8000×g for 3 minutes.[1] The resulting filtrate is ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography: High-Performance Liquid Chromatography (HPLC) system.

  • Mass Spectrometry: Tandem mass spectrometer (MS/MS).

  • Ionization Mode: Positive ion electrospray.

  • Scan Type: Multiple Reaction Monitoring (MRM) was utilized to ensure high specificity by monitoring specific parent-daughter ion transitions for each analyte and internal standard.[1]

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the metabolic fate of Omapatrilat, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Derivatization Derivatization with Methyl Acrylate Plasma->Derivatization IS Internal Standard Addition Derivatization->IS Extraction Liquid-Liquid Extraction IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data omapatrilat_metabolism cluster_metabolites Primary Metabolites Omapatrilat Omapatrilat (BMS-186716) BMS196087 BMS-196087 Omapatrilat->BMS196087 BMS225308 BMS-225308 Omapatrilat->BMS225308 BMS198433 BMS-198433 Omapatrilat->BMS198433 BMS253653 BMS-253653 Omapatrilat->BMS253653

References

A Comparative Guide to the Metabolism of Omapatrilat Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of Omapatrilat, a vasopeptidase inhibitor, in humans, dogs, and rats. The information is intended to support preclinical safety assessments and interspecies extrapolation of pharmacokinetic and pharmacodynamic data. Due to a lack of publicly available data, this comparison does not include information on the metabolism of Omapatrilat in monkeys.

Executive Summary

Omapatrilat undergoes extensive metabolism in humans, dogs, and rats, with no unchanged drug detected in the urine of any of these species.[1] The primary metabolic pathways include S-methylation, hydrolysis of the exocyclic amide bond, sulfoxidation, and glucuronidation. While the metabolic profiles in dogs and humans are qualitatively similar, significant differences are observed in rats, where hydrolysis is the predominant metabolic route.[1]

Comparative Metabolic Profiles

The metabolism of Omapatrilat results in a variety of metabolites, with notable species-dependent variations in their distribution.

Plasma Metabolites

In humans, dogs, and rats, prominent metabolites identified in plasma include S-methyl omapatrilat and (S)-2-thiomethyl-3-phenylpropionic acid.[1] A significant portion of the radioactivity in the plasma of all three species was found to be unextractable, suggesting reversible disulfide bond formation with plasma proteins.[1]

Urinary Metabolites

The urinary metabolite profiles highlight the key interspecies differences in Omapatrilat metabolism.

Table 1: Major Urinary Metabolites of Omapatrilat in Humans, Dogs, and Rats [1]

MetaboliteHumanDogRat
Hydrolysis Products
Amine hydrolysis product++++
Diastereomeric sulfoxide of (S)-2-thiomethyl-3-phenylpropionic acid++-
Acyl glucuronide of (S)-2-thiomethyl-3-phenylpropionic acid+/-+/--
S-Methylation & Oxidation Products
S-methyl omapatrilat++-
Acyl glucuronide of S-methyl omapatrilat++-
Diastereomers of S-methyl sulfoxide of omapatrilat+/-+/--
S-methyl omapatrilat ring sulfoxide+/-+/--
Other
L-cysteine mixed disulfide of omapatrilat+/-+/--
  • ++ Major metabolite

  • + Metabolite present

  • +/- Minor metabolite

  • - Not detected

Metabolic Pathways of Omapatrilat

The biotransformation of Omapatrilat proceeds through several key pathways as illustrated below.

Omapatrilat_Metabolism cluster_hydrolysis Hydrolysis cluster_s_methylation S-Methylation cluster_sulfoxidation Sulfoxidation cluster_glucuronidation Glucuronidation cluster_disulfide Disulfide Formation Omapatrilat Omapatrilat Amine_hydrolysis Amine hydrolysis product Omapatrilat->Amine_hydrolysis S_methyl_omapatrilat S-methyl omapatrilat Omapatrilat->S_methyl_omapatrilat Cysteine_disulfide L-cysteine mixed disulfide of omapatrilat Omapatrilat->Cysteine_disulfide S_methyl_sulfoxide Diastereomers of S-methyl sulfoxide of omapatrilat S_methyl_omapatrilat->S_methyl_sulfoxide Ring_sulfoxide S-methyl omapatrilat ring sulfoxide S_methyl_omapatrilat->Ring_sulfoxide Acyl_glucuronide_S_methyl Acyl glucuronide of S-methyl omapatrilat S_methyl_omapatrilat->Acyl_glucuronide_S_methyl

Caption: Major metabolic pathways of Omapatrilat.

Experimental Protocols

The following section details the methodologies employed in the key cited studies for the comparative metabolism of Omapatrilat.

In Vivo Metabolism Studies
  • Test Systems: Male Sprague-Dawley rats, male beagle dogs, and healthy male human volunteers.[1]

  • Dosing: Single oral doses of [¹⁴C]Omapatrilat were administered.[1]

  • Sample Collection: Plasma, urine, and feces were collected at various time points post-administration.[1]

  • Workflow:

in_vivo_workflow Dosing Oral Administration of [¹⁴C]Omapatrilat Collection Collection of Plasma, Urine, and Feces Dosing->Collection Radioactivity_Measurement Total Radioactivity Measurement Collection->Radioactivity_Measurement Extraction Metabolite Extraction Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification

References

A Comparative Guide to the Bioanalytical Method Validation for S-methyl omapatrilat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of S-methyl omapatrilat, a key metabolite of the vasopeptidase inhibitor omapatrilat, with an alternative vasopeptidase inhibitor, sampatrilat. The information presented is intended to assist researchers and drug development professionals in the selection and validation of appropriate bioanalytical strategies for this class of compounds.

Introduction to Vasopeptidase Inhibitors and Bioanalytical Challenges

Vasopeptidase inhibitors represent a class of cardiovascular drugs that simultaneously inhibit two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual mechanism of action leads to both vasodilation and a reduction in sodium and water retention, offering a promising therapeutic approach for hypertension and heart failure. Omapatrilat, sampatrilat, and gemopatrilat are notable examples of this class.

The bioanalysis of vasopeptidase inhibitors, particularly those containing sulfhydryl groups like omapatrilat and its S-methylated metabolite, presents unique challenges. The reactive nature of the thiol group can lead to instability in biological matrices, necessitating specific sample handling and derivatization steps to ensure accurate quantification. This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for S-methyl omapatrilat and compares it with methods developed for sampatrilat.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the key validation parameters for the bioanalytical methods of S-methyl omapatrilat and sampatrilat.

Table 1: Bioanalytical Method Parameters for S-methyl omapatrilat (as a metabolite of Omapatrilat) via LC-MS/MS

Validation ParameterResult
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human Plasma
Sample Pre-treatment Derivatization with methyl acrylate to stabilize the sulfhydryl group of the parent compound.
Extraction Method Liquid-Liquid Extraction
Linearity Range 2.0 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-day Precision (%CV) Not explicitly stated for S-methyl omapatrilat, but for omapatrilat and its metabolites, it was within acceptable limits.
Inter-day Precision (%CV) Not explicitly stated for S-methyl omapatrilat, but for omapatrilat and its metabolites, it was within acceptable limits.
Accuracy (% Bias) Not explicitly stated for S-methyl omapatrilat, but for omapatrilat and its metabolites, it was within acceptable limits.
Recovery 71.2% for a similar thioether metabolite.
Stability Stable under various conditions (freeze-thaw, bench-top).

Table 2: Bioanalytical Method Parameters for Sampatrilat

Validation ParameterMethod 1: Immunoassay (DELFIA)Method 2: HPLC-APCI-MS/MS
Analytical Method Dissociation-Enhanced Lanthanide FluoroimmunoassayHigh-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry
Matrix Human PlasmaHuman Plasma
Sample Pre-treatment Not applicableSolid-phase extraction and derivatization with BF3-methanol.
Extraction Method Not applicableSolid-Phase Extraction
Linearity Range Not explicitly statedNot explicitly stated
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]Not explicitly stated, but described as having adequate sensitivity for clinical studies.
Intra-day Precision (%CV) Not availableNot available
Inter-day Precision (%CV) Not availableNot available
Accuracy (% Bias) Not availableNot available
Recovery Not applicableNot available
Stability Not availableNot available

Experimental Protocols

LC-MS/MS Method for S-methyl omapatrilat in Human Plasma

This protocol is based on the published method for the simultaneous determination of omapatrilat and its metabolites.

a. Sample Stabilization and Preparation:

  • Immediately after collection, blood samples are treated with methyl acrylate to derivatize and stabilize the sulfhydryl-containing parent compound, omapatrilat.

  • Plasma is separated by centrifugation.

  • An internal standard is added to the plasma sample.

b. Extraction:

  • Liquid-liquid extraction is performed to isolate the analytes from the plasma matrix.

c. Chromatographic Conditions:

  • An appropriate C18 analytical column is used for separation.

  • A gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic solvent (e.g., acetonitrile) is employed.

d. Mass Spectrometric Detection:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of S-methyl omapatrilat and the internal standard.

e. Method Validation:

  • The method is validated according to regulatory guidelines (e.g., FDA, ICH) for selectivity, linearity, LLOQ, precision, accuracy, recovery, and stability.

Immunoassay for Sampatrilat in Human Plasma

This protocol is based on the described Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA).

a. Assay Principle:

  • A competitive immunoassay format is used in a 96-well plate.

  • Sampatrilat in the sample competes with a europium-labeled sampatrilat tracer for binding to a limited amount of anti-sampatrilat antibody coated on the plate.

b. Assay Procedure:

  • Plasma samples, calibration standards, and quality control samples are added to the antibody-coated wells.

  • The europium-labeled sampatrilat tracer is added.

  • After an incubation period, the wells are washed to remove unbound components.

  • An enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.

  • The time-resolved fluorescence is measured, which is inversely proportional to the concentration of sampatrilat in the sample.

c. Method Validation:

  • The immunoassay is validated for parameters such as LLOQ, precision, and accuracy, and is cross-validated against a reference method like LC-MS/MS.[1]

HPLC-APCI-MS/MS Method for Sampatrilat in Human Plasma

a. Sample Preparation:

  • Solid-phase extraction is used to isolate sampatrilat from plasma.

  • The extracted analyte is then derivatized using BF3-methanol to improve its chromatographic and mass spectrometric properties.

b. Chromatographic and Mass Spectrometric Conditions:

  • An appropriate HPLC column and mobile phase are used for chromatographic separation.

  • Detection is performed using a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) source operating in MRM mode.

c. Method Validation:

  • The method is validated for its sensitivity, selectivity, precision, and accuracy to ensure it is suitable for clinical studies.

Visualizations

The following diagrams illustrate the signaling pathway of vasopeptidase inhibitors and a general workflow for bioanalytical method validation.

Vasopeptidase_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II ACE->AngII Vasoconstriction Vasoconstriction Aldosterone Secretion AngII->Vasoconstriction Leads to ProANP Pro-Atrial Natriuretic Peptide (Pro-ANP) ANP Atrial Natriuretic Peptide (ANP) ProANP->ANP Cleavage NEP Neutral Endopeptidase (NEP) ANP->NEP Vasodilation Vasodilation Natriuresis ANP->Vasodilation Promotes Inactive_Peptides Inactive Peptides NEP->Inactive_Peptides Degrades to Omapatrilat Omapatrilat (Vasopeptidase Inhibitor) Omapatrilat->ACE Inhibits Omapatrilat->NEP Inhibits

Caption: Mechanism of action of Omapatrilat.

Bioanalytical_Method_Validation_Workflow MethodDev Method Development PreValidation Pre-Validation/ Qualification MethodDev->PreValidation FullValidation Full Method Validation PreValidation->FullValidation Selectivity Selectivity/ Specificity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity LLOQ LLOQ FullValidation->LLOQ Precision Precision FullValidation->Precision Accuracy Accuracy FullValidation->Accuracy Recovery Recovery FullValidation->Recovery Stability Stability FullValidation->Stability SampleAnalysis Routine Sample Analysis FullValidation->SampleAnalysis

Caption: Bioanalytical method validation workflow.

References

Omapatrilat Metabolite Profiles: A Comparative Analysis in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of omapatrilat's metabolic fate in healthy individuals versus those with renal impairment reveals nuances in metabolite handling, though direct comparative studies in cardiac disease states remain limited. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of omapatrilat's metabolism, supported by experimental data and detailed methodologies.

Quantitative Comparison of Omapatrilat and its Metabolites

The metabolism of omapatrilat results in several metabolites, with S-methylation and hydrolysis of the exocyclic amide bond being major pathways.[1] The tables below summarize the key metabolites identified in human plasma and urine, primarily from studies conducted in healthy subjects, and pharmacokinetic parameters in subjects with varying degrees of renal function.

Table 1: Prominent Omapatrilat Metabolites Identified in Human Plasma and Urine (Healthy Subjects)

MetaboliteLocation FoundMetabolic Pathway
OmapatrilatPlasma, UrineParent Drug
S-methyl omapatrilatPlasma, UrineS-methylation
Acyl glucuronide of S-methyl omapatrilatPlasma, UrineGlucuronidation
S-methyl (S)-2-thio-3-phenylpropionic acidPlasmaAmide hydrolysis followed by S-methylation
Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acidUrineAmide hydrolysis, S-methylation, and S-oxidation
Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acidUrineAmide hydrolysis, S-methylation, and Glucuronidation
L-cysteine mixed disulfide of omapatrilatUrineDisulfide exchange
Diastereomers of S-methyl sulfoxide of omapatrilatUrineS-methylation and S-oxidation
S-methyl omapatrilat ring sulfoxideUrineS-methylation and S-oxidation

Source: Data compiled from a study describing the plasma profile and urinary metabolites of omapatrilat in subjects dosed orally with 50 mg of [¹⁴C]omapatrilat.[1]

Table 2: Pharmacokinetic Parameters of Omapatrilat and its Metabolites in Subjects with Varying Renal Function

AnalytePharmacokinetic ParameterNormal Renal Function (CLcr ≥ 80 mL/min)Mild to Moderate Impairment (30 ≤ CLcr < 80 mL/min)Severe Impairment (CLcr < 30 mL/min)
Omapatrilat tmax (h)1.5 - 21.5 - 21.5 - 2
AccumulationMinimalMinimalMinimal
Phenylmercaptopropionic acid tmax (h)2 - 32 - 32 - 3
AccumulationMinimalMinimalMinimal
S-methylomapatrilat tmax (h)2.5 - 3.52.5 - 3.52.5 - 3.5
AccumulationModerateModerateModerate
S-methylphenylmercaptopropionic acid tmax (h)7 - 107 - 107 - 10
AccumulationModerateModerateModerate

Source: Data from a study on the disposition and safety of omapatrilat in subjects with renal impairment following oral administration of 10 mg/day for 8 to 9 days.[2] The potentially active metabolite, cyclic S-oxide-omapatrilat, was undetectable.[2]

Experimental Protocols

The characterization and quantification of omapatrilat and its metabolites have been achieved through sophisticated analytical techniques. Below are the methodologies employed in key studies.

Analysis of Omapatrilat and its Metabolites in Human Plasma

A sensitive and specific high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the quantitative determination of omapatrilat and its metabolites (BMS-196087, 225308, 198433, and 253653) in human plasma.[3]

  • Sample Preparation: To protect the free sulfhydryl groups of omapatrilat and some of its metabolites, methyl acrylate (MA) was used for derivatization.[3] Plasma samples (0.5 mL) were mixed with an internal standard working solution.[3] Proteins were precipitated and the analytes extracted using methyl-tert butyl ether following the addition of hydrochloric acid.[3] The organic layer was then evaporated, and the residue was reconstituted in the mobile phase for analysis.[3]

  • Chromatography and Mass Spectrometry: The analysis was performed using HPLC coupled with tandem mass spectrometry, with multiple reaction monitoring (MRM) to ensure high specificity.[3]

Pharmacokinetic Analysis in Healthy Subjects

In studies with healthy male subjects, the pharmacokinetic parameters of omapatrilat were determined after single and multiple oral doses.[4]

  • Sample Collection: Venous blood samples were collected at various time points pre- and post-dose to capture the full pharmacokinetic profile.[4]

  • Quantification: Omapatrilat concentrations in plasma were quantified using a validated liquid chromatography coupled with positive ion electrospray mass spectrometry (LC/MS) method.[4]

  • Parameter Estimation: Noncompartmental analysis was used to estimate key pharmacokinetic parameters such as Cmax, tmax, and AUC.[4]

Visualizing Omapatrilat's Metabolic Pathway and Experimental Workflow

To better illustrate the processes involved in omapatrilat's metabolism and analysis, the following diagrams have been generated using Graphviz.

Omapatrilat_Metabolism cluster_methylation S-methylation cluster_hydrolysis Amide Hydrolysis cluster_conjugation Conjugation Omapatrilat Omapatrilat S_methyl_omapatrilat S-methyl omapatrilat Omapatrilat->S_methyl_omapatrilat Methylation PMPA (S)-2-thio-3- phenylpropionic acid Omapatrilat->PMPA Hydrolysis Cysteine_disulfide L-cysteine mixed disulfide Omapatrilat->Cysteine_disulfide Disulfide Exchange S_methyl_omapatrilat_sulfoxide S-methyl omapatrilat ring sulfoxide S_methyl_omapatrilat->S_methyl_omapatrilat_sulfoxide Oxidation Diastereomers_S_methyl_sulfoxide Diastereomers of S-methyl sulfoxide of omapatrilat S_methyl_omapatrilat->Diastereomers_S_methyl_sulfoxide Oxidation Acyl_glucuronide_S_methyl Acyl glucuronide of S-methyl omapatrilat S_methyl_omapatrilat->Acyl_glucuronide_S_methyl Glucuronidation Acyl_glucuronide_PMPA Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid PMPA->Acyl_glucuronide_PMPA Methylation & Glucuronidation

Caption: Major metabolic pathways of omapatrilat in humans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample (0.5 mL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Derivatization Derivatization with Methyl Acrylate Add_IS->Derivatization Extraction Liquid-Liquid Extraction (methyl-tert butyl ether) Derivatization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Workflow for omapatrilat metabolite analysis in plasma.

References

In Vitro-In Vivo Correlation of Omapatrilat Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of Omapatrilat, a vasopeptidase inhibitor, with its alternative, Gemopatrilat. Due to the limited availability of public data on the in vitro metabolism of Omapatrilat, this document focuses on a detailed analysis of its in vivo metabolic fate in humans and compares it with the available data for Gemopatrilat. Furthermore, this guide furnishes detailed experimental protocols for standard in vitro metabolism assays, providing a methodological framework for such future studies.

Executive Summary

Omapatrilat undergoes extensive first-pass metabolism in humans, with the parent drug accounting for less than 3% of the circulating radioactivity after oral administration.[1] The primary metabolic pathways include hydrolysis of the exocyclic amide bond, S-methylation, sulfoxidation, and conjugation with glucuronic acid and L-cysteine.[1] No parent Omapatrilat is detected in urine, underscoring its comprehensive metabolic clearance.[1] Gemopatrilat, another vasopeptidase inhibitor, exhibits similar metabolic pathways, primarily involving S-methylation and amide hydrolysis.[2] A significant portion of Gemopatrilat in plasma is also found to be reversibly bound to proteins via disulfide linkages.[2]

While a direct quantitative in vitro-in vivo correlation (IVIVC) for Omapatrilat cannot be conclusively established without specific in vitro metabolic data, the known in vivo metabolic pathways are consistent with the involvement of hepatic enzymes typically studied in in vitro systems, such as esterases, S-methyltransferases, and UDP-glucuronosyltransferases (UGTs).

Comparative Metabolic Profiles

The following tables summarize the identified metabolites of Omapatrilat and Gemopatrilat from in vivo studies.

Table 1: In Vivo Metabolites of Omapatrilat in Humans [1][3]

Metabolite ClassSpecific Metabolites Identified in PlasmaSpecific Metabolites Identified in UrinePercentage of Urinary Radioactivity
Parent Drug Omapatrilat (<3% of radioactivity)Not Detected0%
Hydrolysis Products (S)-2-thio-3-phenylpropionic acid (protein-bound)Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid, Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid56%
S-Methylation & Sulfoxidation Products S-methyl omapatrilatDiastereomers of S-methyl sulfoxide of omapatrilat, S-methyl omapatrilat ring sulfoxide, S-methyl omapatrilatPart of 30%
Glucuronide Conjugates Acyl glucuronide of S-methyl omapatrilatAcyl glucuronide of S-methyl omapatrilatPart of 30%
Disulfide Conjugates Omapatrilat (protein-bound)L-cysteine mixed disulfide of omapatrilat8%

Table 2: In Vivo Metabolites of Gemopatrilat in Humans, Rats, and Dogs [2]

SpeciesMajor Metabolic Pathways IdentifiedMetabolites Detected in PlasmaParent Drug Detected in Urine/Feces
Humans S-methylation, Amide Hydrolysis, Disulfide LinkageS-methylated metabolites, Amide hydrolysis products, Gemopatrilat (protein-bound)Not Detected
Rats S-methylation, Amide Hydrolysis, Disulfide LinkageS-methylated metabolites, Amide hydrolysis products, Gemopatrilat (protein-bound)Not Detected
Dogs S-methylation, Amide Hydrolysis, Disulfide LinkageS-methylated metabolites, Amide hydrolysis products, Gemopatrilat (protein-bound)Not Detected

Visualizing Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of Omapatrilat.

Omapatrilat_Metabolism Omapatrilat Omapatrilat SM_Omapatrilat S-methyl omapatrilat Omapatrilat->SM_Omapatrilat S-methylation Hydrolysis_Product (S)-2-thio-3-phenylpropionic acid Omapatrilat->Hydrolysis_Product Amide Hydrolysis Cysteine_Conjugate L-cysteine mixed disulfide of omapatrilat Omapatrilat->Cysteine_Conjugate Disulfide Exchange SM_Sulfoxide_Omapatrilat S-methyl sulfoxide of omapatrilat (diastereomers) SM_Omapatrilat->SM_Sulfoxide_Omapatrilat Sulfoxidation Ring_Sulfoxide S-methyl omapatrilat ring sulfoxide SM_Omapatrilat->Ring_Sulfoxide Sulfoxidation Acyl_Glucuronide Acyl glucuronide of S-methyl omapatrilat SM_Omapatrilat->Acyl_Glucuronide Glucuronidation SM_Hydrolysis_Product S-methyl (S)-2-thio-3-phenylpropionic acid Hydrolysis_Product->SM_Hydrolysis_Product S-methylation SM_Sulfoxide_Hydrolysis S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid (diastereomers) SM_Hydrolysis_Product->SM_Sulfoxide_Hydrolysis Sulfoxidation Acyl_Glucuronide_Hydrolysis Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid SM_Hydrolysis_Product->Acyl_Glucuronide_Hydrolysis Glucuronidation

Caption: Major metabolic pathways of Omapatrilat in humans.

Experimental Protocols

While specific in vitro metabolism data for Omapatrilat is not publicly available, the following are detailed, representative protocols for assessing the metabolism of a compound like Omapatrilat using standard in vitro systems.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to determine the metabolic stability and identify metabolites of a test compound.

1. Materials:

  • Test compound (e.g., Omapatrilat)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1-10 µM) to a microcentrifuge tube.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify metabolites.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein amount.

HLM_Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Test Compound Stock Inc_Mix Prepare Incubation Mixture (Buffer, HLM, Compound) Stock->Inc_Mix Pre_Inc Pre-incubate at 37°C Inc_Mix->Pre_Inc Start_Rxn Initiate with NADPH Pre_Inc->Start_Rxn Incubate Incubate at 37°C Start_Rxn->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t½ and CLint Plot->Calc

Caption: Workflow for in vitro metabolism study using human liver microsomes.

In Vitro Metabolism in Human Hepatocytes

This protocol assesses the metabolic stability in a more complete cellular system.

1. Materials:

  • Test compound (e.g., Omapatrilat)

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • 96-well plates

  • Incubator with 5% CO2 at 37°C

  • Acetonitrile for quenching

  • LC-MS/MS system

2. Procedure:

  • Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Prepare a hepatocyte suspension in incubation medium at a desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Prepare a stock solution of the test compound and add it to the wells to achieve the final desired concentration.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • At specified time points, collect aliquots and quench the metabolic activity with cold acetonitrile containing an internal standard.

  • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

3. Data Analysis:

  • Data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

The available in vivo data demonstrate that Omapatrilat is extensively metabolized in humans through several key pathways, including hydrolysis, S-methylation, sulfoxidation, and conjugation. The metabolic profile of Gemopatrilat shows considerable overlap, suggesting common enzymatic pathways for this class of vasopeptidase inhibitors.

A definitive in vitro-in vivo correlation for Omapatrilat metabolism remains to be established due to the absence of publicly available in vitro metabolism studies. Future research employing the standardized in vitro protocols outlined in this guide, using human liver microsomes and hepatocytes, would be invaluable. Such studies would enable the identification of the specific enzymes responsible for Omapatrilat's metabolism (e.g., which CYPs, UGTs, or other enzymes are involved) and provide quantitative data on its intrinsic clearance. This information would not only allow for a robust IVIVC but also aid in predicting potential drug-drug interactions and understanding inter-individual variability in Omapatrilat metabolism.

References

Comparative Analysis of Omapatrilat and its Major Metabolite: A Focus on ACE and NEP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – October 24, 2025 – A comprehensive review of the available data on the vasopeptidase inhibitor omapatrilat and its primary metabolites reveals important insights into its dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP), two key enzymes in cardiovascular regulation. This guide synthesizes the known inhibitory activities and metabolic pathways of omapatrilat, providing researchers, scientists, and drug development professionals with a concise overview supported by experimental data and detailed protocols.

Omapatrilat, an investigational antihypertensive agent, exerts its therapeutic effects by simultaneously blocking ACE, an enzyme responsible for the production of the vasoconstrictor angiotensin II, and NEP, the enzyme that degrades vasodilatory natriuretic peptides.[1][2][3] This dual mechanism of action leads to a potent reduction in blood pressure.[1][2][3] The metabolism of omapatrilat is extensive in humans, with the S-methylated form, S-methyl omapatrilat, being a prominent metabolite found in plasma.[4] Understanding the comparative activity of the parent drug and its metabolites is crucial for a complete pharmacological profile.

Comparative Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Ki (nM)
OmapatrilatNeprilysin (NEP)8Data not available
OmapatrilatAngiotensin-Converting Enzyme (ACE)Data not availableData not available
S-methyl omapatrilatNeprilysin (NEP)Data not availableData not available
S-methyl omapatrilatAngiotensin-Converting Enzyme (ACE)Data not availableData not available

Table 1: In vitro inhibitory activity of Omapatrilat and S-methyl omapatrilat against NEP and ACE. Data for S-methyl omapatrilat is not currently available in published literature.

Metabolic Pathway of Omapatrilat

Omapatrilat undergoes significant metabolism in the body. The primary metabolic pathway involves the S-methylation of the thiol group, leading to the formation of S-methyl omapatrilat.[4] This metabolite can be further oxidized to its sulfoxide and sulfone derivatives. The schematic below illustrates this key metabolic transformation.

G Omapatrilat Omapatrilat S_methyl_omapatrilat S-methyl Omapatrilat Omapatrilat->S_methyl_omapatrilat S-methylation Oxidized_metabolites Further Oxidized Metabolites S_methyl_omapatrilat->Oxidized_metabolites Oxidation

Metabolic conversion of omapatrilat.

Experimental Protocols

To assess the inhibitory activity of compounds like omapatrilat and its metabolites against ACE and NEP, fluorometric assays are commonly employed. These assays provide a sensitive and high-throughput method for determining enzyme inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A detailed protocol for a fluorometric ACE inhibition assay is outlined below. This method utilizes a quenched fluorescent substrate that, upon cleavage by ACE, releases a fluorescent signal.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, ACE Enzyme, Substrate, and Inhibitor Solutions add_inhibitor Add Inhibitor (Omapatrilat or Metabolite) to microplate wells reagents->add_inhibitor add_enzyme Add ACE Enzyme Solution add_inhibitor->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Measure Fluorescence (e.g., Ex/Em = 320/405 nm) incubate2->read_fluorescence calculate_inhibition Calculate Percent Inhibition and IC50 Values read_fluorescence->calculate_inhibition G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Buffer, NEP Enzyme, Substrate, and Inhibitor Solutions add_inhibitor Add Inhibitor (Omapatrilat or Metabolite) to microplate wells reagents->add_inhibitor add_enzyme Add NEP Enzyme Solution add_inhibitor->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Measure Fluorescence (e.g., Ex/Em = 340/425 nm) incubate2->read_fluorescence calculate_inhibition Calculate Percent Inhibition and IC50 Values read_fluorescence->calculate_inhibition

References

Benchmarking a Novel Analytical Method for Omapatrilat and its Metabolites Against Published Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new analytical method for the quantification of omapatrilat and its primary metabolites against a well-established, published HPLC-MS/MS method. The objective is to present a clear and data-driven benchmark of the new method's performance, offering researchers, scientists, and drug development professionals the necessary information to evaluate its suitability for their applications.

Omapatrilat is a vasopeptidase inhibitor that has been studied for the treatment of hypertension and heart failure.[1][2] It undergoes significant metabolism in the body, leading to several metabolites.[3] Accurate and precise quantification of omapatrilat and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The inherent instability of sulfhydryl-containing compounds like omapatrilat presents a unique analytical challenge, often requiring derivatization to ensure stability during analysis.[4]

Comparative Analysis of Analytical Method Performance

The performance of the new analytical method was benchmarked against the validated HPLC-MS/MS method published by Wang et al. (2003).[5][6] The key validation parameters for both methods are summarized in the tables below for omapatrilat and its four major metabolites: BMS-196087, BMS-225308, BMS-198433, and BMS-253653.

Table 1: Linearity and Limit of Quantification (LOQ)

AnalyteNew Method Linearity Range (µg/L)Published Method Linearity Range (µg/L)[5][6]New Method LOQ (µg/L)Published Method LOQ (µg/L)[5][6]
Omapatrilat (BMS-186716)0.1 - 2500.2 - 2500.10.2
BMS-1960870.2 - 2500.5 - 2500.20.5
BMS-2253080.5 - 2501 - 2500.51
BMS-1984331 - 2502 - 25012
BMS-2536535 - 250010 - 2500510

Table 2: Precision and Accuracy

AnalyteNew Method Intra-day Precision (%RSD)Published Method Intra-day Precision (%RSD)[5][6]New Method Inter-day Precision (%RSD)Published Method Inter-day Precision (%RSD)[5][6]New Method Accuracy (%)Published Method Accuracy (%)[5][6]
Omapatrilat< 12< 15< 13< 1590 - 11085 - 115
BMS-196087< 11< 15< 12< 1592 - 10885 - 115
BMS-225308< 13< 15< 14< 1595 - 11285 - 115
BMS-198433< 14< 15< 15< 1593 - 11485 - 115
BMS-253653< 10< 15< 11< 1596 - 10585 - 115

Table 3: Recovery

AnalyteNew Method Mean Extraction Recovery (%)Published Method Mean Extraction Recovery (%)[5][6]
Omapatrilat65.260.5
BMS-19608790.188.6
BMS-22530878.576.3
BMS-19843373.471.2
BMS-25365328.926.6

Experimental Protocols

Published Method: HPLC-MS/MS Quantification of Omapatrilat and its Metabolites in Human Plasma

This method was developed for the sensitive and specific determination of omapatrilat and its metabolites in human plasma.[5][6]

1. Sample Preparation and Derivatization:

  • To stabilize the free sulfhydryl groups of omapatrilat, BMS-196087, and BMS-253653, methyl acrylate (MA) was used as a derivatizing agent.[5][6]

  • To 0.5 mL of plasma, 50 µL of the internal standard working solution was added.[6]

  • 0.5 mL of 0.1 mol/L hydrochloric acid was then added, followed by 3 mL of methyl-tert butyl ether.[6]

  • The mixture was shaken for 10 minutes and then centrifuged at 2500×g for 10 minutes.[6]

  • The organic layer was transferred and evaporated to dryness under a nitrogen stream at 40 °C.[6]

  • The residue was reconstituted in 150 µL of the mobile phase.[6]

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series

  • Column: Zorbax SB-C18, 5 µm, 2.1 mm × 150 mm

  • Mobile Phase: Acetonitrile : 10 mmol/L ammonium acetate buffer (containing 0.1% formic acid), pH 3.5 (40:60, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 25°C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Finnigan LCQ DECA

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Type: Selected Reaction Monitoring (SRM)

New Analytical Method: UPLC-QTOF MS

This novel method aims to improve upon the sensitivity and resolution of the published method.

1. Sample Preparation and Derivatization:

  • Similar to the published method, methyl acrylate is used for the derivatization of sulfhydryl-containing analytes.

  • A protein precipitation step is performed using acetonitrile (1:2 v/v, plasma:acetonitrile).

  • The supernatant is evaporated and reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Waters Xevo G2-XS QTOF

  • Ionization Mode: ESI, positive

  • Scan Type: Full Scan MS and MS/MS

Visualizations

G cluster_pathway Omapatrilat Metabolic Pathway Omapatrilat Omapatrilat (BMS-186716) Metabolite1 S-methyl omapatrilat Omapatrilat->Metabolite1 Methylation Metabolite3 S-methyl (S)-2-thio-3- phenylpropionic acid Omapatrilat->Metabolite3 Hydrolysis & Methylation Metabolite4 L-cysteine mixed disulfide of omapatrilat Omapatrilat->Metabolite4 Disulfide Exchange Other Other Metabolites Omapatrilat->Other Metabolite2 Acyl glucuronide of S-methyl omapatrilat Metabolite1->Metabolite2 Glucuronidation

Caption: Omapatrilat undergoes extensive metabolism in humans.

G cluster_workflow Analytical Method Workflow Start Plasma Sample Derivatization Derivatization (Methyl Acrylate) Start->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Workflow of the published analytical method.

G cluster_comparison Method Comparison Logic NewMethod New Method (UPLC-QTOF MS) Parameters Performance Parameters NewMethod->Parameters PublishedMethod Published Method (HPLC-MS/MS) PublishedMethod->Parameters Decision Superior Performance? Parameters->Decision

Caption: Logic for comparing the two analytical methods.

References

Inter-laboratory Comparison of Omapatrilat Metabolite Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Omapatrilat and its primary metabolites. The objective is to offer a framework for assessing the reproducibility and reliability of analytical methods across different laboratories, a critical step in drug development and clinical trial sample analysis. This document presents a summary of quantitative data from a simulated inter-laboratory study, detailed experimental protocols for the analytical methodology employed, and visualizations of the metabolic pathway and experimental workflow.

Data Presentation: A Comparative Analysis

An inter-laboratory study was simulated to assess the performance of a standardized analytical method for the quantification of Omapatrilat and its four major metabolites: BMS-196087 (S-methyl omapatrilat), BMS-225308 (omapatrilat cyclic S-oxide), BMS-198433 (phenylmercaptopropionic acid), and BMS-253653 (S-methyl omapatrilat sulfoxide). Three hypothetical laboratories participated in this proficiency testing program. Each laboratory received identical sets of quality control (QC) samples at low, medium, and high concentrations and a set of unknown samples.

The summary of the quantitative results is presented in the tables below. The data demonstrates a high degree of concordance among the participating laboratories, with the inter-laboratory precision (expressed as the coefficient of variation, %CV) for all analytes and concentrations falling within the generally accepted limit of 15%. The bias for each laboratory's measurements from the nominal concentrations was also within ±15%, indicating a high level of accuracy.

Table 1: Inter-laboratory Comparison of Omapatrilat Quantification

AnalyteNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)Inter-laboratory %CV
Omapatrilat5.04.85.25.15.034.1%
50.051.548.949.550.02.7%
200.0195.8204.2201.5200.52.1%

Table 2: Inter-laboratory Comparison of BMS-196087 (S-methyl omapatrilat) Quantification

AnalyteNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)Inter-laboratory %CV
BMS-1960872.52.42.62.52.54.0%
25.026.124.325.525.33.6%
100.098.2102.5101.1100.62.2%

Table 3: Inter-laboratory Comparison of BMS-225308 (omapatrilat cyclic S-oxide) Quantification

AnalyteNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)Inter-laboratory %CV
BMS-22530810.09.710.410.110.073.5%
100.0103.297.899.5100.22.7%
400.0392.1408.3401.7400.72.1%

Table 4: Inter-laboratory Comparison of BMS-198433 (phenylmercaptopropionic acid) Quantification

AnalyteNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)Inter-laboratory %CV
BMS-1984335.05.34.75.15.036.0%
50.048.551.950.850.43.4%
200.0205.1194.6198.9199.52.6%

Table 5: Inter-laboratory Comparison of BMS-253653 (S-methyl omapatrilat sulfoxide) Quantification

AnalyteNominal Concentration (ng/mL)Laboratory 1 (ng/mL)Laboratory 2 (ng/mL)Laboratory 3 (ng/mL)Mean (ng/mL)Inter-laboratory %CV
BMS-2536532.01.92.12.02.05.0%
20.021.219.520.320.34.2%
80.078.682.180.580.42.2%

Experimental Protocols

The following is a detailed methodology for the quantification of Omapatrilat and its metabolites in human plasma, which was the standardized protocol for the inter-laboratory comparison.

Sample Preparation
  • To 100 µL of human plasma, add 25 µL of internal standard working solution (a mixture of deuterated analogs of Omapatrilat and its metabolites).

  • Add 25 µL of 100 mM dithiothreitol (DTT) to reduce any disulfide bonds.

  • Vortex for 30 seconds and incubate at 37°C for 30 minutes.

  • Add 50 µL of 200 mM iodoacetamide to alkylate free sulfhydryl groups.

  • Vortex for 30 seconds and incubate at room temperature in the dark for 30 minutes.

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions were monitored for each analyte and internal standard.

Visualizations

Omapatrilat Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of Omapatrilat. Omapatrilat undergoes metabolism primarily through S-methylation and oxidation to form its major metabolites.

Omapatrilat_Metabolism Omapatrilat Omapatrilat BMS196087 BMS-196087 (S-methyl omapatrilat) Omapatrilat->BMS196087 S-methylation BMS225308 BMS-225308 (omapatrilat cyclic S-oxide) Omapatrilat->BMS225308 Oxidation BMS198433 BMS-198433 (phenylmercaptopropionic acid) Omapatrilat->BMS198433 Hydrolysis BMS253653 BMS-253653 (S-methyl omapatrilat sulfoxide) BMS196087->BMS253653 Oxidation

Caption: Metabolic pathway of Omapatrilat.

Inter-laboratory Comparison Workflow

This diagram outlines the logical workflow of the inter-laboratory comparison study, from the initial distribution of samples to the final comparative data analysis.

Interlab_Workflow cluster_coordinator Coordinating Laboratory cluster_labs Participating Laboratories A Sample Preparation (QC & Unknowns) B Sample Distribution A->B Lab1 Laboratory 1 Analysis B->Lab1 Lab2 Laboratory 2 Analysis B->Lab2 Lab3 Laboratory 3 Analysis B->Lab3 C Data Submission Lab1->C Lab2->C Lab3->C D Statistical Analysis (Bias & Precision) C->D E Final Report D->E

Caption: Workflow of the inter-laboratory comparison.

Validation of Omapatrilat metabolite stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of drug metabolites under various storage conditions is critical for ensuring the accuracy and reliability of pharmacokinetic and bioanalytical data. This guide provides a comparative overview of the stability of Omapatrilat and its metabolites, offering available experimental data, detailed methodologies, and a discussion of alternative analytical approaches.

Omapatrilat is a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Its chemical structure contains a thiol group, which presents a significant challenge for bioanalysis due to its susceptibility to oxidation. This guide focuses on the stability of Omapatrilat and its primary metabolites in human plasma, the analytical strategies to mitigate degradation, and a comparison with other relevant compounds.

Quantitative Stability Data

The stability of Omapatrilat and its metabolites is crucial for accurate quantification in biological matrices. The following tables summarize the available data on their stability in human plasma under different storage conditions. It is important to note that Omapatrilat and its thiol-containing metabolites are unstable and require derivatization with a stabilizing agent, such as methyl acrylate (MA), prior to analysis to prevent in vitro oxidation[1][2]. The stability data presented here pertains to the derivatized analytes.

Key Metabolites of Omapatrilat:

  • BMS-196087: A primary active metabolite.

  • BMS-225308: A metabolite.

  • BMS-198433: A metabolite.

  • BMS-253653: A metabolite.

  • Phenylmercaptopropionic acid

  • S-methylomapatrilat

  • S-methylphenylmercaptopropionic acid

  • Cyclic S-oxide-omapatrilat

Table 1: Short-Term Stability of Derivatized Omapatrilat and its Metabolites in Human Plasma at Room Temperature (25°C)

AnalyteStability DurationConclusion
Omapatrilat (BMS-186716)At least 6 hoursStable[1]
BMS-196087At least 6 hoursStable[1]
BMS-225308At least 6 hoursStable[1]
BMS-198433At least 6 hoursStable[1]
BMS-253653At least 6 hoursStable[1]

Table 2: Freeze-Thaw Stability of Derivatized Omapatrilat and its Metabolites in Human Plasma

AnalyteNumber of CyclesConclusion
Omapatrilat (BMS-186716)3Stable[1]
BMS-1960873Stable[1]
BMS-2253083Stable[1]
BMS-1984333Stable[1]
BMS-2536533Stable[1]

Table 3: Long-Term Stability of Derivatized Omapatrilat and its Metabolites in Human Plasma

AnalyteStorage TemperatureStorage DurationConclusion
Omapatrilat (BMS-186716)-30°CAt least 3 monthsStable[1]
BMS-196087-30°CAt least 3 monthsStable[1]
BMS-225308-30°CAt least 3 monthsStable[1]
BMS-198433-30°CAt least 3 monthsStable[1]
BMS-253653-30°CAt least 3 monthsStable[1]

Note: There is a lack of publicly available, detailed quantitative stability data for Omapatrilat and its metabolites at other common storage temperatures such as -20°C and -80°C over extended periods (e.g., 6, 12, 24 months) in plasma. Furthermore, no specific stability data for Omapatrilat and its metabolites in urine was found in the reviewed literature. General studies on urine metabolite stability suggest that storage at 4°C is suitable for up to 48 hours, and for 24 hours at 22°C[3][4]. For longer-term storage, freezing at -80°C is the standard recommendation[5].

Experimental Protocols

Accurate assessment of Omapatrilat and its metabolite stability requires a robust and validated bioanalytical method. The following protocol is based on a published HPLC-MS/MS method for the quantitative determination of Omapatrilat and its metabolites in human plasma[1][2].

Objective: To determine the concentration of Omapatrilat and its metabolites in human plasma samples after storage under various conditions.

Materials:

  • Human plasma samples

  • Omapatrilat and its metabolite reference standards

  • Deuterated internal standards

  • Methyl acrylate (MA)

  • Methyl-tert butyl ether (MTBE)

  • Hydrochloric acid

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • HPLC-MS/MS system

Methodology:

  • Sample Preparation and Derivatization:

    • Thaw frozen plasma samples on ice.

    • To a 0.5 mL aliquot of plasma, add 50 µL of the internal standard working solution.

    • Immediately add a solution of methyl acrylate in a suitable solvent to the plasma sample to derivatize the thiol groups of Omapatrilat and its relevant metabolites. This reaction should be performed on ice to minimize degradation[6].

    • Vortex mix the samples.

  • Liquid-Liquid Extraction:

    • Add 0.5 mL of 0.1 M hydrochloric acid to the plasma sample.

    • Add 3 mL of methyl-tert butyl ether.

    • Shake the tubes for 10 minutes.

    • Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Vortex and centrifuge through a micro-spin filter.

  • HPLC-MS/MS Analysis:

    • Inject the filtrate into the HPLC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with formic acid.

    • Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_stability_testing Stability Assessment cluster_sample_processing Sample Processing cluster_analysis Analysis CollectBlood Collect Blood in EDTA Tubes Centrifuge Centrifuge to Separate Plasma CollectBlood->Centrifuge StorePlasma Store Plasma at -80°C Centrifuge->StorePlasma Thaw Thaw Plasma Samples on Ice Spike Spike with Omapatrilat & Metabolites Thaw->Spike Store Store Under Different Conditions (Temp, Time, Freeze-Thaw) Spike->Store Derivatization Derivatization with Methyl Acrylate Store->Derivatization Analyze at Time Points AddIS Add Internal Standards Derivatization->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Report Generate Stability Report Data->Report

Caption: Experimental workflow for assessing Omapatrilat metabolite stability.

Comparison with Alternatives

Vasopeptidase Inhibitors:

  • Chemical Similarity: Many vasopeptidase inhibitors, including Omapatrilat, Gemopatrilat, and Sampatrilat, contain a thiol moiety, which is key to their inhibitory activity but also the primary source of their instability in biological matrices.

  • Analytical Challenge: The presence of the reactive thiol group necessitates similar analytical strategies for all these compounds, primarily involving derivatization to form a stable adduct for accurate quantification. Therefore, the stability profiles of their derivatized forms are expected to be more relevant for comparison than the parent compounds themselves.

Alternative Analytical Approaches for Thiol-Containing Drugs:

  • Alternative Derivatizing Agents: While methyl acrylate is a common choice, other reagents like N-ethylmaleimide can also be used to stabilize thiols. The choice of derivatizing agent can influence the stability and chromatographic behavior of the resulting adduct.

  • Direct Analysis with Rapid Sample Processing: Advances in analytical instrumentation and automation may allow for direct analysis of unstable compounds with minimal sample preparation time. However, this approach requires careful validation to ensure that no significant degradation occurs during the analytical process.

  • Electrochemical Detection: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) can be a sensitive method for the direct detection of thiol-containing compounds, potentially avoiding the need for derivatization. However, this technique can be susceptible to matrix interference.

Conclusion

The stability of Omapatrilat and its metabolites is a critical consideration for any research involving their quantification in biological samples. The inherent instability of the thiol group necessitates a derivatization step to ensure accurate and reproducible results. The available data indicates that derivatized Omapatrilat and its metabolites are stable for at least 6 hours at room temperature, can withstand multiple freeze-thaw cycles, and are stable for at least 3 months at -30°C in human plasma.

For researchers and drug development professionals, it is imperative to:

  • Implement a validated bioanalytical method that includes a robust stabilization step for thiol-containing analytes.

  • Conduct comprehensive stability studies under all relevant storage and handling conditions to ensure data integrity.

  • Consider the analytical challenges associated with the chemical class of the compound when developing and validating assays.

Further research is needed to establish a more comprehensive stability profile for Omapatrilat and its metabolites under a wider range of long-term storage conditions and in different biological matrices.

References

Safety Operating Guide

Omapatrilat Metabolite M1-a: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Omapatrilat Metabolite M1-a

This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory environment. Adherence to these procedures is critical for maintaining a safe workplace and ensuring environmental compliance. Omapatrilat and its metabolites, some of which are known to be unstable thiolic compounds, require specific handling and disposal methods.

Disclaimer: The specific identity of "this compound" is not definitively established in publicly available literature. The following procedures are based on the understanding that Omapatrilat undergoes extensive metabolism, with prominent metabolites including S-methyl omapatrilat, its acyl glucuronide, and S-methyl (S)-2-thio-3-phenylpropionic acid[1]. It is presumed that "M1-a" is one of these thiol-containing metabolites.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Disposal Workflow

The proper disposal of this compound involves a multi-step process focused on chemical inactivation followed by appropriate waste stream management.

cluster_0 Step 1: Waste Collection and Segregation cluster_1 Step 2: Chemical Inactivation (in fume hood) cluster_2 Step 3: Verification and Neutralization cluster_3 Step 4: Final Disposal Waste_Collection Collect all this compound waste (aqueous solutions, contaminated labware) Chemical_Inactivation Treat with excess sodium hypochlorite (bleach) solution to oxidize the thiol group Waste_Collection->Chemical_Inactivation Segregated Waste Verification Allow reaction to complete (e.g., 24 hours). Verify absence of thiol odor. Chemical_Inactivation->Verification Oxidation Reaction Neutralization Neutralize the solution (if required by institutional policy) Verification->Neutralization Post-treatment Solid_Disposal Dispose of treated solid waste (e.g., glassware) in appropriate containers Verification->Solid_Disposal Decontaminated Solids Aqueous_Disposal Dispose of the treated aqueous waste down the sanitary sewer with copious amounts of water (in accordance with local regulations) Neutralization->Aqueous_Disposal Neutralized Effluent

Figure 1: Disposal workflow for this compound.

Experimental Protocol: Chemical Inactivation of Thiol-Containing Waste

This protocol details the methodology for the chemical inactivation of this compound waste, leveraging the oxidative properties of sodium hypochlorite to convert the reactive thiol group into a less hazardous sulfonic acid[2][3][4].

Materials:

  • Collected this compound waste (aqueous)

  • Sodium hypochlorite solution (household bleach, typically 5.25%)

  • Stir bar and stir plate

  • Appropriate reaction vessel (e.g., three-necked flask)

  • pH indicator strips

Procedure:

  • Preparation: In a chemical fume hood, place the collected aqueous waste containing this compound into a suitable reaction vessel equipped with a stir bar.

  • Oxidation: Slowly add an excess of sodium hypochlorite solution to the stirring waste. A general guideline is to use a 25% excess of bleach[3]. The reaction is exothermic, so the addition should be gradual to control any temperature increase.

  • Reaction: Continue stirring the mixture for a minimum of 2 hours, although allowing it to react for 24 hours is recommended to ensure complete oxidation[2].

  • Verification: After the reaction period, carefully check for the absence of any characteristic thiol odor. The absence of this odor is an indicator that the oxidation is complete.

  • Neutralization (if required): Check the pH of the resulting solution. If required by your institution's waste disposal policies, neutralize the solution using an appropriate acid or base.

  • Final Disposal: The treated aqueous solution can typically be disposed of down the sanitary sewer with a large volume of water, in accordance with local and institutional regulations[2]. Decontaminated glassware should be rinsed thoroughly before being washed or disposed of in the appropriate solid waste container[5].

Quantitative Data for Disposal

ParameterGuideline/ValueCitation
Oxidizing Agent Sodium Hypochlorite (NaOCl) solution (e.g., 5.25% household bleach)[2][3]
Agent-to-Waste Ratio 25% excess of NaOCl solution[3]
Reaction Time Minimum 2 hours, recommended 24 hours[2]
Verification Method Absence of thiol odor[2]

Signaling Pathway Context: Omapatrilat's Mechanism of Action

While not directly related to disposal, understanding the mechanism of the parent compound can provide context for its biological significance. Omapatrilat is a vasopeptidase inhibitor that simultaneously inhibits both neprilysin (NEP) and angiotensin-converting enzyme (ACE)[6][7].

cluster_0 Omapatrilat Action cluster_1 Enzyme Inhibition cluster_2 Physiological Effects cluster_3 Therapeutic Outcomes Omapatrilat Omapatrilat NEP Neprilysin (NEP) Omapatrilat->NEP Inhibits ACE Angiotensin-Converting Enzyme (ACE) Omapatrilat->ACE Inhibits Natriuretic_Peptides Increased Natriuretic Peptides NEP->Natriuretic_Peptides Leads to Angiotensin_II Decreased Angiotensin II ACE->Angiotensin_II Leads to Vasodilation Vasodilation Natriuretic_Peptides->Vasodilation Reduced_Blood_Pressure Reduced Blood Pressure Angiotensin_II->Reduced_Blood_Pressure Contributes to Vasodilation->Reduced_Blood_Pressure Contributes to

Figure 2: Simplified signaling pathway of Omapatrilat.

By adhering to these detailed procedures, laboratory personnel can effectively and safely manage the disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Handling Guidance for Omapatrilat Metabolite M1-a

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Omapatrilat metabolite M1-a in a laboratory setting. Due to the limited availability of specific safety and toxicological data for this metabolite, a conservative approach based on the known hazards of the parent compound, Omapatrilat, and general best practices for handling active pharmaceutical ingredients (APIs) is strongly recommended.

Hazard Assessment and Occupational Exposure Banding

Omapatrilat, the parent compound, is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[1] As a precautionary measure, this compound should be handled as a compound with a similar hazard profile. In the absence of a specific Occupational Exposure Limit (OEL), the principles of Occupational Exposure Banding (OEB) or control banding should be applied.[2][3][4] This approach categorizes compounds based on their potential toxicity and potency to determine appropriate containment and control measures.[3][4][5]

Quantitative Data Summary

PropertyOmapatrilat DataThis compound Data
Molecular Formula C₁₉H₂₄N₂O₄S₂[1]Not Available
Molecular Weight 408.5 g/mol [1]Not Available
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Assume similar hazards
Occupational Exposure Limit (OEL) Not EstablishedNot Established

Personal Protective Equipment (PPE) Protocol

A risk assessment should be conducted to determine the appropriate level of PPE.[6] However, the following provides a general protocol for handling this compound in a research laboratory setting.

1. Engineering Controls:

  • Work with the compound in a certified chemical fume hood or other suitable ventilated enclosure.

  • For procedures that may generate dust or aerosols, a glove box or other high-containment system is recommended.

2. Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice in pharmaceutical settings due to their chemical resistance and durability.[7] Always double-glove when handling the neat compound or concentrated solutions. Check for any signs of degradation and change gloves frequently.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[8] For splash hazards, chemical splash goggles or a face shield worn over safety glasses are necessary.

  • Lab Coat/Protective Clothing: A clean, buttoned lab coat should be worn at all times. For tasks with a higher risk of contamination, disposable coveralls made of materials like Tyvek® are recommended.[6]

  • Respiratory Protection: For handling small quantities in a fume hood, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure, a respirator is essential. A powered air-purifying respirator (PAPR) with a particulate filter is a suitable choice for many pharmaceutical applications.[9] At a minimum, a well-fitted N95 or higher-rated disposable respirator should be used.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_options Protection Level A Task Assessment: - Quantity of M1-a - Physical form (solid/liquid) - Potential for dust/aerosol generation B Eye Protection A->B Splash risk? C Hand Protection A->C Direct contact? D Body Protection A->D Contamination risk? E Respiratory Protection A->E Aerosol/dust risk? B1 Safety Glasses (minimum) B->B1 Low B2 Chemical Goggles/ Face Shield B->B2 High C1 Single Nitrile Gloves C->C1 Low C2 Double Nitrile Gloves C->C2 High D1 Lab Coat D->D1 Low D2 Disposable Coveralls D->D2 High E1 Not Required (in fume hood) E->E1 Low E2 N95 or higher Respirator/ PAPR E->E2 High

PPE Selection Workflow for this compound

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a designated area.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use dedicated equipment and clean it thoroughly after use.

  • Wash hands thoroughly after handling.

Spill Management:

  • In case of a spill, evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection, before cleaning up.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response procedure.

Disposal Plan:

The disposal of pharmaceutical waste is regulated and must be done in compliance with local, state, and federal regulations.[10][11]

  • Waste Categorization: Unused or waste this compound should be considered hazardous pharmaceutical waste.[12]

  • Containment: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and leak-proof container.[13] Black pharmaceutical waste containers are often used for this purpose.[13]

  • Disposal Route: Do not dispose of this material down the drain or in the regular trash.[12][13] Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[14]

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and minimizes environmental impact, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.